(1-phenyl-1H-pyrazol-4-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVQFRIXFGLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356391 | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70817-26-4 | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-phenyl-1H-pyrazol-4-yl)methanol synthesis pathway
An In-depth Technical Guide to the Synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven experimental protocols, and present comparative data to inform methodological choices. The guide is structured to follow a logical progression from the construction of the pyrazole core to the final functional group manipulation, ensuring a thorough understanding for researchers at all levels of expertise.
Introduction and Strategic Overview
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] this compound, in particular, serves as a versatile precursor for the synthesis of more complex molecules, leveraging the reactivity of its primary alcohol functionality.
The synthesis of this target molecule is typically approached via a two-stage strategy:
-
Formation of the 1-Phenylpyrazole Core with C4-Functionalization : The primary challenge lies in constructing the disubstituted pyrazole ring with a functional group at the 4-position that can be readily converted to a hydroxymethyl group.
-
Reduction to the Target Alcohol : The final step involves the reduction of a C4-carbonyl group (aldehyde or ester) to the primary alcohol.
This guide will focus on the most prevalent and efficient methodologies for achieving these strategic goals.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to two primary precursors: 1-phenyl-1H-pyrazole-4-carbaldehyde and a corresponding pyrazole-4-carboxylic acid ester. The aldehyde is arguably the most common intermediate, accessible through formylation of the 1-phenylpyrazole parent heterocycle.
Caption: Retrosynthetic pathways for this compound.
Primary Synthetic Pathway: Vilsmeier-Haack Formylation and Subsequent Reduction
This is the most widely adopted and versatile route. It involves the initial synthesis of the 1-phenylpyrazole ring, followed by regioselective formylation at the C4 position, and concludes with the reduction of the resulting aldehyde.
Step 1: Synthesis of the 1-Phenylpyrazole Heterocycle
The construction of the pyrazole ring is a foundational step. While numerous methods exist[3][4], a common approach involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent.
Step 2: Vilsmeier-Haack Formylation of 1-Phenylpyrazole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5] For pyrazoles, the reaction demonstrates high regioselectivity for the C4 position, which is the most nucleophilic carbon on the ring.[1]
The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6][7][8] This electrophile is then attacked by the electron-rich pyrazole ring.
Caption: Workflow for the Vilsmeier-Haack formylation of 1-phenylpyrazole.
This formylation is a robust and high-yielding reaction, making it the preferred method for introducing the C4-aldehyde functionality.[9][10][11]
Step 3: Reduction of 1-Phenyl-1H-pyrazole-4-carbaldehyde
The final step is the reduction of the aldehyde to the primary alcohol. This transformation is straightforward and can be accomplished with a variety of reducing agents.
-
Sodium Borohydride (NaBH₄) : A mild and selective reducing agent, ideal for this transformation. It is typically used in alcoholic solvents like methanol or ethanol at room temperature. Its chemoselectivity ensures that other potentially reducible groups are left intact.
-
Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent. While effective, it is less commonly used for this specific step due to its higher reactivity and the need for anhydrous conditions and careful quenching procedures.[12]
The choice of reducing agent depends on the overall substrate and the desired reaction conditions. For this specific transformation, NaBH₄ is generally sufficient and safer to handle.
Alternative Pathway: Reduction of a Pyrazole-4-Carboxylate Ester
An alternative route involves the synthesis of a pyrazole-4-carboxylate ester, followed by its reduction to the target alcohol.[13]
Step 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
This intermediate can be prepared through various cyclization strategies that directly install the ester functionality.
Step 2: Reduction of the Ester
Esters are less reactive than aldehydes and require a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[12] The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (THF).
Experimental Protocols
Protocol 5.1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
-
Reagents : 1-Phenylpyrazole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Crushed ice, Sodium bicarbonate (NaHCO₃).
-
Procedure :
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold, anhydrous DMF (10 volumes). Stir for 30 minutes at 0°C.
-
To this mixture, add 1-phenylpyrazole (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Protocol 5.2: Reduction of 1-Phenyl-1H-pyrazole-4-carbaldehyde to this compound
-
Reagents : 1-Phenyl-1H-pyrazole-4-carbaldehyde, Methanol (MeOH), Sodium borohydride (NaBH₄), Water, Ethyl acetate.
-
Procedure :
-
Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (20 volumes) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. The product can be further purified by column chromatography if necessary.
-
Protocol 5.3: Reduction of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate using LiAlH₄
-
Reagents : Ethyl 1-phenyl-1H-pyrazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 1 M Sodium hydroxide (NaOH), Anhydrous Magnesium sulfate (MgSO₄).
-
Procedure :
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.[12]
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture back to 0°C and carefully quench the reaction by the sequential dropwise addition of water (X mL), 1 M NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Add anhydrous MgSO₄ and stir for another 30 minutes.
-
Filter the solids through a pad of Celite, washing the filter cake with THF.
-
Combine the filtrates and evaporate the solvent to give the crude this compound.[12] Purify by column chromatography as needed.
-
Data Summary
The following table summarizes typical reaction parameters for the key synthetic steps. Note that yields are highly dependent on reaction scale and purification methods.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Vilsmeier-Haack Formylation | POCl₃ | DMF | 60-70 | 4-6 | 70-90 |
| 2 | Aldehyde Reduction | NaBH₄ | Methanol | 0 - RT | 2-3 | 85-95 |
| 3 | Ester Reduction | LiAlH₄ | THF | 0 - RT | 12-16 | 75-90 |
Conclusion
The synthesis of this compound is well-established in the chemical literature. The most reliable and high-yielding pathway proceeds through the Vilsmeier-Haack formylation of 1-phenylpyrazole to furnish the key aldehyde intermediate, which is then cleanly reduced to the target alcohol using sodium borohydride. This route offers advantages in terms of reagent availability, operational simplicity, and high overall yield. The alternative pathway involving the reduction of a pyrazole-4-carboxylate ester provides a viable option, particularly if the ester intermediate is more readily accessible. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important molecular building block.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. degres.eu [degres.eu]
- 10. jocpr.com [jocpr.com]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to (1-phenyl-1H-pyrazol-4-yl)methanol: A Key Heterocyclic Building Block
Introduction: The Strategic Importance of the Phenyl-Pyrazole Scaffold
The landscape of modern medicinal chemistry is dominated by heterocyclic scaffolds, among which the pyrazole nucleus holds a place of distinction.[1][2] This five-membered aromatic ring containing two adjacent nitrogen atoms is a cornerstone in the design of a multitude of clinically significant therapeutic agents.[3][4] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns make it a "privileged scaffold" for engaging with a wide array of biological targets.[2][3]
This guide focuses on a specific, highly valuable derivative: (1-phenyl-1H-pyrazol-4-yl)methanol . This compound serves as a critical building block, integrating the rigid, aromatic pyrazole core with a reactive hydroxymethyl group and a lipophilic phenyl substituent. This trifecta of functional groups provides a versatile platform for synthetic elaboration, enabling its incorporation into more complex molecular architectures. Understanding the fundamental chemical properties, structure, and reactivity of this molecule is paramount for researchers aiming to leverage its potential in drug discovery, agrochemicals, and materials science. This document provides a comprehensive technical overview, from its core physicochemical properties to its synthesis and documented applications, grounded in established scientific literature.
Part 1: Core Molecular Profile and Physicochemical Properties
The identity and behavior of a chemical compound are dictated by its structure and resulting physical properties. This compound is a white to off-white solid at room temperature, characterized by the following fundamental parameters.
Chemical Structure
The molecule consists of a pyrazole ring substituted with a phenyl group at the N1 position and a methanol group at the C4 position. This specific arrangement of substituents dictates its reactivity and steric profile.
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key identifying and physical properties is provided below. While experimental spectroscopic data for this specific molecule is not extensively published, typical chemical shifts and vibrational frequencies can be inferred from closely related analogues.[5][6][7][8][9]
| Property | Value / Description | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 70817-26-4 | [10] |
| Molecular Formula | C₁₀H₁₀N₂O | [10] |
| Molecular Weight | 174.20 g/mol | [10] |
| Appearance | White to off-white solid | - |
| Melting Point | ~145-146 °C (for isomer phenyl(1H-pyrazol-4-yl)methanol) | [11] |
| Boiling Point | ~395.6 ± 27.0 °C (Predicted) | [11] |
| Density | ~1.256 ± 0.06 g/cm³ (Predicted) | [11] |
| ¹H NMR (CDCl₃) | Expected signals: δ 7.2-7.8 (m, 5H, Phenyl-H), δ 7.5-7.9 (s, 2H, Pyrazole-H), δ 4.6-4.8 (d, 2H, -CH₂-), δ 1.5-2.5 (t, 1H, -OH) | Inferred |
| ¹³C NMR (CDCl₃) | Expected signals: δ 140-142, 120-130 (Phenyl-C), δ 135-145, 115-125 (Pyrazole-C), δ 55-65 (-CH₂OH) | Inferred |
| IR (KBr, cm⁻¹) | Expected signals: 3200-3400 (O-H stretch), 3100-3150 (Aromatic C-H stretch), 1500-1600 (C=C, C=N stretch), 1000-1100 (C-O stretch) | Inferred |
Part 2: Synthesis, Reactivity, and Experimental Protocols
The utility of this compound as a building block is intrinsically linked to its synthesis and subsequent chemical reactivity.
Synthetic Strategies
The synthesis of this compound typically originates from a pre-formed 1-phenyl-1H-pyrazole core, which is then functionalized at the 4-position. Two prevalent and reliable routes include:
-
Reduction of a Carboxylic Acid Ester: A common and high-yielding approach involves the reduction of a corresponding ester, such as ethyl 1-phenyl-1H-pyrazole-4-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[12]
-
Reduction of an Aldehyde: Alternatively, the compound can be synthesized via the reduction of 1-phenyl-1H-pyrazole-4-carbaldehyde.[13] This method employs milder reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent, which offers advantages in terms of safety and functional group tolerance.
Figure 2: Workflow for synthesis via ester reduction.
Causality in Experimental Design
-
Choice of Reducing Agent: The selection between LiAlH₄ and NaBH₄ is critical. LiAlH₄ is a highly reactive, non-selective reducing agent necessary for the challenging reduction of esters. Its use mandates strictly anhydrous conditions to prevent violent quenching with water. In contrast, NaBH₄ is milder and suitable for reducing aldehydes, allowing for the use of protic solvents like methanol or ethanol, simplifying the experimental setup.
-
Solvent System: Anhydrous tetrahydrofuran (THF) or diethyl ether is used for LiAlH₄ reductions because these solvents are aprotic and can dissolve the hydride complex. For NaBH₄ reductions, alcoholic solvents are preferred as they can protonate the intermediate alkoxide to yield the final alcohol product.
-
Workup Procedure: The workup for a LiAlH₄ reaction is a critical safety step. A careful, sequential addition of water and then a base (like NaOH) or a chelating agent (like Rochelle's salt) is required to safely quench excess hydride and precipitate the aluminum salts, allowing for easy filtration and product isolation.
Detailed Experimental Protocol: Synthesis via Aldehyde Reduction
This protocol describes a reliable method for synthesizing this compound from its corresponding aldehyde. This method is chosen for its operational simplicity and higher safety profile compared to LiAlH₄ reductions.
Materials:
-
1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) (approx. 10 mL per gram of aldehyde)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde in methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. The causality here is to control the initial exothermic reaction upon addition of the hydride, preventing potential side reactions or runaway conditions.
-
Reagent Addition: Slowly add sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Effervescence (hydrogen gas evolution) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate. The rationale for using ethyl acetate is its good solvency for the product and immiscibility with water.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.
-
Concentration: Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Part 3: Applications in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold in drug design. The phenylpyrazole core is a key pharmacophore in numerous inhibitors targeting critical disease pathways, particularly in oncology and inflammation.
-
Kinase Inhibitors: The pyrazole ring can act as a hinge-binding motif, a crucial interaction for inhibiting protein kinases. Phenyl-pyrazole derivatives have been successfully developed as potent inhibitors of kinases like BCR-ABL, which is implicated in chronic myelogenous leukemia.[14]
-
Anti-Apoptotic Protein Inhibitors: Derivatives have been designed to target anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[15] Inhibiting these proteins can restore the natural process of programmed cell death (apoptosis) in cancer cells.
-
Antioxidant and Anti-inflammatory Agents: The pyrazole nucleus is associated with antioxidant and anti-inflammatory properties.[6] The ability to modify the scaffold allows for the fine-tuning of these activities, leading to the discovery of novel therapeutic agents.[9]
Figure 3: Role as a versatile scaffold in developing diverse bioactive agents.
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. While a specific, comprehensive safety datasheet for this exact compound is not universally available, data from closely related pyrazole-containing molecules provide a strong basis for safe handling protocols.[16][17]
-
GHS Hazard Classification (Inferred):
-
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[16][19]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][19]
-
Avoid direct contact with skin, eyes, and clothing.[19]
-
Wash hands thoroughly after handling.[19]
-
-
Storage:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
References
- 1. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound AldrichCPR 70817-26-4 [sigmaaldrich.com]
- 11. 37599-31-8 CAS MSDS (phenyl(1H-pyrazol-4-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fishersci.com [fishersci.com]
- 17. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. [4-(1H-Pyrazol-1-yl)phenyl]methanol, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. methanex.com [methanex.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Spectroscopic Characterization of (1-phenyl-1H-pyrazol-4-yl)methanol
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (1-phenyl-1H-pyrazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this and similar heterocyclic compounds.
Introduction: The Significance of this compound
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities. The title compound, this compound, serves as a valuable building block in the synthesis of more complex molecules. Its structural characterization is paramount for ensuring the purity, identity, and quality of starting materials and final products in a research and development setting. This guide will walk through the essential spectroscopic techniques used to unequivocally identify and characterize this molecule.
Synthesis and Sample Preparation
The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as ethyl 1-phenyl-1H-pyrazole-4-carboxylate. This transformation is typically carried out using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
Experimental Protocol: Synthesis via Reduction
Objective: To synthesize this compound from ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
Methodology:
-
A solution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.
-
The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The predicted chemical shifts are influenced by the electronic effects of the pyrazole and phenyl rings, as well as the hydroxyl and methylene groups.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | Singlet | 1H | H-5 (pyrazole) |
| ~7.6 - 7.8 | Multiplet | 2H | ortho-H (phenyl) |
| ~7.4 - 7.6 | Multiplet | 2H | meta-H (phenyl) |
| ~7.2 - 7.4 | Multiplet | 1H | para-H (phenyl) |
| ~7.5 | Singlet | 1H | H-3 (pyrazole) |
| ~4.6 | Doublet | 2H | -CH₂- |
| ~2.0 - 3.0 | Singlet (broad) | 1H | -OH |
Interpretation:
-
Aromatic Protons: The protons on the phenyl ring will appear as a series of multiplets in the aromatic region (δ 7.2-7.8 ppm). The ortho-protons are expected to be the most downfield due to the deshielding effect of the pyrazole ring.
-
Pyrazole Protons: The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets, with H-5 typically being more downfield than H-3 due to the influence of the adjacent phenyl group at the N-1 position. For comparison, in the parent (1H-pyrazol-4-yl)methanol, the two pyrazole protons appear as singlets at δ 7.58 and 7.40 ppm.[2]
-
Methylene Protons: The methylene protons (-CH₂-) adjacent to the pyrazole ring and the hydroxyl group will appear as a doublet, coupled to the hydroxyl proton.
-
Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-5 (pyrazole) |
| ~139 | C-ipso (phenyl) |
| ~129 | C-meta (phenyl) |
| ~128 | C-para (phenyl) |
| ~125 | C-3 (pyrazole) |
| ~120 | C-ortho (phenyl) |
| ~118 | C-4 (pyrazole) |
| ~55 | -CH₂- |
Interpretation:
-
Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings will resonate in the downfield region (δ 110-150 ppm). The C-5 of the pyrazole ring is expected to be the most downfield among the pyrazole carbons.
-
Methylene Carbon: The carbon of the methylene group (-CH₂-) will appear in the upfield region (δ ~55 ppm).
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Expected IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| 1580-1620 | Medium-Strong | C=C stretch (aromatic ring) |
| 1450-1550 | Medium-Strong | C=N, C=C stretch (pyrazole ring) |
| 1000-1250 | Strong | C-O stretch (alcohol) |
Interpretation:
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.[4]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds in the pyrazole ring will give rise to a series of bands in the 1450-1620 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 174 | [M]⁺ (Molecular ion) |
| 155 | [M - OH]⁺ |
| 145 | [M - CH₂OH]⁺ |
| 117 | [C₆H₅N₂]⁺ (Phenylpyrazole fragment) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (174.2 g/mol ).
-
Fragmentation Pattern: Aromatic alcohols often show a prominent molecular ion peak.[5] Common fragmentation pathways for alcohols include the loss of a hydroxyl radical ([M - OH]⁺) and alpha-cleavage.[6] In this case, cleavage of the C-C bond between the methylene group and the pyrazole ring would lead to the loss of the CH₂OH radical, resulting in a fragment at m/z 145. Further fragmentation can lead to the formation of the stable phenyl radical cation at m/z 77 and the phenylpyrazole cation at m/z 117.
Caption: Plausible mass fragmentation pathway of this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural confirmation of this compound. By understanding the principles behind each technique and correlating the expected spectral features with the molecular structure, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. fiveable.me [fiveable.me]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
Biological Activity Screening of Pyrazole Derivatives: From High-Throughput Assays to Mechanistic Insights
An In-Depth Technical Guide:
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this aromatic scaffold has proven to be a remarkably versatile template for drug design.[2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[3] Consequently, pyrazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[4][5][6]
Many blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring its clinical significance.[7] This guide provides a comprehensive technical overview of the essential screening methodologies used to identify and characterize the biological activities of novel pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental workflows.
Part 1: Anticancer Activity Screening Cascade
The development of pyrazole-based anticancer agents has been a highly fruitful area of research.[8][9] These compounds exert their effects through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and, most notably, the inhibition of protein kinases that are critical for tumor growth and survival.[4][9][10][11] A systematic screening cascade is crucial to efficiently identify promising lead compounds from a library of novel derivatives.
Typical Anticancer Screening Workflow
A logical progression from broad cytotoxicity screening to specific mechanistic and enzymatic assays ensures that resources are focused on the most promising candidates. This multi-tiered approach validates the initial findings and elucidates the compound's mechanism of action.
Caption: Workflow for anticancer screening of pyrazole derivatives.
Primary Screening: In Vitro Cytotoxicity Assessment
The initial step involves evaluating the general cytotoxicity of the pyrazole derivatives against a panel of human cancer cell lines.[12][13] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[14]
Principle of the MTT Assay: The assay measures cellular metabolic activity as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[17]
Detailed Protocol: MTT Cytotoxicity Assay [16]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) to ~80% confluency.[8][11][12]
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the pyrazole derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48–72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 4 hours at 37°C. Protect the plate from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the purple crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Secondary Screening: Unraveling the Mechanism of Action
Compounds that demonstrate potent cytotoxicity are advanced to secondary assays to determine how they kill cancer cells. This step is crucial for understanding their therapeutic potential and for guiding further chemical optimization.
-
Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful tool to investigate whether a compound induces cell cycle arrest or apoptosis.[11] Cells are treated with the pyrazole derivative, stained with DNA-binding dyes (like propidium iodide) or apoptosis markers (like Annexin V), and analyzed to reveal disruptions in cell division or the induction of programmed cell death.[11]
-
Enzymatic Inhibition Assays: Since many pyrazoles target specific enzymes, direct in vitro enzymatic assays are essential for target validation.[14] Kinase inhibition assays are particularly relevant.[18] These assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. Modern assays are often non-radioactive, relying on luminescence (e.g., ADP-Glo) or fluorescence to quantify enzyme activity.[18][19]
Structure-Activity Relationship (SAR) Insights for Anticancer Pyrazoles
Systematic screening of derivative libraries allows for the establishment of SAR, which guides the design of more potent and selective compounds.
| Position on Pyrazole Ring | Substitution Type | Impact on Anticancer Activity | Reference |
| N1 | Large aromatic/heterocyclic groups | Often crucial for binding to kinase hinge regions; can enhance potency. | [10][20] |
| C3 | Phenyl or substituted phenyl rings | Modifications can modulate activity and selectivity. Electron-withdrawing groups may increase potency. | [21][22] |
| C4 | Varies | Substitution with groups capable of hydrogen bonding can improve target engagement. | [10] |
| C5 | Phenyl or other aryl groups | Important for occupying hydrophobic pockets in the target protein. | [20] |
Part 2: Anti-inflammatory Activity Screening
Pyrazole derivatives are renowned for their anti-inflammatory properties, largely due to their ability to inhibit cyclooxygenase (COX) enzymes.[1][7] The selective inhibition of COX-2 over COX-1 is a key goal in drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs.[7]
Mechanism of Action: The COX Pathway
The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[7] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced at sites of inflammation.
Caption: The role of COX enzymes in prostaglandin synthesis.
In Vitro Screening: COX Inhibition Assays
The primary in vitro screen for anti-inflammatory pyrazoles is a direct enzymatic assay to measure COX-1 and COX-2 inhibition. This allows for the determination of both potency (IC₅₀) and selectivity.[23]
Principle of a Fluorometric COX Assay: These kits measure the peroxidase activity of COX. The reaction between arachidonic acid and the COX enzyme produces Prostaglandin G₂, which is then used to oxidize a fluorogenic probe, resulting in a quantifiable fluorescent signal.[24] An inhibitor will reduce the rate of fluorescence generation.
Detailed Protocol: Fluorometric COX Inhibitor Screening Assay [24][25]
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, and COX Cofactor solutions according to the kit manufacturer's instructions.
-
Reconstitute the human recombinant COX-1 and COX-2 enzymes in the appropriate buffer and keep them on ice.
-
Prepare a stock solution of Arachidonic Acid (substrate).
-
-
Assay Setup (96-well opaque plate):
-
For each enzyme (COX-1 and COX-2), set up the following wells in duplicate:
-
Enzyme Control (100% activity): Add Assay Buffer.
-
Inhibitor Control: Add a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Test Compound Wells: Add pyrazole derivatives at various concentrations.
-
-
Add 80 µL of the Reaction Mix (containing Assay Buffer, Probe, and Cofactor) to each well.
-
Add 10 µL of the diluted test inhibitor or control solutions to the appropriate wells.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except for a "no-enzyme" background control.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.
-
Data Summary: COX Inhibition by Pyrazole Derivatives
| Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >15 | 0.04 | >375 | [7] |
| N-acetyl-pyrazole (N5) | 14.87 | 0.31 | 47.98 | [26] |
| 3,5-diarylpyrazole | 4.5 | 0.02 | 225 | [7] |
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | Dual Inhibitor | [7] |
Part 3: Antimicrobial Activity Screening
Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a valuable scaffold for the development of new therapeutics to combat antimicrobial resistance.[27][28][29]
Antimicrobial Screening Workflow
The screening process for antimicrobial agents typically begins with a qualitative diffusion assay to identify active compounds, followed by quantitative methods to determine the potency.
Caption: Workflow for antimicrobial screening of pyrazole derivatives.
Primary Screening: Agar Well Diffusion Assay
This method is a simple, preliminary test to evaluate the ability of a compound to inhibit the growth of microorganisms.[30][31]
Principle of Agar Well Diffusion: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compounds are added to these wells. If a compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the well.[32] The diameter of this zone is proportional to the compound's activity.
Detailed Protocol: Agar Well Diffusion Assay [30][31][33]
-
Inoculum Preparation:
-
Grow cultures of test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (fungus)) in a suitable broth overnight.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Creation and Compound Addition:
-
Using a sterile cork borer (6-8 mm in diameter), punch uniform wells into the agar.
-
Prepare solutions of the pyrazole derivatives at a known concentration (e.g., 1 mg/mL) in a suitable solvent (like DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each test solution into a separate well.
-
Include a well with a standard antibiotic (e.g., Gatifloxacin, Chloramphenicol) as a positive control and a well with the solvent (DMSO) as a negative control.[34]
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
While diffusion assays are excellent for initial screening, they are not quantitative. The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that prevents visible microbial growth.[27] This is a critical parameter for assessing the potency of an antimicrobial agent. Briefly, serial dilutions of the compound are prepared in a 96-well plate, inoculated with the microorganism, and incubated. The lowest concentration well that remains clear is recorded as the MIC.
Data Summary: Antimicrobial Activity of Pyrazole Derivatives
| Compound Example | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyrazole-Thiadiazine 21c | Multi-drug resistant bacteria | - | 0.25 | [34] |
| Pyrazole-Thiadiazine 23h | Multi-drug resistant bacteria | - | 0.25 | [34] |
| Carbothiohydrazide 21a | S. aureus | 26 | 62.5 | [27] |
| Carbothiohydrazide 21a | C. albicans | 25 | 2.9 | [27] |
Conclusion
The pyrazole scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. A well-designed biological screening strategy is paramount to unlocking its full potential. By employing a hierarchical approach—beginning with broad, high-throughput primary assays and progressing to more complex, mechanism-focused secondary screens—researchers can efficiently identify and validate novel, bioactive pyrazole derivatives. The detailed protocols and strategic workflows presented in this guide provide a robust framework for the systematic evaluation of these promising compounds, ultimately accelerating their journey from the laboratory bench to potential clinical applications.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. srrjournals.com [srrjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 29. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 30. chemistnotes.com [chemistnotes.com]
- 31. botanyjournals.com [botanyjournals.com]
- 32. youtube.com [youtube.com]
- 33. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
- 34. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of (1-phenyl-1H-pyrazol-4-yl)methanol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents targeting a wide array of biological pathways.[1][2][3] (1-phenyl-1H-pyrazol-4-yl)methanol represents a novel entity within this esteemed class of compounds. Its specific mechanism of action, however, remains to be elucidated. This in-depth technical guide provides a comprehensive, phased approach for researchers to systematically investigate the molecular targets and signaling pathways modulated by this compound. Grounded in the principles of scientific integrity, this document outlines a logical progression of experiments, from broad, hypothesis-generating screens to specific target validation and in-vivo engagement studies. Detailed, field-proven protocols are provided for each critical step, empowering research teams to robustly characterize the pharmacological profile of this compound and unlock its therapeutic potential.
Introduction: The Pyrazole Privileged Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[1][2][3] Its versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory effects.[4][5][6] Notably, pyrazole-containing molecules have been successfully developed as potent inhibitors of kinases, such as BCR-ABL and Janus kinases (JAKs), as well as modulators of G-protein coupled receptors (GPCRs).[2][7] Given this rich history, any novel pyrazole derivative, such as this compound, warrants a thorough investigation into its mechanism of action to identify its place within the therapeutic landscape.
This guide is structured to provide a logical and efficient workflow for the comprehensive mechanistic investigation of this compound. The proposed strategy begins with broad, unbiased screening to generate initial hypotheses, followed by rigorous target identification and validation, and culminates in the elucidation of downstream signaling effects.
Phase 1: Hypothesis Generation - Broad-Based Cellular and Biochemical Profiling
The initial phase of a mechanism of action investigation aims to cast a wide net to identify potential biological activities of this compound. This is achieved through a combination of phenotypic screening and broad-spectrum biochemical assays.
Phenotypic Screening in Disease-Relevant Cell Lines
The first step is to assess the compound's effect on cell viability and proliferation across a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia). This will provide initial clues as to whether the compound possesses cytotoxic or cytostatic properties.
Table 1: Representative Cancer Cell Line Panel for Initial Phenotypic Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Estrogen receptor-positive |
| MDA-MB-231 | Breast Cancer | Triple-negative |
| A549 | Lung Cancer | Non-small cell lung cancer |
| HCT116 | Colon Cancer | Colorectal carcinoma |
| K562 | Leukemia | Chronic Myelogenous Leukemia |
| Jurkat | Leukemia | T-cell leukemia |
Broad-Spectrum Kinase and GPCR Profiling
Given that a significant number of pyrazole-containing drugs target kinases and GPCRs, a logical next step is to perform broad-spectrum screening against panels of these protein families.[2][7] Several contract research organizations (CROs) offer these services with well-established and validated assays.
-
Kinome Profiling: The compound should be screened against a comprehensive panel of human kinases (typically >300) at a fixed concentration (e.g., 1 or 10 µM).[2][8][9][10] This will identify any potential kinase targets and provide a preliminary assessment of selectivity. Mass spectrometry-based approaches can also be employed for a global kinome profile.[1][11][12][13]
-
GPCR Screening: A primary screen against a panel of GPCRs, often utilizing radioligand binding assays or functional readouts like calcium flux or cAMP modulation, can reveal interactions with this major class of drug targets.[7][14][15][16][17]
The following diagram illustrates the workflow for this initial hypothesis-generating phase.
Caption: Workflow for Phase 1: Hypothesis Generation.
Phase 2: Target Identification and Validation
Once initial hits are identified in Phase 1, the next crucial step is to confirm that this compound directly binds to these putative targets and that this binding is responsible for the observed cellular phenotype.
Label-Free Target Identification Methods
To avoid potential artifacts from modifying the compound, label-free methods for target identification are highly recommended.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[4][18][19][20] By treating cell lysates with the compound followed by limited proteolysis, the stabilized target protein can be identified by mass spectrometry.
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., one that showed high sensitivity in the phenotypic screen) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., M-PER reagent supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Compound Treatment and Proteolysis:
-
Aliquot the cell lysate into equal volumes.
-
Treat aliquots with either this compound (at a concentration determined from cellular assays) or vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a predetermined time to achieve partial digestion.
-
Stop the digestion by adding a protease inhibitor and denaturing sample buffer.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize protein bands using a sensitive stain (e.g., Coomassie or silver stain).
-
Excise bands that are more prominent in the compound-treated lane compared to the vehicle-treated lane.
-
Identify the proteins in the excised bands by mass spectrometry (LC-MS/MS).
-
Affinity-Based Target Identification
If label-free methods are inconclusive, affinity-based approaches can be employed. This involves synthesizing a derivative of this compound with an affinity tag (e.g., biotin) or immobilizing it on a resin.[5]
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of the compound with a linker attached to a non-critical position for biological activity (determined through preliminary SAR studies).
-
Couple the linker to an affinity tag like biotin or immobilize the compound on a solid support (e.g., agarose beads).
-
-
Pulldown Assay:
-
Incubate the immobilized probe with cell lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Identification:
-
Identify the eluted proteins by mass spectrometry.
-
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
Confirming that the compound binds to its target within the complex environment of a living cell is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding increases the thermal stability of the target protein.
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle for a specified time.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3-5 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.
-
-
Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
The following diagram outlines the workflow for target identification and validation.
Caption: Workflow for Phase 2: Target Identification and Validation.
Phase 3: Downstream Signaling Pathway Analysis
Once the direct molecular target(s) of this compound are validated, the focus shifts to understanding the downstream consequences of this interaction.
Phospho-Proteomics and Western Blotting
If the validated target is a kinase, a phospho-proteomics approach can provide a global view of the changes in protein phosphorylation upon compound treatment. This can be followed by targeted Western blotting to confirm the modulation of specific phosphorylation events in the identified signaling pathways.
Reporter Gene Assays
For targets that are part of well-defined signaling pathways (e.g., NF-κB, MAPK, STAT signaling), reporter gene assays can be used to quantify the effect of the compound on the transcriptional activity of key downstream effectors.
In-Vivo Target Engagement and Efficacy Studies
The ultimate validation of a compound's mechanism of action comes from demonstrating target engagement and efficacy in a relevant animal model.
-
In-Vivo Target Engagement: CETSA can be adapted for use with tissue samples from treated animals to confirm that the compound reaches its target in the relevant organ.
-
Efficacy Studies: The compound should be tested in a disease-relevant animal model (e.g., a tumor xenograft model if the compound has anticancer activity) to assess its therapeutic potential.
The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound is found to inhibit a specific kinase.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion
The investigation into the mechanism of action of a novel compound like this compound is a multifaceted endeavor that requires a systematic and logical approach. By following the phased strategy outlined in this guide, from broad-based screening to specific target validation and in-vivo studies, researchers can build a comprehensive understanding of the compound's pharmacological profile. The detailed protocols and workflows provided herein serve as a robust framework for elucidating the molecular interactions that underpin the biological activity of this promising pyrazole derivative, thereby paving the way for its potential development as a novel therapeutic agent.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity [ouci.dntb.gov.ua]
- 19. banglajol.info [banglajol.info]
- 20. tandfonline.com [tandfonline.com]
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of (1-phenyl-1H-pyrazol-4-yl)methanol Analogs
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have designated it a "privileged scaffold." This distinction arises from its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas.[1] From the blockbuster anti-inflammatory drug Celecoxib to numerous FDA-approved protein kinase inhibitors for cancer therapy, the pyrazole nucleus has proven to be a versatile framework for designing potent and selective therapeutic agents.[2][3]
At the heart of this guide is the This compound core. This specific scaffold presents three key points for synthetic diversification and interaction with biological targets: the N1-phenyl ring, the C4-methanol group, and the pyrazole core itself. Modifications to the N1-phenyl ring can modulate pharmacokinetic properties and interactions with hydrophobic pockets. The C4-methanol group provides a critical anchor point for derivatization into ethers, esters, amines, and other functionalities, allowing for fine-tuning of potency, selectivity, and physical properties. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of analogs derived from this promising scaffold, with a focus on their applications in oncology, inflammation, and infectious diseases.
Part 1: General Synthetic Strategies
The construction of this compound and its analogs hinges on the initial formation and subsequent functionalization of the pyrazole core. The most common and versatile approach involves the synthesis of a key intermediate: 1-phenyl-1H-pyrazole-4-carbaldehyde .
Synthesis of the Key Aldehyde Intermediate
The Vilsmeier-Haack reaction is the predominant method for introducing the formyl group at the C4 position of the 1-phenylpyrazole ring.[4] This reaction provides the aldehyde precursor necessary for reduction to the methanol or for reductive amination to create amine analogs.
The causality behind this choice is efficiency and regioselectivity. The Vilsmeier-Haack conditions (using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) generate a Vilsmeier reagent ([ClCH=N(CH₃)₂]Cl) which is a mild electrophile. The electron-rich pyrazole ring readily undergoes electrophilic substitution, with the C4 position being the most electronically favorable site for attack, leading to the desired 4-carbaldehyde in good yield.[5]
Derivatization of the C4-Methanol Group
With the core methanol scaffold in hand, or its aldehyde precursor, a vast chemical space of analogs can be explored:
-
Reduction to Methanol: The aldehyde is easily reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This step is typically high-yielding and clean.
-
Reductive Amination: The aldehyde can be directly converted into a wide array of secondary and tertiary amines via reductive amination. Reacting the aldehyde with a primary or secondary amine, followed by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), provides a straightforward route to C4-aminomethyl analogs. This is a powerful technique for introducing basic nitrogen atoms, which can improve solubility and form key salt-bridge interactions with protein targets.
-
Etherification: The C4-methanol can be converted to ethers, for example, through a Williamson ether synthesis (deprotonation with a base like NaH followed by reaction with an alkyl halide). This modification allows for the exploration of lipophilic space and can improve cell permeability.
Part 2: Therapeutic Applications and Structure-Activity Relationships
The this compound scaffold has been explored as a framework for inhibitors of several important therapeutic targets.
Anticancer Activity: Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[2] The pyrazole scaffold is a key component in many approved kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[6][7] Analogs of this compound have shown significant promise as inhibitors of key oncogenic kinases like VEGFR-2 and EGFR.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8] Inhibiting VEGFR-2 is a clinically validated strategy for treating various solid tumors. Several pyrazole-based compounds have been identified as potent VEGFR-2 inhibitors.[9][10]
-
Mechanism of Action & SAR: The 1-phenylpyrazole core typically orients itself to interact with the hinge region of the VEGFR-2 active site. The C4-substituent extends into the solvent-exposed region or towards other pockets of the enzyme. The choice of functionality at the C4-methyl position is critical. Introducing groups capable of hydrogen bonding or forming ionic interactions can significantly enhance potency. For instance, converting the methanol to an amine that can interact with acidic residues like Asp1046 in the DFG loop can increase binding affinity. The N1-phenyl group can be substituted with electron-withdrawing or -donating groups to modulate the electronics of the pyrazole ring and optimize van der Waals interactions within the hydrophobic pocket.
Table 1: Representative Pyrazole Analogs as VEGFR-2 Inhibitors
| Compound ID | C4-Substituent | N1-Phenyl Substituent | VEGFR-2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 3i | =N-NH-C₆H₄(2-OH) | Unsubstituted | 8.93 | [8][9] |
| 3a | =N-NH-C₆H₅ | Unsubstituted | 38.28 | [8][9] |
| Sorafenib | (Standard) | - | 30 |[8][9] |
Note: Compounds 3a and 3i are hydrazone derivatives of the pyrazole-4-carbaldehyde precursor, demonstrating the therapeutic potential of modifying the C4 position.
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular disease. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[11] Selective COX-2 inhibition is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[11] Pyrazole derivatives, most notably Celecoxib, are famous for their potent and selective COX-2 inhibitory activity.[12]
-
Mechanism of Action & SAR: The efficacy of pyrazole-based COX-2 inhibitors is often attributed to the specific arrangement of substituents on the pyrazole ring that allows them to fit into the larger, more accommodating active site of COX-2 compared to COX-1. For analogs of this compound, the N1-phenyl ring often carries a sulfonamide or methylsulfonyl group, which is critical for binding to a specific side pocket in the COX-2 active site (His90, Arg513, Gln192), an interaction that is key to selectivity. The C4-substituent can be modified to optimize interactions in the main channel of the active site. Replacing the methanol's hydroxyl group with more lipophilic moieties can enhance binding affinity.
Table 2: Representative Pyrazole Analogs as COX-2 Inhibitors
| Compound ID | C3-Substituent | N1-Phenyl Substituent | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| 2a | 4-Fluorophenyl | 4-SO₂NH₂ | 19.87 | >5032 | [13] |
| 3b | 4-Methoxyphenyl | 4-SO₂Me | 39.43 | 22.21 | [13] |
| Celecoxib | (Standard) | 4-SO₂NH₂ | 40 | 375 |[13] |
Note: While not direct C4-methanol analogs, these compounds demonstrate the established anti-inflammatory potential of the 1-phenylpyrazole scaffold.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Heterocyclic compounds, including pyrazoles, have been a rich source of novel antimicrobial agents.[14][15] Analogs of this compound have demonstrated activity against a range of bacterial and fungal pathogens.[12][16]
-
Mechanism of Action & SAR: The precise mechanisms of action are often multifactorial and can include inhibition of essential enzymes like FabH (in fatty acid synthesis) or disruption of cell wall integrity.[17] For SAR, the C4-substituent is again a key determinant of activity. Conversion of the pyrazole-4-carbaldehyde to Schiff bases (imines) or thiosemicarbazones has been shown to produce compounds with significant antimicrobial potency.[16][18] The lipophilicity and electronic nature of the substituents on the N1-phenyl ring and any aryl groups attached at C4 are crucial for penetrating the bacterial cell wall and interacting with the target.
Table 3: Antimicrobial Activity of Representative Pyrazole Analogs
| Compound ID | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3d (Schiff Base) | E. coli | 6.25 | [16] |
| 3d (Schiff Base) | S. aureus | 6.25 | [16] |
| 3 (Mannich Base) | E. coli | 0.25 | [12] |
| 4 (Mannich Base) | S. epidermidis | 0.25 | [12] |
| Ciprofloxacin | (Standard) | 0.5 (E. coli) |[12] |
Part 3: Experimental Protocols
Scientific integrity requires that protocols be described in sufficient detail to be self-validating and reproducible.
Synthesis Protocol: 2-((1-phenyl-1H-pyrazol-4-yl)methylamino)ethanol (A Representative Analog)
This two-step protocol describes the synthesis of a C4-aminomethyl analog from the key aldehyde intermediate.
Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (2)
-
To a stirred solution of 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (5 mL per 1 g of pyrazole), cool the mixture to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude aldehyde 2 .
-
Purify the product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Reductive Amination to Yield the Final Product
-
In a round-bottom flask, dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (2) (1.0 eq) in 1,2-dichloroethane (DCE) (10 mL per 1 g of aldehyde).
-
Add ethanolamine (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Biological Assay Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This protocol provides a method for determining the IC₅₀ value of a test compound against a target kinase like VEGFR-2.[19]
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the wells of a 384-well assay plate. Include wells with DMSO only (high control, 0% inhibition) and a known potent inhibitor (low control, 100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing the recombinant kinase (e.g., VEGFR-2) and a suitable peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in the assay buffer. Add 5 µL to all wells to start the kinase reaction (final volume 10 µL). Shake the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Detection: Convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and promising framework in drug discovery. Its synthetic tractability, coupled with the proven importance of the pyrazole core as a privileged structure, provides a robust platform for developing novel therapeutics. The C4-methanol group, in particular, serves as a key handle for generating diverse analogs with tailored properties to target a range of diseases.
Future efforts in this area will likely focus on several key aspects:
-
Multi-Targeted Agents: Combining the known activities of the pyrazole core, for instance, developing dual COX-2/kinase inhibitors for treating inflammation-driven cancers.
-
Structure-Based Design: Utilizing computational docking and high-resolution crystal structures of pyrazole analogs bound to their targets to rationally design next-generation inhibitors with improved potency and selectivity.[9]
-
Pharmacokinetic Optimization: Fine-tuning the substituents on the N1-phenyl and C4-methyl groups to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to compounds with better oral bioavailability and in vivo efficacy.
As our understanding of disease biology deepens, the strategic application of proven medicinal chemistry scaffolds like this compound will remain a critical and efficient approach to the discovery of new medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystallography and Molecular Geometry of Pyrazole Compounds
Foreword: The Pyrazole Scaffold - From Structural Curiosity to Pharmaceutical Cornerstone
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has transitioned from a subject of fundamental chemical interest to a "privileged scaffold" in modern drug discovery.[1][2] First synthesized in 1883, its derivatives are now integral components of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, showcasing the scaffold's immense therapeutic versatility.[3][4]
The efficacy of these drugs is inextricably linked to the precise three-dimensional arrangement of their atoms. The molecular geometry and the resulting intermolecular interactions, governed by the principles of crystallography, dictate how a pyrazole-based molecule will bind to its biological target. Understanding this structure at the atomic level is not merely an academic exercise; it is the bedrock of rational drug design.
This guide provides researchers, scientists, and drug development professionals with a technical overview of the crystallography and molecular geometry of pyrazole compounds. We will move beyond theoretical descriptions to explain the causality behind experimental choices, detail self-validating protocols, and connect crystallographic insights to their practical application in medicinal chemistry.
The Inherent Geometry of the Pyrazole Ring: A Tale of Planarity, Aromaticity, and Tautomerism
The foundational pyrazole molecule is a planar, aromatic system.[5] Its aromaticity arises from the delocalization of six π-electrons (four from the two double bonds and two from the lone pair of the "pyrrole-like" N1 nitrogen atom) across the five-membered ring.[5] This electronic structure is the source of its relative stability and influences its chemical reactivity.
A key structural feature of N-unsubstituted pyrazoles is their ability to exist in different tautomeric forms, which can impact their reactivity and intermolecular interactions.[6][7] This prototropic exchange between the N1 and N2 positions is a dynamic process that must be considered when interpreting structural data and designing synthetic strategies.[8]
Unveiling the Structure: X-ray Crystallography as the Definitive Tool
While spectroscopic methods like NMR provide invaluable information about the connectivity and electronic environment of a molecule, single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining its three-dimensional structure.[9][10][11][12] It provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that define the crystal lattice.
The Crystallographic Workflow: From Solution to Structure
The journey from a newly synthesized pyrazole powder to a refined crystal structure is a multi-step process that demands meticulous execution. Each stage is critical for the final quality of the structural model.
Caption: The workflow for determining the molecular structure of a pyrazole compound via single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
This protocol outlines a self-validating system for obtaining a high-quality crystal structure of a novel pyrazole derivative.
Objective: To determine the precise three-dimensional molecular structure and crystal packing of a synthesized pyrazole compound.
Pillar 1: Expertise & Experience (Causality behind Choices)
-
Crystal Growth: The choice of solvent is paramount. A solvent of moderate solubility is selected to allow for slow, ordered crystal growth, preventing the formation of small, poorly-diffracting crystals or amorphous precipitate.[13] Slow evaporation is often preferred for organic molecules as it is a gentle method that minimizes mechanical disturbances.[13]
-
Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100-150 K). This is not arbitrary; it minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.[14]
Pillar 2: Trustworthiness (Self-Validating System)
The trustworthiness of the final structure is quantitatively assessed through refinement metrics. The R-factor (or residual factor) is a primary measure of the agreement between the calculated structural model and the experimental X-ray diffraction data. A low R-factor (typically < 0.05 or 5%) indicates a reliable and accurate structure determination.[15]
Methodology:
-
Step 1: Crystal Growth (Slow Evaporation)
-
Ensure the pyrazole compound is of high purity (>99%), as impurities can inhibit crystallization.
-
Prepare a nearly saturated solution by dissolving 5-10 mg of the compound in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) in a clean vial.
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and leave undisturbed for several days to weeks.
-
Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully select a single, well-formed crystal for analysis.[16]
-
-
Step 2: Data Collection
-
Mount the selected crystal on a cryo-loop and place it on the goniometer head of the diffractometer.[17]
-
Cool the crystal to the desired temperature (e.g., 150 K) using a cold nitrogen stream.[14]
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam, ensuring complete data coverage.[17]
-
-
Step 3: Structure Solution and Refinement
-
Process the raw diffraction data to determine the unit cell parameters and space group.[18]
-
Integrate the intensities of all collected reflections.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.[19]
-
Refine the structural model against the experimental data using full-matrix least-squares refinement software (e.g., SHELXL).[19] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated diffraction intensities.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validation: Check the final R-factor, goodness-of-fit, and residual electron density to ensure the model's quality. Generate a Crystallographic Information File (CIF) for publication and deposition.
-
Interpreting the Data: From Bond Lengths to Supramolecular Architecture
A solved crystal structure is a rich source of quantitative data. Analysis of this data provides deep insights into the molecule's properties.
Core Molecular Geometry
The pyrazole ring is generally planar, though substitution with bulky groups can cause minor deviations.[20] Analysis of bond lengths within the ring provides evidence for its aromatic character; the C-C and C-N bonds exhibit lengths that are intermediate between typical single and double bonds.[15][20]
| Parameter | Typical Bond Length (Å) | Notes |
| N1–N2 | 1.33 - 1.39 | Can be elongated by bulky substituents on N1.[20] |
| N2–C3 | 1.32 - 1.36 | Shorter than C4-C5, indicating partial double bond character.[20] |
| C3–C4 | 1.38 - 1.42 | |
| C4–C5 | 1.35 - 1.39 | |
| C5–N1 | 1.34 - 1.38 |
Table 1: Representative bond lengths for the pyrazole ring, derived from crystallographic data. Actual values are highly dependent on substitution.[15][20][21]
The Power of Hydrogen Bonding
Due to the presence of a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the lone pair on the N2 "pyridine-like" nitrogen), pyrazoles are adept at forming intermolecular hydrogen bonds.[14] These interactions are the primary drivers of the supramolecular assembly in the solid state. Common hydrogen-bonding patterns include:
-
Catemers (Chains): Molecules link head-to-tail to form one-dimensional chains. This is observed in 4-fluoro-1H-pyrazole.[14]
-
Dimers and Trimers: Molecules associate to form discrete cyclic units. Trimeric motifs are found in 4-chloro- and 4-bromo-1H-pyrazole.[19]
-
Helices: As seen in the crystal structure of the parent pyrazole, molecules can form elegant figure-8 spiral chains.[21]
The specific pattern adopted is a subtle function of the substituents on the ring, which can sterically hinder or electronically influence the hydrogen-bonding sites.[22][23]
The Substituent Effect: Modulating Geometry for Function
In drug development, chemists rarely use the parent pyrazole. Instead, they decorate the C3, C4, and C5 positions with various substituents to modulate the molecule's properties and optimize its interaction with a biological target.[24] Crystallography is essential for understanding how these substitutions impact the core geometry.
Caption: The causal relationship between substituent properties and the resulting molecular, supramolecular, and macroscopic properties of pyrazole derivatives.
-
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., amino, methyl) can alter the bond lengths and charge distribution within the pyrazole ring.[25] This can strengthen or weaken the hydrogen-bond donating/accepting capacity of the nitrogen atoms.
-
Steric Effects: Bulky substituents can induce twisting between the pyrazole ring and attached functional groups (e.g., phenyl rings), affecting the overall planarity and conformation of the molecule.[15] This conformation is often critical for fitting into a protein's binding pocket.
Application in Drug Development: From Crystal Structure to Clinical Candidate
The ultimate goal of structural analysis in a pharmaceutical context is to establish a Structure-Activity Relationship (SAR).[26] Crystallographic data is a cornerstone of this process.
-
Target Binding: By obtaining the crystal structure of a pyrazole inhibitor bound to its target protein (e.g., a kinase), researchers can visualize the precise interactions—hydrogen bonds, hydrophobic contacts, π-π stacking—responsible for its potency and selectivity.[26][27] This information is invaluable for designing next-generation inhibitors with improved properties.
-
Computational Synergy: Experimental crystal structures serve as the essential starting point for computational chemistry techniques like molecular docking and molecular dynamics (MD) simulations.[28][29][30] These methods allow for the virtual screening of new pyrazole derivatives and the prediction of their binding affinities, accelerating the drug discovery cycle.[29]
-
Polymorphism and Formulation: A single compound can sometimes crystallize in multiple different forms, or polymorphs, each with its own unique crystal packing and physicochemical properties (e.g., solubility, stability). Crystallography is the only way to definitively identify and characterize these different forms, which is a critical consideration for drug formulation and regulatory approval.
Conclusion
The crystallography of pyrazole compounds is a field rich with detail and direct relevance to the advancement of medicine. The determination of molecular geometry through X-ray diffraction provides a precise, atomic-level blueprint that informs our understanding of everything from fundamental chemical properties to complex biological interactions. For the drug development professional, this blueprint is not an end-point but a critical tool—a guide for the rational design and optimization of novel therapeutics that leverage the remarkable potential of the pyrazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irjet.net [irjet.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 18. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. journals.iucr.org [journals.iucr.org]
- 22. researchgate.net [researchgate.net]
- 23. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 26. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. eurasianjournals.com [eurasianjournals.com]
Unlocking the Therapeutic Potential of (1-phenyl-1H-pyrazol-4-yl)methanol: A Technical Guide to Target Identification and Validation
Foreword: The Pyrazole Scaffold as a Modern Medicinal Chemistry Workhorse
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a testament to the power of privileged structures in drug discovery.[1][2] Its remarkable versatility allows for a diverse range of substitutions, leading to compounds with a wide spectrum of pharmacological activities.[3][4] From the blockbuster anti-inflammatory drug celecoxib to potent kinase inhibitors used in oncology, pyrazole-containing molecules have demonstrated significant therapeutic impact.[5][6] This guide focuses on a specific, yet promising, member of this family: (1-phenyl-1H-pyrazol-4-yl)methanol. While its specific biological targets are not yet fully elucidated, the wealth of data on related pyrazole derivatives provides a robust framework for hypothesizing and validating its therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a strategic approach to unravel the therapeutic targets of this intriguing compound.
Rationale for Target Selection: An Evidence-Based Approach
The chemical architecture of this compound, featuring a central pyrazole core with phenyl and methanol substituents, suggests several plausible avenues for biological activity. Analysis of the extensive literature on pyrazole derivatives points towards three primary, high-priority target classes for initial investigation:
-
Inflammation and Pain-Modulating Enzymes: The pyrazole scaffold is famously associated with anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][7] The structural similarities to known COX inhibitors make COX-1 and COX-2 compelling initial targets. Furthermore, the potential for dual inhibition of COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, should be explored.[7]
-
Protein Kinases in Oncology: A significant number of FDA-approved kinase inhibitors incorporate the pyrazole moiety.[1][8] These enzymes play crucial roles in cell signaling pathways that are often dysregulated in cancer. Given the prevalence of pyrazole-based kinase inhibitors, screening this compound against a panel of cancer-relevant kinases, such as tyrosine kinases (e.g., BCR-ABL, EGFR) and serine/threonine kinases, is a logical step.[5][8]
-
Alcohol Dehydrogenase (ADH): Simpler pyrazole derivatives, such as 4-methylpyrazole (fomepizole), are potent inhibitors of alcohol dehydrogenase and are clinically used as an antidote for methanol and ethylene glycol poisoning.[9][10] The presence of the pyrazole core in our compound of interest warrants an investigation into its potential to inhibit ADH.
Experimental Workflows for Target Validation
A multi-pronged experimental approach is essential to confidently identify and validate the therapeutic targets of this compound. The following sections detail robust protocols for investigating the hypothesized target classes.
Investigating Anti-inflammatory Activity: Targeting COX and LOX
A primary hypothesis is that this compound exerts anti-inflammatory effects through the inhibition of COX and potentially LOX enzymes.
Caption: Workflow for evaluating COX and LOX inhibitory activity.
Protocol 2.1.1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ovine COX-1 and human recombinant COX-2.
-
Materials:
-
COX-1 and COX-2 enzymes (e.g., from Cayman Chemical).
-
Arachidonic acid (substrate).
-
Amplex Red reagent.
-
This compound.
-
Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive controls.
-
In a 96-well plate, add the enzyme, heme, and the test compound or control.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 2 minutes at 37°C.
-
Stop the reaction and measure the prostaglandin production using a suitable method, such as an ELISA for PGE2 or a colorimetric assay.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
Protocol 2.1.2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
-
Objective: To assess the ability of the compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Lipopolysaccharide (LPS).
-
This compound.
-
PGE2 ELISA kit.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of PGE2 production.
-
Screening for Kinase Inhibitory Activity
The prevalence of the pyrazole scaffold in kinase inhibitors necessitates a broad screening approach to identify potential oncological targets.
Caption: Workflow for kinase inhibitor screening and validation.
Protocol 2.2.1: Broad-Panel Kinase Screen
-
Objective: To perform an unbiased screen of this compound against a large panel of human kinases to identify potential targets.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX's KinomeScan™ or Promega's portfolio of kinase assays).
-
Submit the compound for screening at a single, high concentration (typically 1-10 µM) against a panel of several hundred kinases.
-
The service will provide data on the percentage of inhibition for each kinase.
-
-
Data Analysis:
-
Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75% inhibition).
-
Protocol 2.2.2: In Vitro Kinase IC50 Determination
-
Objective: To determine the potency of the compound against the "hit" kinases identified in the primary screen.
-
Materials:
-
Recombinant "hit" kinase(s).
-
Specific substrate and ATP.
-
ADP-Glo™ Kinase Assay (Promega) or similar technology.
-
This compound.
-
-
Procedure:
-
Perform a serial dilution of the test compound.
-
In a 96- or 384-well plate, set up the kinase reaction with the enzyme, substrate, ATP, and varying concentrations of the compound.
-
Incubate for the recommended time and temperature.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.
-
Calculate the IC50 value from the dose-response curve.
-
Evaluation of Alcohol Dehydrogenase (ADH) Inhibition
Based on the known activity of other pyrazole compounds, assessing the inhibitory potential against ADH is a prudent step.
Caption: Workflow for assessing alcohol dehydrogenase inhibition.
Protocol 2.3.1: In Vitro Alcohol Dehydrogenase Inhibition Assay
-
Objective: To determine if this compound inhibits the activity of alcohol dehydrogenase.
-
Materials:
-
Equine liver alcohol dehydrogenase (ADH).
-
NAD+.
-
Ethanol.
-
This compound.
-
Fomepizole (4-methylpyrazole) as a positive control.
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.8).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and fomepizole.
-
In a quartz cuvette, combine the assay buffer, NAD+, and the test compound or control.
-
Add the ADH enzyme and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding ethanol.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. This measures the rate of NADH formation.
-
Calculate the initial reaction velocity for each concentration and determine the IC50 value.
-
Data Presentation and Interpretation
For each of the experimental workflows described above, it is crucial to present the data in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | COX-1 | TBD |
| COX-2 | TBD | |
| 5-LOX | TBD | |
| Kinase Hit 1 | TBD | |
| Kinase Hit 2 | TBD | |
| ADH | TBD | |
| Celecoxib | COX-2 | (Reference Value) |
| Fomepizole | ADH | (Reference Value) |
TBD: To Be Determined
Table 2: Summary of Cell-Based Assay Data
| Compound | Assay | EC50 (µM) |
| This compound | PGE2 Production Inhibition | TBD |
| Downstream Kinase Substrate Inhibition | TBD |
TBD: To Be Determined
Conclusion and Future Directions
This technical guide provides a comprehensive and logical framework for the initial exploration of the therapeutic targets of this compound. By systematically investigating its effects on well-established targets for pyrazole derivatives—namely inflammatory enzymes, protein kinases, and alcohol dehydrogenase—researchers can efficiently identify the most promising therapeutic avenues for this compound. Positive results in any of these areas will pave the way for more advanced preclinical studies, including mechanism of action elucidation, in vivo efficacy models, and lead optimization. The versatility of the pyrazole scaffold suggests that this compound could hold significant, yet untapped, therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of methanol poisoning with intravenous 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to the Discovery of Novel Pyrazole-Based Bioactive Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery of novel pyrazole-based bioactive compounds. Eschewing a rigid template, this document is structured to logically flow from conceptualization to validation, mirroring the dynamic and iterative nature of modern drug discovery. We will delve into the causal reasoning behind experimental choices, ensuring each protocol is a self-validating system, and ground our claims in authoritative scientific literature.
Part 1: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its remarkable versatility and ability to participate in various biological interactions have established it as a "privileged structure."[2] Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5] Notable examples of FDA-approved drugs featuring the pyrazole motif include the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring the therapeutic significance of this scaffold.[6]
The success of the pyrazole scaffold can be attributed to its unique physicochemical properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[7] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its stability permits a wide range of chemical modifications at various positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[8][9]
Part 2: Rational Design & Synthesis of Pyrazole Derivatives
The journey to a novel bioactive compound begins with a thoughtful design strategy, often aided by computational tools, followed by robust chemical synthesis.
In-Silico Design: A Computational Compass
Before embarking on synthesis, in-silico methods provide a powerful platform for the rational design and virtual screening of pyrazole derivatives.[10] These computational techniques can predict the binding affinity of designed molecules to a specific biological target, thereby prioritizing candidates for synthesis and reducing the attrition rate in the drug discovery pipeline.[11][12]
This protocol outlines a typical workflow for performing molecular docking of a pyrazole-based inhibitor with the cyclooxygenase-2 (COX-2) enzyme using AutoDock Vina.[13][14]
Objective: To predict the binding mode and estimate the binding affinity of a designed pyrazole compound to the active site of COX-2.
Materials:
-
Protein Structure: Crystal structure of COX-2 (PDB ID: 1CX2) obtained from the Protein Data Bank.
-
Ligand Structure: 3D structure of the pyrazole derivative (e.g., drawn using ChemDraw and converted to a 3D format).
-
Software:
-
AutoDock Tools (ADT) for preparing protein and ligand files.
-
AutoDock Vina for performing the docking simulation.
-
PyMOL or other molecular visualization software for analyzing the results.
-
Step-by-Step Methodology:
-
Protein Preparation: a. Load the PDB file (1CX2.pdb) into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands or ions not essential for the interaction. c. Add polar hydrogens to the protein. d. Compute and assign Gasteiger charges to the protein atoms. e. Save the prepared protein in the PDBQT format (e.g., 1CX2.pdbqt).
-
Ligand Preparation: a. Load the 3D structure of the pyrazole ligand into AutoDock Tools. b. Detect the root of the ligand and set the number of rotatable bonds. c. Assign Gasteiger charges to the ligand atoms. d. Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
Grid Box Generation: a. Define the search space (grid box) for the docking simulation. This is typically centered on the active site of the enzyme, which can be identified from the position of the co-crystallized ligand in the original PDB file. b. Set the dimensions of the grid box to encompass the entire active site. A typical size might be 60 x 60 x 60 Å with a spacing of 0.375 Å. c. Generate the grid parameter file (grid.gpf).
-
Running AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name. b. Execute AutoDock Vina from the command line using the configuration file.
-
Analysis of Results: a. The output file will contain the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol). b. Visualize the docked poses using PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of COX-2.[5][15]
Chemical Synthesis: The Art of Molecule Building
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring due to its reliability and broad substrate scope.[16] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[17][18]
This protocol details the synthesis of a celecoxib analog, a potent and selective COX-2 inhibitor, providing a practical example of the Knorr synthesis.[1]
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Glacial acetic acid
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Crystallization: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure Celecoxib.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of protons in their expected chemical environments.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. For Celecoxib, the expected m/z would be around 381.08.[1]
Part 3: Biological Evaluation - Unveiling Bioactivity
Once synthesized and characterized, the novel pyrazole compounds must be subjected to a battery of biological assays to determine their therapeutic potential.
Anticancer Activity
The antiproliferative effects of pyrazole derivatives against various cancer cell lines are well-documented.[19] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12]
Objective: To determine the cytotoxic effect of a novel pyrazole compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines.[2][6][20][21]
Materials:
-
MCF-7 and A549 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Novel pyrazole compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 and A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium (e.g., ranging from 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classical and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.[10][16]
Objective: To assess the anti-inflammatory effect of a novel pyrazole compound in a rat model of acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Novel pyrazole compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Step-by-Step Methodology:
-
Animal Grouping and Acclimatization: Randomly divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin), and test groups (different doses of the pyrazole compound). Allow the animals to acclimatize to the laboratory conditions.
-
Compound Administration: Administer the vehicle, indomethacin, or the pyrazole compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.[23]
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacterial strains.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel pyrazole compound against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[17]
Materials:
-
S. aureus and E. coli strains
-
Mueller-Hinton Broth (MHB)
-
Novel pyrazole compound
-
Ciprofloxacin (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a bacterial suspension of each strain in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole compound and ciprofloxacin in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[11]
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | Reference |
| Pyrazole-Ciprofloxacin Hybrid 7g | 0.125 | - | |
| Aminoguanidine-derived pyrazole 12 | 1-8 | 1 | |
| Imidazo-pyridine substituted pyrazole 18 | <1 | <1 |
Part 4: Visualizing the Pathways
Understanding the mechanism of action of bioactive compounds is crucial. Graphviz diagrams can effectively illustrate the complex signaling pathways modulated by these molecules.
COX-2 Inflammatory Pathway
Many anti-inflammatory pyrazole derivatives, like Celecoxib, exert their effect by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8]
Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole-based compounds.
VEGFR-2 Signaling in Angiogenesis
Several pyrazole derivatives have been identified as potent anticancer agents that target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[19]
Caption: The VEGFR-2 signaling pathway in angiogenesis and its inhibition by pyrazole derivatives.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. kfc.upol.cz [kfc.upol.cz]
- 6. japsonline.com [japsonline.com]
- 7. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. m.youtube.com [m.youtube.com]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 18. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol via Ester Reduction
Introduction
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is paramount for modulating pharmacological activity. A key transformation in this process is the reduction of a carboxylate ester to a primary alcohol, which serves as a versatile synthetic handle for further elaboration. This document provides a comprehensive, field-tested protocol for the synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol from its corresponding ethyl ester, ethyl 1-phenyl-1H-pyrazole-4-carboxylate. The guide is designed for researchers in medicinal chemistry and drug development, emphasizing mechanistic understanding, operational safety, and protocol reproducibility.
Reaction Principle and Mechanistic Rationale
The conversion of an ester to a primary alcohol is a fundamental reduction reaction in organic synthesis. The choice of reducing agent is critical; while sodium borohydride (NaBH₄) is suitable for reducing aldehydes and ketones, it is generally not reactive enough to reduce esters.[1] For this transformation, the potent hydride donor, Lithium Aluminum Hydride (LiAlH₄ or LAH), is the reagent of choice due to its high reactivity.[1][2]
The reduction proceeds through a well-established two-stage mechanism:
-
Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Intermediate Collapse: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. The product of this first stage is an aldehyde.[3]
-
Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[1] This second nucleophilic attack forms an aluminum alkoxide intermediate.
-
Protonation (Workup): The reaction is completed by a careful aqueous workup, which protonates the alkoxide to yield the final primary alcohol, this compound.
Isolation of the aldehyde intermediate is not feasible under these conditions due to its high reactivity towards LiAlH₄.[3]
Caption: Overall reaction for the reduction of the pyrazole ester.
Detailed Experimental Protocol
This protocol is designed for a ~20 mmol scale reaction. Adjustments can be made, but reagent stoichiometry, particularly for the workup, must be scaled accordingly.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (Scale) | Moles (mmol) | Equivalents | Notes |
| Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | 216.24[4] | 4.32 g | 20.0 | 1.0 | Starting material. |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95[5] | 1.14 g | 30.0 | 1.5 | Highly reactive; handle with extreme care. |
| Tetrahydrofuran (THF), Anhydrous | - | 120 mL | - | - | Dry solvent is critical for this reaction.[5][6] |
| Water, Deionized | 18.02 | ~20 mL | - | - | For workup. |
| Sodium Hydroxide (NaOH), 15% (w/v) Aqueous | 40.00 | ~1.14 mL | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - | Drying agent. |
| Celite® (Diatomaceous Earth) | - | As needed | - | - | Filtration aid. |
Essential Safety Precautions
WARNING: Lithium aluminum hydride (LiAlH₄) is a highly flammable solid that reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[5][7] It can ignite in moist air and is corrosive upon contact with skin.[7][8]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[7][9]
-
Inert Atmosphere: The entire reaction, including handling of solid LiAlH₄, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7]
-
Ventilation: Perform all operations in a certified chemical fume hood.
-
Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) or a container of dry sand is immediately accessible.[7][8] DO NOT use water or CO₂ extinguishers on a LiAlH₄ fire.[7] An emergency safety shower and eyewash station must be nearby.[10]
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Assemble the apparatus while hot under a positive pressure of nitrogen, fitting it with a thermometer, a rubber septum, and a reflux condenser with a nitrogen inlet.
-
Reaction Setup: Allow the flask to cool to room temperature. Working under a positive flow of nitrogen, carefully add the LiAlH₄ (1.14 g, 30.0 mmol) to the flask. Add 80 mL of anhydrous THF via cannula or syringe.
-
Substrate Addition: Cool the resulting grey suspension to 0 °C using an ice-water bath. In a separate flame-dried flask, dissolve the ethyl 1-phenyl-1H-pyrazole-4-carboxylate (4.32 g, 20.0 mmol) in 40 mL of anhydrous THF. Slowly add this ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting ester spot.
-
Workup (Quenching): (EXTREME CAUTION: This step is highly exothermic and releases hydrogen gas). Cool the reaction flask back down to 0 °C in an ice-water bath. The following additions must be done extremely slowly and dropwise with vigorous stirring. This procedure, a variation of the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.[1][8][11]
-
Slowly add 1.14 mL of deionized water. (Gas evolution will be observed).
-
Slowly add 1.14 mL of 15% aqueous NaOH solution. (The mixture will become thick).
-
Slowly add 3.42 mL of deionized water. (The grey slurry should turn into a white, granular solid).
-
-
Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. Add anhydrous magnesium sulfate (~10 g) to absorb excess water and aid granulation. Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with additional THF (3 x 20 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel, typically using an eluent gradient of ethyl acetate in hexanes, to afford this compound as a white solid.
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₀N₂O[12]
-
Molecular Weight: 174.20 g/mol [12]
-
¹H NMR (400 MHz, CDCl₃): Expected signals include δ ~7.7-7.2 (m, 7H, Ar-H and pyrazole-H), δ ~4.7 (s, 2H, -CH₂OH), δ ~1.8-2.2 (br s, 1H, -OH). Note: The exact chemical shifts can vary based on solvent and concentration.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include δ ~140-118 (Ar-C and pyrazole-C), δ ~58-62 (-CH₂OH).
-
IR (ATR, cm⁻¹): Expected characteristic peaks at ~3300 (br, O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C and C=N stretch).[13]
-
Mass Spec (ESI+): Expected m/z = 175.1 [M+H]⁺.
Troubleshooting and Scientist's Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive LiAlH₄. 2. "Wet" (non-anhydrous) solvent or glassware. | 1. Use a fresh, unopened container of LiAlH₄ or titrate to determine its activity. 2. Ensure all glassware is rigorously flame-dried and the THF is from a freshly opened bottle or passed through a solvent still. |
| Difficult Filtration | Formation of a gelatinous aluminum hydroxide precipitate. | This is a common issue if the workup is performed incorrectly. Adhere strictly to the 1:1:3 ratio of H₂O : 15% NaOH : H₂O for the amount of LiAlH₄ used.[11][14] Stirring well after the additions helps granulation. |
| Yield is Lower than Expected | 1. Incomplete reaction. 2. Product loss during workup/purification. | 1. Allow for longer reaction times or use a slight excess of LiAlH₄ (e.g., 2.0 eq). Monitor closely by TLC. 2. Ensure the aluminum salt filter cake is washed thoroughly with solvent to recover all adsorbed product. |
| Violent/Uncontrolled Quench | Addition of quenching agents was too rapid. | Safety is paramount. Always cool the reaction to 0 °C and add quenching agents one drop at a time with maximum stirring. The initial addition of water is the most hazardous step.[8] |
Conclusion
The reduction of ethyl 1-phenyl-1H-pyrazole-4-carboxylate using lithium aluminum hydride is a robust and efficient method for producing the corresponding primary alcohol. This protocol, when executed with strict adherence to anhydrous conditions and safety procedures, provides a reliable pathway to this compound. The resulting alcohol is a valuable building block for the synthesis of more complex, biologically active molecules, making this procedure a cornerstone reaction for professionals in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. byjus.com [byjus.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. westliberty.edu [westliberty.edu]
- 10. nj.gov [nj.gov]
- 11. Workup [chem.rochester.edu]
- 12. Phenyl(1H-pyrazol-4-yl)methanol | 37599-31-8 | MBA59931 [biosynth.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of (1-phenyl-1H-pyrazol-4-yl)methanol in the Development of Novel Enzyme Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including its role in the development of potent and selective enzyme inhibitors.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of (1-phenyl-1H-pyrazol-4-yl)methanol as a foundational scaffold for the design and synthesis of novel enzyme inhibitors. These guidelines are built upon established principles of medicinal chemistry and enzyme kinetics, offering a comprehensive framework for hit-to-lead development.
Introduction: The Pyrazole Scaffold in Enzyme Inhibition
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[4] Their unique structural and electronic properties allow them to engage in various non-covalent interactions with biological macromolecules, making them privileged structures in drug discovery.[2] Numerous FDA-approved drugs incorporate the pyrazole motif, highlighting its clinical significance.[3] Pyrazole derivatives have been successfully developed as inhibitors for a wide range of enzyme targets, including kinases, proteases, and oxidoreductases, demonstrating their broad therapeutic potential.[2][5][6]
This compound, with its reactive hydroxyl group and customizable phenyl and pyrazole rings, serves as an excellent starting point for the generation of diverse chemical libraries for enzyme inhibitor screening. The strategic modification of this core structure allows for the systematic exploration of the chemical space around an enzyme's active site to achieve high potency and selectivity.
Application Notes: Strategic Design of this compound-Based Inhibitors
Rationale for Scaffold Selection
The choice of this compound as a foundational scaffold is predicated on several key features:
-
Synthetic Tractability: The core is readily synthesized and allows for straightforward chemical modifications at multiple positions.
-
Structural Rigidity with Flexibility: The pyrazole ring provides a rigid core to orient substituents, while the hydroxymethyl group offers a flexible linker for introducing various functionalities.
-
Hydrogen Bonding Capabilities: The pyrazole nitrogens and the hydroxyl group can act as hydrogen bond donors and acceptors, crucial for anchoring the inhibitor within an enzyme's active site.
-
Aromatic Stacking Interactions: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site.
Key Modification Sites and Their Significance in Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for developing potent and selective inhibitors. The following positions are prime candidates for derivatization in SAR studies:
-
The Hydroxymethyl Group (-CH₂OH): This group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to introduce a wide variety of substituents. These modifications can probe interactions with different sub-pockets of the enzyme's active site.
-
The Phenyl Ring: Substitution on the phenyl ring can modulate the electronic properties and steric bulk of the molecule. Introducing electron-withdrawing or electron-donating groups can influence the overall binding affinity.
-
The Pyrazole Ring: While substitution on the pyrazole ring itself is more complex, it can be explored to fine-tune the electronic and steric profile of the core scaffold.
Potential Enzyme Targets
Based on the known activities of pyrazole derivatives, this compound-based libraries can be screened against a variety of enzyme classes:
-
Kinases: Many pyrazole-containing compounds are potent kinase inhibitors, often targeting the ATP-binding site.[5]
-
Proteases: The scaffold can be elaborated to present functionalities that interact with the catalytic residues of proteases like thrombin.[7]
-
Oxidoreductases: Pyrazole derivatives have shown inhibitory activity against enzymes such as xanthine oxidase.[8]
-
Metabolic Enzymes: Targets like α-glucosidase and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) are also susceptible to inhibition by pyrazole-based compounds.[1][9]
Experimental Protocols
Synthesis of the Core Scaffold: this compound
This protocol describes a representative synthesis of the title compound.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate:
-
To a solution of ethyl acetoacetate in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and add phenylhydrazine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent like acetic acid.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
-
-
Reduction to this compound:
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
General Protocol for Derivatization of the Scaffold
This protocol outlines a general method for creating a library of derivatives from the core scaffold.
Workflow for Scaffold Derivatization
References
- 1. Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Pyrazole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility and Therapeutic Potential of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The structural versatility of the pyrazole ring allows for the synthesis of a vast array of compounds with diverse biological targets.[3][4] Notable examples of FDA-approved drugs containing the pyrazole motif include Celecoxib, a selective COX-2 inhibitor for inflammation, and several kinase inhibitors used in oncology.[4][6][7][8]
This guide provides a comprehensive framework for the in vitro and in vivo experimental design for novel pyrazole derivatives. It is intended to equip researchers with the necessary protocols and rationale to effectively screen and characterize these compounds, ultimately accelerating the drug discovery and development process.
Part 1: Foundational In Vitro Evaluation
The initial phase of evaluating new pyrazole derivatives involves a series of in vitro assays to determine their biological activity, mechanism of action, and preliminary safety profile.
Primary Screening: Assessing Cytotoxicity
A fundamental first step is to evaluate the general cytotoxicity of the synthesized compounds across various cell lines. This helps to identify compounds with potential therapeutic effects and those that are overtly toxic. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[9][10][11]
Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol: MTT Cytotoxicity Assay [10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrazole-A | HCT-116 (Colon) | 48 | 9.02[13] |
| Pyrazole-B | SK-MEL-28 (Melanoma) | 48 | 3.46[13] |
| Pyrazole-C | A549 (Lung) | 48 | > 50 |
| Sunitinib (Control) | HCT-116 (Colon) | 48 | 10.69[13] |
Target-Based Assays: Elucidating the Mechanism of Action
Once cytotoxic or biologically active compounds are identified, the next step is to determine their specific molecular targets. Pyrazole derivatives are known to inhibit various enzymes, with cyclooxygenases (COXs) and cyclin-dependent kinases (CDKs) being prominent examples.[6][7][8][14][15]
Many pyrazole-based anti-inflammatory drugs, like Celecoxib, function by selectively inhibiting COX-2.[6][7][8][16]
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of COX-2 by pyrazole derivatives blocks prostaglandin synthesis.
A commercially available COX-2 inhibitor screening assay kit can be used to determine the inhibitory activity of the pyrazole derivatives.
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[15][17] Several pyrazole derivatives have been identified as potent CDK inhibitors.[14][15][18][19]
Signaling Pathway: CDK2 in Cell Cycle Progression
Caption: Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest.
Protocol: In Vitro Kinase Assay for CDK2 Inhibition [14]
This assay measures the transfer of a phosphate group from ATP to a substrate by the CDK2 enzyme.
-
Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate.
-
Plate Setup: Add the master mixture to the wells of a 96-well plate.
-
Compound Addition: Add the pyrazole derivatives at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the recombinant CDK2/Cyclin A2 enzyme to the test and positive control wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of CDK2 inhibition and determine the IC50 value.
Data Presentation: CDK2 Inhibitory Activity
| Compound | CDK2/Cyclin A2 IC50 (µM) |
| Pyrazole-D | 0.96[14] |
| Pyrazole-E | 1.47[14] |
| Pyrazole-F | 2.0[14] |
| AT7519 (Control) | 0.01 - 0.21[14] |
Preliminary Safety and ADME Profiling
Early assessment of potential liabilities can save significant time and resources.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiac arrhythmias.[20] Therefore, it is crucial to screen for hERG inhibition early in the drug discovery process. Automated patch-clamp systems are commonly used for this purpose.[20][21]
Protocol: Automated Patch-Clamp hERG Assay [20][22]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply the pyrazole derivatives at various concentrations to the cells.
-
Electrophysiological Recording: Use a specific voltage protocol to elicit hERG currents and measure the effect of the compounds on the channel's activity.[22]
-
Data Analysis: Determine the percentage of hERG current inhibition and calculate the IC50 value.
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[23][24][25][26]
Protocol: Ames Test (Plate Incorporation Method) [23][24]
-
Strain Preparation: Use several strains of Salmonella typhimurium with mutations in the histidine operon.[25]
-
Metabolic Activation: Optionally, include a liver extract (S9 fraction) to assess the mutagenicity of metabolites.[23][24]
-
Exposure: Mix the bacterial strain, the pyrazole derivative, and molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenicity.[27]
Part 2: Preclinical In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.
Efficacy Models
The choice of the animal model depends on the therapeutic indication.
For pyrazole derivatives with anti-inflammatory activity, various animal models can be employed.[28][29][30]
-
Carrageenan-Induced Paw Edema: A model for acute inflammation.[2]
-
Collagen-Induced Arthritis: A model for chronic autoimmune inflammation resembling rheumatoid arthritis.
For anticancer pyrazole derivatives, human tumor xenograft models in immunodeficient mice are the gold standard for preclinical efficacy testing.[31][32][33][34][35]
Experimental Workflow: Subcutaneous Xenograft Model
Caption: Workflow for a subcutaneous human tumor xenograft study.
Protocol: Subcutaneous Human Tumor Xenograft Model [31][32]
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[34]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the pyrazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.[32]
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Data Presentation: In Vivo Anticancer Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Pyrazole-X (10 mg/kg) | 750 ± 150 | 50 |
| Pyrazole-X (30 mg/kg) | 300 ± 100 | 80 |
| Positive Control Drug | 450 ± 120 | 70 |
Pharmacokinetic (PK) and Toxicological Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the toxicity profile of a compound is critical for its development.
-
Pharmacokinetic Studies: These studies determine key parameters such as bioavailability, half-life, and clearance of the pyrazole derivative in plasma and tissues.
-
Acute and Chronic Toxicity Studies: These studies assess the safety of the compound at different dose levels and durations of administration. Key parameters to monitor include body weight, clinical signs, hematology, clinical chemistry, and histopathology of major organs.
Conclusion: A Roadmap for Pyrazole Derivative Development
The experimental designs and protocols outlined in this guide provide a systematic approach to the evaluation of novel pyrazole derivatives. By integrating robust in vitro and in vivo studies, researchers can effectively identify and characterize promising therapeutic candidates, paving the way for their translation into clinical applications. The inherent versatility of the pyrazole scaffold ensures its continued importance in the quest for new and improved medicines.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]
- 18. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. fda.gov [fda.gov]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. microbiologyinfo.com [microbiologyinfo.com]
- 26. criver.com [criver.com]
- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 28. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 29. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 31. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 32. karger.com [karger.com]
- 33. reactionbiology.com [reactionbiology.com]
- 34. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 35. crownbio.com [crownbio.com]
Application Note & Protocols: High-Throughput Screening Assays for (1-phenyl-1H-pyrazol-4-yl)methanol Libraries
Introduction: The Promise of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Specifically, the (1-phenyl-1H-pyrazol-4-yl)methanol moiety and its derivatives have garnered significant attention as potential therapeutic agents, particularly as kinase inhibitors for applications in oncology and inflammatory diseases.[1][3][4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases.[6] Therefore, identifying novel small molecules that can modulate kinase activity is a primary objective in modern drug discovery.
High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large chemical libraries, such as those comprised of this compound analogs, to identify promising lead compounds.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for this specific chemical library. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a rigorous data analysis and hit validation workflow.
I. Strategic Assay Selection: Interrogating Kinase Inhibition and Cellular Impact
Given that pyrazole derivatives are frequently identified as kinase inhibitors, a dual-pronged screening approach is recommended.[1][2] This strategy involves a primary biochemical screen to identify direct inhibitors of a specific kinase target, followed by a secondary cell-based assay to assess the compound's effect on cell viability and proliferation. This approach allows for the simultaneous identification of potent enzyme inhibitors and compounds with desirable cellular activity, while also flagging potentially cytotoxic compounds early in the discovery process.
A. Primary Screen: Biochemical Kinase Inhibition Assays
Biochemical assays offer a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. Several HTS-compatible formats are available, each with its own advantages.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These "add-mix-measure" assays are homogeneous and quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[6][9][10] The luminescent signal is inversely proportional to kinase activity.[6][9] The Kinase-Glo® assay is known for its high sensitivity, broad linear range, and robustness against compound interference.[9][11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®): TR-FRET assays are proximity-based immunoassays that measure the phosphorylation of a substrate by a kinase.[12][13][14][15] This technology combines the low background of time-resolved fluorescence with the homogeneous format of FRET, resulting in a highly sensitive and robust assay.[15][16]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology measures the interaction between a biotinylated substrate and a phosphorylation-specific antibody.[17][18][19] When the substrate is phosphorylated, donor and acceptor beads are brought into close proximity, generating a luminescent signal.[17][19] AlphaScreen® is highly sensitive and can be used for a wide range of kinase targets.[19][20]
B. Secondary Screen: Cell-Based Viability and Cytotoxicity Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[8][21][22][23][24] They provide insights into a compound's cell permeability, potential off-target effects, and overall impact on cellular health.
-
Luminescence-Based ATP Assays (e.g., CellTiter-Glo®): Similar to the biochemical kinase assays, these assays measure intracellular ATP levels as an indicator of metabolic activity and cell viability.[25][26][27][28][29] A decrease in the luminescent signal suggests a reduction in cell viability. This is a widely used, robust, and sensitive HTS assay.[25][26]
-
Colorimetric Tetrazolium Reduction Assays (e.g., MTT Assay): The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[30][31][32] The amount of formazan produced is proportional to the number of viable cells. While cost-effective, this assay can be susceptible to interference from colored compounds or compounds that affect cellular redox potential.
II. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a 384-well plate format, which is common in HTS. All liquid handling steps should be performed using automated liquid handlers to ensure accuracy and reproducibility.
A. Protocol 1: Primary HTS Using the Kinase-Glo® Luminescent Kinase Assay
This protocol is adapted from the manufacturer's instructions and is designed to identify inhibitors of a target kinase.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
This compound compound library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, opaque plates
-
Luminometer
Assay Principle Visualization:
Caption: Workflow of the Kinase-Glo® Assay.
Protocol Steps:
-
Compound Plating:
-
Dispense 25 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 25 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
To start the reaction, dispense 5 µL of the 2X ATP solution into each well.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
B. Protocol 2: Secondary HTS Using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to assess the effect of the hit compounds from the primary screen on the viability of a relevant cancer cell line.
Materials:
-
CellTiter-Glo® 2.0 Assay Kit (Promega)[27]
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Hit compounds from the primary screen (dissolved in DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
384-well clear-bottom, white-walled plates
-
Luminometer
Assay Principle Visualization:
Caption: Workflow of the CellTiter-Glo® Assay.
Protocol Steps:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 384-well plates at the predetermined optimal density (e.g., 1,000-5,000 cells/well) in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add 5 µL of the diluted compounds to the appropriate wells. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include wells with medium only (background), cells with DMSO (negative control), and cells with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent viability for each compound concentration: % Viability = 100 * (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
III. Data Quality Control and Hit Validation
Rigorous quality control and a systematic hit validation process are essential for the success of any HTS campaign.
A. Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[33][34][35][36][37] It is calculated using the signals from the positive and negative controls:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where SD is the standard deviation.
Z'-Factor Interpretation: [34][35]
-
Z' > 0.5: An excellent assay.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for HTS.
An acceptable Z'-factor (ideally ≥ 0.5) should be consistently achieved before initiating the full-scale screen.[35]
B. Hit Validation and Counter-Screening Workflow
Primary hits must be subjected to a series of validation and counter-screening assays to confirm their activity and eliminate false positives.[7][38]
Hit Validation Workflow Visualization:
Caption: A typical hit validation workflow.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity. Generate dose-response curves to determine potency (e.g., IC50).
-
Orthogonal Assays: Test the confirmed hits in a mechanistically different assay (e.g., TR-FRET or AlphaScreen® if the primary screen was luminescence-based) to rule out assay-specific artifacts.
-
Counter-Screens for False Positives: Implement counter-screens to identify compounds that interfere with the assay technology.[39] For example, in luciferase-based assays, a counter-screen against luciferase itself can identify direct inhibitors of the reporter enzyme.[10][40] Metal impurities in compounds can also lead to false positives and may require specific counter-screens.[41][42]
-
Selectivity Profiling: Test the validated hits against a panel of related kinases to assess their selectivity. Highly selective compounds are often more desirable as they are less likely to have off-target effects.
-
Structure-Activity Relationship (SAR) Analysis: Procure or synthesize analogs of the validated hits to explore the SAR and identify key structural features required for activity.
IV. Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The successful implementation of a high-throughput screening campaign for libraries of these compounds hinges on a well-designed assay cascade, rigorous data analysis, and a thorough hit validation process. By employing a combination of robust biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective lead compounds for further development in the drug discovery pipeline. This application note provides the foundational knowledge and detailed protocols to empower researchers to confidently execute such a screening campaign.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. promega.co.uk [promega.co.uk]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. berthold.com [berthold.com]
- 14. revvity.com [revvity.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. marinbio.com [marinbio.com]
- 23. lifescienceglobal.com [lifescienceglobal.com]
- 24. news-medical.net [news-medical.net]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 29. benchchem.com [benchchem.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. MTT assay overview | Abcam [abcam.com]
- 32. researchgate.net [researchgate.net]
- 33. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 34. academic.oup.com [academic.oup.com]
- 35. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 36. punnettsquare.org [punnettsquare.org]
- 37. Z-factor - Wikipedia [en.wikipedia.org]
- 38. pnas.org [pnas.org]
- 39. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 40. A Real-Time Bioluminescent HTS Method for Measuring Protein Kinase Activity Influenced Neither by ATP Concentration Nor by Luciferase Inhibition | Semantic Scholar [semanticscholar.org]
- 41. pubs.acs.org [pubs.acs.org]
- 42. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of (1-phenyl-1H-pyrazol-4-yl)methanol and its Derivatives
Introduction
(1-phenyl-1H-pyrazol-4-yl)methanol and its substituted analogues are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, often culminating in a crude mixture, necessitates robust purification strategies to isolate the target molecule with high purity, which is critical for subsequent applications in drug development and scientific research. This guide provides a comprehensive overview of established techniques for the purification of this compound, with a focus on recrystallization and column chromatography. The protocols detailed herein are designed to be adaptable for a range of derivatives, empowering researchers to achieve optimal purity for their specific compounds.
Understanding the Target Molecule and Potential Impurities
A common synthetic route to this compound involves the reduction of a corresponding ester, such as ethyl 1-phenyl-1H-pyrazole-4-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1] While effective, this process can introduce several impurities that must be removed.
Common Impurities:
-
Unreacted Starting Material: Incomplete reduction can leave residual ethyl 1-phenyl-1H-pyrazole-4-carboxylate in the crude product.
-
Aldehyde Intermediate: Partial reduction of the ester can result in the formation of the corresponding aldehyde, 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Over-reduction Products: While the pyrazole ring is generally stable, aggressive reaction conditions could potentially lead to its partial reduction.
-
Salts from Workup: The quenching process of the LiAlH₄ reaction generates aluminum and lithium salts, which must be thoroughly removed.
The purification strategy should be designed to effectively separate the desired alcohol from these potential contaminants.
Purification Strategy: A Two-Pronged Approach
A typical purification workflow for this compound involves an initial purification by recrystallization, which is often sufficient to obtain a moderately pure product. For instances where higher purity is required, or when dealing with complex mixtures of derivatives, column chromatography serves as a more discerning secondary purification step.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, which is a solid, recrystallization is an excellent first-pass purification method.
Solvent Selection: The Cornerstone of Success
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For pyrazole derivatives, a range of solvents can be effective.[2]
| Solvent/Solvent System | Polarity | Rationale for Use with this compound |
| Ethanol | Polar Protic | The hydroxyl group of the target molecule allows for good solubility in hot ethanol, while its larger organic scaffold limits solubility at colder temperatures. Often a good starting point. |
| Isopropanol | Polar Protic | Similar to ethanol, but its slightly lower polarity may offer different solubility characteristics, potentially improving yield or purity. |
| Ethanol/Water | Mixed Polar Protic | A highly effective mixed solvent system. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise as an anti-solvent until the solution becomes turbid. This induces crystallization upon cooling.[2] |
| Ethyl Acetate/Hexane | Mixed (Polar Aprotic/Nonpolar) | For less polar derivatives, dissolving in hot ethyl acetate followed by the addition of hexane as an anti-solvent can be effective. |
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is a standard procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent. Avoid adding excessive solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper or in a desiccator under vacuum. A white solid of this compound should be obtained.[1]
Method 2: Column Chromatography
For instances where recrystallization does not yield a product of sufficient purity, or for the separation of closely related derivatives, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Solvent System Selection for Column Chromatography
The choice of eluent is critical for achieving good separation. A common and effective eluent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3] The optimal ratio is typically determined by thin-layer chromatography (TLC).
General Guidelines for TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Start with a low polarity mixture (e.g., 20:80 ethyl acetate/hexane) and gradually increase the polarity.
-
Target Rf Value: The ideal eluent system should provide an Rf value of approximately 0.3 for the target compound.
| Eluent System (Ethyl Acetate/Hexane) | Polarity | Expected Elution Profile for this compound and Impurities |
| 10-20% Ethyl Acetate in Hexane | Low | Unreacted, less polar starting materials (e.g., ethyl 1-phenyl-1H-pyrazole-4-carboxylate) will elute first. |
| 30-50% Ethyl Acetate in Hexane | Medium | The target compound, this compound, with its polar hydroxyl group, will elute in this range. |
| >60% Ethyl Acetate in Hexane | High | More polar impurities may require a higher concentration of ethyl acetate to elute. |
Protocol 2: Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using a hexane/ethyl acetate gradient.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40%, and 50% ethyl acetate in hexane) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Principle of chromatographic separation of this compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The compound is precipitating above its melting point. The solvent may be too nonpolar. | Add more of the good solvent or switch to a more polar solvent system. Ensure slow cooling. |
| Low recovery from recrystallization | Too much solvent was used; the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Poor separation in column chromatography | The chosen eluent system has incorrect polarity. | Optimize the solvent system using TLC to achieve an Rf of ~0.3 for the target compound. |
| Product is a colored oil/solid | Presence of colored impurities. | Treat a solution of the product with activated charcoal before filtration and recrystallization. A silica gel plug can also be effective.[3] |
| Presence of regioisomers (in derivatives) | Non-selective synthesis. | Fractional recrystallization may be attempted. Column chromatography with a carefully optimized solvent system is generally more effective for separating isomers.[2] |
Conclusion
The purification of this compound and its derivatives is a critical step in their synthesis and application. By employing a systematic approach that combines recrystallization and column chromatography, researchers can effectively remove impurities and obtain the target compounds with high purity. The protocols and guidelines presented in this document provide a solid foundation for developing robust and efficient purification strategies tailored to the specific needs of the research.
References
Application Notes and Protocols for the Large-Scale Synthesis and Manufacturing of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and agrochemical development.[1] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors for cancer therapy.[2] The ever-increasing demand for these vital compounds necessitates robust, scalable, and economically viable manufacturing processes. This guide provides an in-depth exploration of the large-scale synthesis of pyrazole derivatives, moving beyond laboratory-scale procedures to address the unique challenges of industrial production. We will delve into the intricacies of reaction scale-up, process optimization, safety protocols, and advanced manufacturing techniques, offering practical insights and detailed protocols for professionals in the field.
Core Synthetic Strategies for Industrial Production
While numerous methods for pyrazole synthesis exist, a select few have proven amenable to the rigors of large-scale manufacturing. The choice of synthetic route is dictated by factors such as raw material cost, atom economy, process safety, and the desired substitution pattern on the pyrazole ring.
The Knorr Pyrazole Synthesis: A Time-Tested Workhorse
First reported in 1883, the Knorr pyrazole synthesis remains one of the most widely employed methods for the industrial production of pyrazoles.[3][4] This robust reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5]
Mechanism and Regioselectivity
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5] A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6] Controlling this selectivity is paramount in a manufacturing setting to ensure product purity and maximize yield. Factors influencing regioselectivity include the electronic and steric nature of the substituents on the dicarbonyl compound, the choice of solvent, and the reaction temperature.[6]
Diagram: The Knorr Pyrazole Synthesis Workflow
Caption: A generalized workflow for the Knorr pyrazole synthesis.
Large-Scale Manufacturing Challenges and Solutions
Transitioning a pyrazole synthesis from the laboratory bench to a multi-kilogram or tonnage scale introduces a host of challenges that must be systematically addressed to ensure a safe, efficient, and reproducible process.[7]
Table 1: Common Scale-Up Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategies |
| Thermal Management | The exothermic nature of the condensation reaction can lead to "hot spots" and runaway reactions in large reactors due to a decreased surface-area-to-volume ratio, impairing heat dissipation.[7] | - Use of jacketed reactors with efficient cooling systems. - Slow, controlled addition of reagents. - Real-time temperature monitoring with multiple probes. - Selection of solvents with appropriate boiling points and heat capacities. |
| Mixing Efficiency | Inadequate mixing can result in localized high concentrations of reactants, leading to side reactions and reduced yields.[7] | - Use of appropriately designed agitators (e.g., turbine, pitched blade). - Computational Fluid Dynamics (CFD) modeling to optimize mixing parameters. - Baffles within the reactor to improve turbulence. |
| Regioselectivity Control | Formation of undesired regioisomers from unsymmetrical precursors complicates purification and reduces the yield of the target molecule.[6] | - Careful selection of reaction conditions (temperature, solvent, catalyst). - Use of 1,3-dicarbonyl surrogates like β-enaminones to direct the initial reaction.[6] - In-process monitoring to track isomer formation. |
| Product Isolation and Purification | Efficiently isolating and purifying large quantities of the product can be challenging, impacting overall yield and product quality. | - Optimization of crystallization conditions (solvent, temperature profile). - Use of industrial-scale filtration and drying equipment (e.g., Nutsche filters, vacuum dryers). - Development of purification methods such as recrystallization from suitable solvents or formation of acid addition salts to facilitate isolation.[8][9] |
| Hydrazine Handling | Hydrazine and its derivatives are highly toxic and potentially explosive, requiring stringent safety protocols at an industrial scale.[10][11] | - Use of closed-system handling to minimize exposure.[12] - Dilution with solvents to reduce hazards.[10] - Implementation of robust ventilation and emergency response procedures. - Use of nitrogen blanketing to prevent contact with air.[12] |
Protocol 1: Large-Scale Synthesis of 3,5-Dimethylpyrazole via Knorr Condensation
This protocol is adapted from established industrial procedures for the synthesis of 3,5-dimethylpyrazole, a common building block.[13][14][15]
Materials and Equipment:
-
Jacketed glass-lined reactor (e.g., 1000 L) equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser.
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate or hydrazine sulfate
-
Glacial acetic acid (catalyst)
-
Water (solvent)
-
Industrial filtration and drying equipment
Procedure:
-
Reactor Charging: Charge the reactor with 1000 kg of water.
-
Reactant Addition: Add 370 kg of acetylacetone to the reactor with stirring.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Controlled Hydrazine Addition: Begin the dropwise addition of hydrazine hydrate, ensuring the reaction temperature does not exceed 50°C.[14][16] This addition should be carefully controlled to manage the exotherm.
-
Reaction and Monitoring: After the complete addition of hydrazine hydrate, maintain the reaction mixture at 50°C for 3 hours with continuous stirring.[14][16] Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the consumption of starting materials.
-
Crystallization: Cool the reaction mixture to 10°C to induce crystallization of the 3,5-dimethylpyrazole product.[14][16]
-
Isolation: Isolate the product by centrifugation or filtration.
-
Washing and Drying: Wash the product cake with cold water and dry it under vacuum to a constant weight.
-
Quality Control: Analyze the final product for purity (typically >99% by HPLC) and yield (expected to be >90%).[14][16]
Case Study: The Industrial Synthesis of Celecoxib
Celecoxib, the active ingredient in the anti-inflammatory drug Celebrex®, is a prime example of a commercially successful pyrazole-containing pharmaceutical. Its large-scale synthesis is a well-optimized process that highlights many of the principles discussed.[17] The core of the synthesis is a Knorr-type condensation between 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine.[17]
Diagram: Celecoxib Synthesis Overview
Caption: Simplified workflow for the industrial synthesis of Celecoxib.
The manufacturing process for Celecoxib has been a subject of green chemistry initiatives, focusing on reducing waste and improving efficiency by understanding and controlling the formation of impurities.[18] This has been achieved through kinetic modeling of the reaction to minimize the formation of an isomeric impurity, allowing for the direct isolation of the final active pharmaceutical ingredient from the reaction mixture.[18]
Advanced Manufacturing: The Role of Flow Chemistry
Flow chemistry is emerging as a powerful technology for the synthesis of pyrazoles, offering significant advantages in terms of safety, scalability, and process control, particularly when dealing with hazardous reagents like hydrazine.[19][20]
Diagram: Batch vs. Flow Synthesis
Caption: Conceptual comparison of batch and flow synthesis processes.
In a flow process, reactants are continuously pumped through a heated tube or microreactor, allowing for precise control over reaction time, temperature, and stoichiometry.[21][22] This enhanced control can lead to higher yields, improved selectivity, and a significantly safer handling of hazardous intermediates.[23] For pyrazole synthesis, flow chemistry can enable the in situ generation and immediate consumption of reactive intermediates, minimizing the risks associated with their accumulation.[19]
Process Analytical Technology (PAT) in Pyrazole Manufacturing
To ensure consistent product quality and process efficiency in large-scale manufacturing, the implementation of Process Analytical Technology (PAT) is crucial.[24] PAT involves the use of real-time analytical tools to monitor and control the manufacturing process.[25]
Table 2: Application of PAT in Pyrazole Synthesis
| PAT Tool | Application | Benefits |
| FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. | - Precise determination of reaction endpoints. - Detection of intermediate build-up or side-product formation. |
| NMR Spectroscopy | Quantitative analysis of reaction mixtures, including isomeric ratios. | - Accurate monitoring of regioselectivity. - Mechanistic understanding of the reaction. |
| Particle Size Analyzers | Monitoring of crystal size and distribution during crystallization. | - Control over the physical properties of the final product. - Improved filtration and drying efficiency. |
| Chromatography (e.g., HPLC) | In-process control of purity and impurity profiles. | - Ensures product quality throughout the process. - Allows for immediate corrective actions. |
By integrating these tools, manufacturers can move from a "testing to document" to a "building quality in" approach, leading to more robust and reliable processes.[26]
Conclusion
The large-scale synthesis and manufacturing of pyrazole compounds is a mature field that continues to evolve. While traditional batch processes based on the Knorr synthesis remain industrially important, there is a clear trend towards the adoption of greener and more efficient technologies like flow chemistry. A deep understanding of the underlying chemical principles, coupled with rigorous process control and a commitment to safety, is essential for the successful and sustainable production of these vital molecules. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge needed to navigate the complexities of pyrazole manufacturing and contribute to the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 15. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 20. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. galchimia.com [galchimia.com]
- 22. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. longdom.org [longdom.org]
Application Notes & Protocols: (1-Phenyl-1H-pyrazol-4-yl)methanol as a Versatile Building Block for Complex Molecule Synthesis
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for drug design.[4][5] Among the myriad of pyrazole-based synthons, (1-phenyl-1H-pyrazol-4-yl)methanol stands out as a particularly versatile building block. The primary alcohol functionality at the 4-position of the pyrazole ring offers a reactive handle for a multitude of chemical transformations, enabling its incorporation into more complex molecular architectures.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound. We will delve into detailed protocols for its preparation and subsequent functionalization, highlighting its application in the synthesis of potential therapeutic agents, including anti-inflammatory compounds and kinase inhibitors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol [3] |
| Appearance | Solid[3] |
| CAS Number | 70817-26-4[3] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reduction of a more oxidized precursor, typically the corresponding carboxylic acid ester or aldehyde. The following protocol details the synthesis from ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
Protocol 1: Synthesis via Reduction of an Ester
This protocol is adapted from established procedures for the reduction of carboxylates to alcohols.[2]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
-
Water (deionized)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a magnetic stir bar and add the required volume of 1 M LAH solution in THF. Cool the flask to 0°C using an ice bath.
-
Addition of Ester: Dissolve ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the cooled LAH suspension via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Carefully and slowly add water dropwise to quench the excess LAH, followed by the dropwise addition of 1 M NaOH solution. Caution: The quenching process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Work-up: Stir the resulting mixture for 20-30 minutes. Add anhydrous MgSO₄ or Na₂SO₄ to the slurry and stir for an additional 30 minutes to ensure complete drying.
-
Purification: Filter the mixture through a pad of diatomaceous earth, washing the filter cake with THF. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Applications in Complex Molecule Synthesis
The hydroxyl group of this compound is a versatile functional handle for various transformations, making it an ideal building block for introducing the 1-phenyl-pyrazole moiety into larger molecules.
Oxidation to 1-Phenyl-1H-pyrazole-4-carbaldehyde
The corresponding aldehyde is a key intermediate for synthesizing a range of biologically active compounds, including anti-inflammatory agents, through reactions like the Claisen-Schmidt condensation.[4][6]
Workflow Diagram:
Caption: Oxidation of the primary alcohol to the corresponding aldehyde.
Protocol 2: Synthesis of Chalcones as Anti-inflammatory Precursors
This protocol demonstrates the use of the aldehyde derived from this compound in a Claisen-Schmidt condensation to form a chalcone, a known precursor to various anti-inflammatory agents.[4][7]
Materials:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde
-
A substituted acetophenone (e.g., 4-bromoacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Hydrazine hydrate
Procedure:
-
Chalcone Formation: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol. Add an aqueous solution of NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation of Chalcone: Pour the reaction mixture into ice-cold water and acidify with a dilute acid. The precipitated chalcone is then filtered, washed with water, and dried.
-
Synthesis of Pyrazoline: The resulting chalcone can be further cyclized with hydrazine hydrate in a suitable solvent like glacial acetic acid under reflux to yield pyrazoline derivatives, which have shown significant anti-inflammatory activity.[4][7]
Functionalization of the Hydroxyl Group
The primary alcohol can be readily converted into other functional groups, such as ethers, esters, and halides, which can then be used in a variety of coupling reactions.
a) Ether Synthesis (Williamson Ether Synthesis)
This allows for the introduction of diverse alkyl or aryl groups.
Protocol 3: O-Alkylation
Materials:
-
This compound
-
A strong base (e.g., Sodium Hydride, NaH)
-
An alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 eq) in the anhydrous solvent. Cool the suspension to 0°C.
-
Alkoxide Formation: Add a solution of this compound (1.0 eq) in the same solvent dropwise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1 eq) to the reaction mixture. The reaction may be stirred at room temperature or gently heated to drive it to completion.
-
Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
b) Conversion to Halides
The conversion of the alcohol to a halide (e.g., chloride or bromide) creates an excellent electrophile for substitution reactions or a precursor for organometallic reagents.
Protocol 4: Conversion to (4-(chloromethyl)-1-phenyl-1H-pyrazole)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
A base (e.g., pyridine, optional)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Halogenation: Slowly add thionyl chloride (1.2 eq) dropwise. If desired, a small amount of pyridine can be used as a catalyst.
-
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself is not directly used in cross-coupling reactions, its derivatives are excellent substrates. For instance, after converting the alcohol to a triflate or a halide, it can participate in Suzuki or Sonogashira coupling reactions to form C-C bonds, a cornerstone of modern drug discovery.[8][9][10][11]
Conceptual Workflow for Cross-Coupling:
Caption: General strategy for using the building block in cross-coupling reactions.
This approach allows for the modular synthesis of diverse libraries of compounds for screening. For example, a Suzuki coupling with various arylboronic acids would yield a range of biaryl-pyrazole derivatives.
Application in Kinase Inhibitor Scaffolding
The pyrazole scaffold is a key component in numerous kinase inhibitors.[12][13] The 1-phenyl-pyrazole motif can act as a hinge-binding element in the ATP-binding site of many kinases. This compound provides a convenient starting point to elaborate structures that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity. The synthesis of Prexasertib, a CHK1 inhibitor, for instance, features a substituted pyrazole ring.[12]
Conclusion
This compound is a high-value building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its straightforward synthesis and the versatile reactivity of its primary alcohol functionality allow for a wide range of chemical modifications. The protocols and applications detailed in this guide provide a solid foundation for researchers to leverage this synthon in the development of novel anti-inflammatory agents, kinase inhibitors, and other potential therapeutics. The inherent modularity of the synthetic routes starting from this building block makes it an invaluable tool for generating diverse chemical libraries for biological screening.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. This compound AldrichCPR 70817-26-4 [sigmaaldrich.com]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents [ouci.dntb.gov.ua]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize both the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (Intermediate)
Q1: My cyclization reaction of phenylhydrazine with the enoate precursor is giving a low yield. What are the common causes?
A1: Low yields in the pyrazole cyclization step often stem from several factors:
-
Purity of Phenylhydrazine: Phenylhydrazine can oxidize over time, turning dark and forming impurities that can interfere with the reaction. It is crucial to use freshly distilled or high-purity phenylhydrazine for optimal results.
-
Reaction Conditions: The reaction is typically refluxed in a protic solvent like ethanol.[1][2] Inadequate reflux time can lead to incomplete reaction, while excessively long refluxing can promote side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
pH of the Reaction Mixture: While the reaction is generally carried out under neutral or slightly acidic conditions, the presence of strong acids or bases can lead to undesired side reactions. If using a salt of phenylhydrazine (e.g., hydrochloride), a mild base like sodium bicarbonate may be needed to liberate the free hydrazine.[3]
Q2: I am observing multiple spots on my TLC after the cyclization reaction. What are the likely side products?
A2: The formation of regioisomers is a common issue in pyrazole synthesis.[4] Depending on the exact structure of your starting β-dicarbonyl equivalent, you could be forming the undesired 1-phenyl-1H-pyrazole-3-carboxylate or 1-phenyl-1H-pyrazole-5-carboxylate isomers in addition to your target 4-carboxylate. The regioselectivity is dictated by the relative reactivity of the two carbonyl groups with the two different nitrogen atoms of phenylhydrazine. Careful selection of starting materials and reaction conditions can help to favor the desired isomer. Additionally, incomplete reaction or decomposition of starting materials can also contribute to multiple spots on the TLC plate.
Reduction of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Q3: I am having trouble with the LiAlH₄ reduction of the ester to the alcohol. My yield is low and the reaction is not going to completion. What should I check?
A3: Lithium aluminum hydride (LiAlH₄) is a powerful but moisture-sensitive reducing agent.[5][6] Common issues include:
-
Anhydrous Conditions: Absolute anhydrous conditions are critical for a successful LiAlH₄ reduction. Ensure your solvent (typically THF or diethyl ether) is freshly distilled and dry, and all glassware is flame-dried under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Quality of LiAlH₄: The reagent can degrade upon exposure to air and moisture. Use a fresh bottle or a previously opened bottle that has been stored correctly. A simple test for activity is to carefully add a small amount to a dry solvent; vigorous bubbling (hydrogen evolution) indicates good reactivity.
-
Stoichiometry: For the reduction of an ester to a primary alcohol, a theoretical minimum of 2 equivalents of hydride are required.[8] However, it is common practice to use a slight excess (e.g., 1.5 to 2 equivalents of LiAlH₄) to ensure the reaction goes to completion.[7]
-
Reaction Temperature: The initial addition of the ester to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[7] The reaction is then typically allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.[7]
Q4: The work-up of my LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate and low recovery of my product. How can I improve this?
A4: The quenching and work-up of LiAlH₄ reactions are crucial for isolating the product. A common and effective procedure to avoid gelatinous aluminum salt precipitates is the Fieser work-up. This involves the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water where 'x' is the mass in grams of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts. After the additions, the mixture should be stirred vigorously for at least 30 minutes before filtering through a pad of Celite®. The filter cake should be washed thoroughly with an appropriate solvent (e.g., THF, ethyl acetate) to recover all the product.
Troubleshooting Guides
Problem: Low Yield of this compound
This troubleshooting guide follows a logical flow to diagnose and resolve issues leading to low product yield.
Caption: Troubleshooting workflow for low yield.
Problem: Impure this compound
This guide helps to identify and eliminate impurities in the final product.
Caption: Troubleshooting workflow for product impurity.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized based on the specific enoate precursor used.
-
To a solution of the appropriate β-dicarbonyl equivalent (1.0 eq) in absolute ethanol (5-10 mL per gram of substrate), add phenylhydrazine (1.1 eq).[1][2]
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as eluent). The reaction is typically complete within 2-6 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature. For some precursors, the product may precipitate upon cooling.
-
Reduce the solvent volume under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
Protocol 2: Reduction to this compound
Warning: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme caution under an inert atmosphere.
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF (10-20 mL per gram of LiAlH₄) and cool the suspension to 0 °C in an ice bath.[7]
-
Dissolve ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[7]
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH (aq), and more water as described in the FAQ section.
-
Stir the resulting mixture vigorously for 30-60 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF and/or ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | 70-90% |
| This compound | C₁₀H₁₀N₂O | 174.20 | 80-95% |
References
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the formation of the pyrazole ring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the most common and challenging side reactions.
Troubleshooting Guides & FAQs
Issue 1: Poor Regioselectivity - "I'm getting a mixture of two pyrazole isomers. How can I control which one is formed?"
This is arguably the most common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two different carbonyl carbons.[3]
Understanding the Causality
The regioselectivity is governed by a delicate balance of steric and electronic factors of both reactants.
-
Electronic Effects : The more electrophilic (electron-deficient) carbonyl carbon is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For instance, if one of the R groups on the dicarbonyl is strongly electron-withdrawing (like a trifluoromethyl group), it will make the adjacent carbonyl carbon more susceptible to attack.[4]
-
Steric Hindrance : Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, favoring the attack at the less sterically crowded position.
-
Reaction Conditions : pH and solvent can play a crucial role. Acid catalysis can protonate a carbonyl group, activating it for attack.[5] The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the product ratio.[6]
Troubleshooting Protocol: Enhancing Regioselectivity
-
Reagent Selection :
-
If possible, choose a symmetrical 1,3-dicarbonyl or use unsubstituted hydrazine (hydrazine hydrate) to avoid the issue of regioselectivity altogether.
-
When using an unsymmetrical dicarbonyl, leverage electronic effects. A strong electron-withdrawing group on one side will direct the initial attack of the hydrazine.[4]
-
-
Solvent Optimization :
-
Conventional wisdom often employs ethanol. However, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in certain cases.[6]
-
Protocol : Screen a range of solvents from polar protic (e.g., EtOH, MeOH, TFE) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., Toluene). Monitor the regioisomeric ratio by TLC or LC-MS.
-
-
pH Control :
-
The classic Knorr synthesis often uses a catalytic amount of acid.[5][7] Varying the acid (e.g., acetic acid, p-toluenesulfonic acid) and its concentration can influence which carbonyl is preferentially protonated and attacked.
-
Conversely, in some systems, basic conditions can deprotonate the dicarbonyl to form an enolate, altering the reaction pathway.
-
Data-Driven Insights: Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Typical Regioisomeric Ratio (Example System) | Citation |
| Ethanol | 24.5 | 1:1.3 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | >95:5 (Improved) | [6] |
| Hexafluoroisopropanol (HFIP) | 16.7 | >98:2 (Highly Improved) | [6] |
Issue 2: Incomplete Reaction - "My reaction stalls, and I'm isolating pyrazoline intermediates instead of the final pyrazole. What's going wrong?"
The formation of a stable, aromatic pyrazole ring requires a final dehydration or oxidation step from a pyrazoline intermediate.[8] If this step is inefficient, the reaction will yield the non-aromatic pyrazoline. This is particularly common when starting from α,β-unsaturated ketones (chalcones).[9][10]
Mechanistic Insight
The conversion of a pyrazoline to a pyrazole is an oxidation process. This can occur via elimination of a leaving group or through an explicit oxidation step. The stability of the pyrazoline and the energy barrier to aromatization are key factors.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete aromatization.
Experimental Protocols for Aromatization
-
In-situ Oxidation : If your synthesis starts from precursors that form a pyrazoline, you can often achieve the final pyrazole in one pot.
-
Protocol 1 (Air Oxidation) : After the initial cyclization, simply refluxing the reaction mixture open to the air can be sufficient for oxidation.
-
Protocol 2 (Chemical Oxidant) : Add a chemical oxidant like iodine (I₂), N-bromosuccinimide (NBS), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture after pyrazoline formation is complete (monitored by TLC). Heating in a high-boiling solvent like DMSO under an oxygen atmosphere can also be effective.[11]
-
Issue 3: N-Alkylation vs. C-Alkylation - "I'm trying to alkylate the pyrazole nitrogen, but I'm getting alkylation on a ring carbon instead."
While N-alkylation is common, under certain conditions, electrophilic attack can occur at the C4 position of the pyrazole ring.[12] This is because the pyrazole ring is aromatic and electron-rich, making C4 susceptible to electrophilic substitution.
Controlling Factors
The outcome depends on the nature of the pyrazole, the alkylating agent, and the base used.
-
Basicity : A strong base will deprotonate the N-H of the pyrazole, forming a pyrazolide anion. This anion is highly nucleophilic at the nitrogen atoms, strongly favoring N-alkylation. Weaker bases or neutral conditions may not fully deprotonate the nitrogen, allowing for competitive electrophilic attack on the ring.
-
Tautomerism : Pyrazoles exist as tautomers, which can complicate alkylation reactions and lead to mixtures of products.[13]
Protocol for Selective N-Alkylation
-
Base Selection : Use a strong, non-nucleophilic base to ensure complete deprotonation of the pyrazole N-H. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or acetonitrile are standard choices.[14]
-
Reaction Setup :
-
To a solution of the pyrazole in anhydrous DMF, add 1.1 equivalents of NaH at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the pyrazolide anion.
-
Cool the reaction back to 0°C and slowly add the alkylating agent (e.g., alkyl halide).
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
-
Quenching : Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
Caption: Deciding the fate of alkylation via base selection.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the first things I should check? A low yield can stem from multiple issues.[15][16] Start by verifying the purity of your starting materials, especially the hydrazine, which can degrade over time. Ensure your reaction conditions (temperature, time, solvent) are optimal. Often, simply extending the reaction time or increasing the temperature can improve yields. Using a slight excess of one reagent (often the more volatile or less stable one, like hydrazine) can also drive the reaction to completion.[17]
Q2: I'm using a chalcone as a starting material and getting a complex mixture of products. Why is this happening? Syntheses starting from α,β-unsaturated ketones like chalcones can be prone to side reactions.[10][18] Besides the desired pyrazole (often via a pyrazoline intermediate), you might see Michael addition products or other condensation byproducts. The reaction of chalcones with hydrazine derivatives can yield pyrazolines, which may or may not oxidize to pyrazoles under the reaction conditions.[19][20] Careful control of reaction time and temperature, and potentially the addition of a specific oxidant, can help favor the desired pyrazole product.
Q3: Can I use microwave-assisted synthesis for pyrazole formation? What are the advantages and disadvantages? Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for pyrazole formation.[21]
-
Advantages : It often leads to dramatically reduced reaction times (minutes vs. hours), higher yields, and better selectivity.[22][23][24]
-
Disadvantages : Requires specialized equipment. There can be issues with uneven heating or localized overheating, which might degrade sensitive substrates.[23] Not all solvents are suitable for microwave heating.
Q4: How can I purify my pyrazole product from unreacted starting materials and side products? Standard purification techniques are generally effective.
-
Crystallization : Many pyrazoles are crystalline solids and can be purified by recrystallization from a suitable solvent like ethanol, methanol, or ethyl acetate.[25] Sometimes, a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water until turbidity appears) is effective.[26]
-
Acid-Base Extraction : Pyrazoles are basic. You can often purify them by dissolving the crude mixture in an organic solvent, washing with an acidic solution (e.g., 1M HCl) to protonate and move the pyrazole to the aqueous layer, then basifying the aqueous layer and re-extracting the pure pyrazole.
-
Chromatography : If isomers are present or other methods fail, column chromatography on silica gel is a reliable method. For basic pyrazoles that might stick to silica, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[26]
-
Salt Formation : A specific method involves dissolving the crude pyrazole in a suitable solvent and adding an acid (like HCl or H₂SO₄) to precipitate the pyrazole as an acid addition salt, leaving impurities in the solution.[27][28]
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijirt.org [ijirt.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 24. gsconlinepress.com [gsconlinepress.com]
- 25. jetir.org [jetir.org]
- 26. researchgate.net [researchgate.net]
- 27. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 28. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility and Bioavailability of (1-phenyl-1H-pyrazol-4-yl)methanol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-phenyl-1H-pyrazol-4-yl)methanol derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges of poor aqueous solubility and low oral bioavailability associated with this important class of compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs for a wide range of diseases.[1][2][3][4][5] However, their often lipophilic nature presents significant formulation hurdles.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions in your research.
Section 1: Understanding the Core Problem - Solubility and Bioavailability
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure:
-
Lipophilicity: The presence of the phenyl and pyrazole rings contributes to the nonpolar character of the molecule, making it more soluble in lipids than in water.[6] While the pyrazole ring is less lipophilic than a benzene ring, its contribution, along with other substituents, can lead to poor aqueous solubility.[6]
-
Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole and phenyl rings in the solid state, create a stable crystal lattice.[6] A significant amount of energy is required to break these interactions during dissolution, resulting in lower solubility.[6]
-
Molecular Planarity and Symmetry: Molecules that are planar and symmetrical can pack more efficiently and tightly into a crystal lattice, which often leads to higher melting points and, consequently, lower solubility.[6]
Q2: How does poor solubility impact the bioavailability of these compounds?
A2: For orally administered drugs, dissolution in the gastrointestinal (GI) fluids is a prerequisite for absorption into the bloodstream.[7][8] Poor aqueous solubility is a major hurdle for oral bioavailability for several reasons:
-
Limited Dissolution Rate: A low solubility directly translates to a slow rate of dissolution. If the drug does not dissolve completely during its transit through the GI tract, a significant portion will be excreted without being absorbed.
-
BCS Class II and IV Characteristics: Many poorly soluble drugs fall into the Biopharmaceutical Classification System (BCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[9][10] For BCS Class II compounds, the dissolution rate is the rate-limiting step for absorption.[11]
-
Incomplete Absorption: The undissolved drug particles are not available for absorption across the intestinal membrane, leading to low and variable bioavailability. This can result in sub-therapeutic drug concentrations in the plasma.
Section 2: Troubleshooting Common Experimental Issues
This section provides a troubleshooting guide for common problems encountered during the formulation development of this compound derivatives.
Problem 1: The compound precipitates out of solution when I try to make an aqueous formulation for in vitro assays.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Exceeding Saturation Solubility | Determine the intrinsic solubility of your compound in the desired buffer. Start by preparing a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is minimal and does not affect the assay. | Every compound has a maximum concentration that can be dissolved in a given solvent at a specific temperature. Exceeding this limit will lead to precipitation. |
| pH Effects | If your derivative has ionizable groups, evaluate its solubility at different pH values. Adjusting the pH of the buffer can significantly increase the solubility of ionizable compounds.[7][12] | For compounds with acidic or basic functional groups, altering the pH can convert the molecule into its more soluble salt form. |
| Use of Co-solvents | Introduce a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer.[13][14] | Co-solvents can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium. |
Problem 2: In vivo studies show low and erratic oral bioavailability despite good in vitro permeability.
This is a classic indicator of a dissolution rate-limited absorption, characteristic of BCS Class II compounds.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Refinement of reaction conditions for synthesizing substituted pyrazoles
Technical Support Center: Synthesis of Substituted Pyrazoles
A Troubleshooting and FAQ Guide for Researchers
Welcome to the technical support center for pyrazole synthesis. This guide is designed for chemists in research and drug development, providing expert-driven answers to common challenges encountered during the synthesis of substituted pyrazoles, primarily focusing on the classical Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles, and what is the basic mechanism?
A1: The most prevalent and foundational method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] The reaction is typically catalyzed by acid and proceeds through several key steps:
-
Initial Condensation: One nitrogen atom of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound.
-
Dehydration & Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the remaining carbonyl carbon in an intramolecular fashion.
-
Final Dehydration & Aromatization: A second water molecule is eliminated, leading to the formation of the stable, aromatic pyrazole ring.[1]
The versatility of this reaction allows for a wide range of substituents on both the dicarbonyl and hydrazine starting materials, making it a cornerstone of heterocyclic chemistry.[4][5][6]
Q2: How do I choose the appropriate starting materials for my target pyrazole?
A2: The choice of starting materials directly dictates the substitution pattern of the final pyrazole.
-
1,3-Dicarbonyl Compound: This reactant provides the C3, C4, and C5 atoms of the pyrazole ring and their corresponding substituents. For example, using acetylacetone (2,4-pentanedione) will result in methyl groups at positions 3 and 5. Using an unsymmetrical dicarbonyl like 1-phenyl-1,3-butanedione introduces the possibility of forming two different regioisomers.
-
Hydrazine Derivative (R-NHNH₂): This reactant provides the N1 and N2 atoms. Using hydrazine hydrate (H₂N-NH₂·H₂O) will yield an N-unsubstituted (1H)-pyrazole. Using a substituted hydrazine, such as phenylhydrazine or methylhydrazine, will place that substituent at the N1 position.[7]
Careful retrosynthetic analysis is crucial. Start with your target pyrazole structure and mentally "break" the N1-C5 and N2-C3 bonds to identify the required dicarbonyl and hydrazine precursors.
Troubleshooting Guide: Common Experimental Issues
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yield is a frequent issue stemming from several factors. A systematic approach is key to diagnosing the problem.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical.
-
Temperature: Many pyrazole syntheses proceed well at room temperature or with gentle heating (e.g., reflux in ethanol).[8] However, if the reactants are unreactive, higher temperatures or microwave assistance may be necessary. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often increases yields.[9][10][11][12]
-
Solvent: Ethanol or acetic acid are common solvents. Acetic acid can serve as both the solvent and the acid catalyst.[13] The choice of solvent can also influence regioselectivity (see Q4).
-
Catalyst: While many reactions proceed with just acetic acid, some systems benefit from stronger acid catalysts or Lewis acid catalysts.[2][14] Conversely, some modern "green" protocols utilize recyclable catalysts or even proceed under solvent-free conditions.[15][16][17][18]
-
-
Purity and Stability of Reagents:
-
Hydrazine: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or purify stored hydrazine if its quality is suspect.
-
Dicarbonyl Compound: Ensure your dicarbonyl starting material is pure. Impurities can lead to side reactions.
-
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the more stable or less expensive reagent can sometimes drive the reaction to completion.
-
Inefficient Work-up: The product may be lost during extraction or purification. Pyrazoles are basic; ensure the aqueous layer is not overly acidic during extraction with organic solvents, which could lead to the protonated product remaining in the aqueous phase.
Caption: Troubleshooting workflow for low reaction yield.
Q4: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A4: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[4][5][7] The formation of two regioisomers occurs because the initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons.[7]
-
Electronic Effects: The most electrophilic (electron-poor) carbonyl carbon will typically be attacked first. An electron-withdrawing group (like -CF₃) on the dicarbonyl will activate the adjacent carbonyl, making it the preferred site of attack.[7]
-
Steric Hindrance: The less sterically hindered carbonyl is generally favored for attack. A bulky substituent on the dicarbonyl or the hydrazine can direct the reaction pathway.[7]
-
Reaction Conditions (pH and Solvent): This is often the most effective tool for control.
-
pH Control: Under acidic conditions, the more basic nitrogen of a substituted hydrazine (the one with the substituent) is protonated, reducing its nucleophilicity. This forces the reaction to proceed through the terminal -NH₂ group. In neutral or basic conditions, the substituted nitrogen is a stronger nucleophile, potentially reversing the selectivity.[7]
-
Solvent Choice: The solvent can dramatically influence the outcome. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve, and in some cases reverse, the regioselectivity compared to standard solvents like ethanol.[19][20] This is attributed to the unique hydrogen-bonding properties of these solvents influencing the transition states.
-
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | 1 : 1.5 | [19][20] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | > 20 : 1 | [19][20] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | ~1 : 1.3 | [19] |
Q5: My TLC plate is messy, and product purification is difficult. What are the best practices for reaction monitoring and work-up?
A5: A clean reaction profile simplifies purification immensely.
-
TLC Best Practices: Use a suitable mobile phase (e.g., mixtures of ethyl acetate and hexanes) to get good separation between your starting materials and product(s).[13] Co-spot your reaction mixture with your starting materials to accurately track their consumption. The pyrazole product is typically more polar than the dicarbonyl but its polarity varies greatly with substitution. Visualize with a UV lamp and consider using an iodine chamber or other stains if your compounds are not UV-active.[8][21]
-
Incomplete Reaction: Unreacted starting materials.
-
Hydrazone Intermediate: The stable intermediate formed after the first condensation/dehydration step may be present if the cyclization is slow.
-
Pyrazoline: In some cases, the intermediate before the final aromatization step can be isolated.
-
Isomeric Pyrazole: As discussed in Q4.
-
Crystallization: Many pyrazole products are crystalline solids. A simple recrystallization from a suitable solvent (like ethanol or ethanol/water) is often the most effective purification method.[9][22] After initial work-up, if a solid precipitates upon cooling or concentration, this is the preferred method.
-
Column Chromatography: If the product is an oil or if crystallization fails to remove impurities, silica gel column chromatography is the standard alternative.[23][24]
-
Acid-Base Extraction: Pyrazoles are weakly basic. One purification technique involves dissolving the crude product in an organic solvent, washing with dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous phase as its salt, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer and re-extracting the pure pyrazole. A patented method describes purifying pyrazoles by crystallizing them as acid addition salts.[25]
Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Pyrazole
This protocol describes a general, rapid, and efficient method for synthesizing a 1,3,5-trisubstituted pyrazole derivative.[9][10]
Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole from 1-(4-chlorophenyl)-1,3-butanedione and phenylhydrazine.
Materials:
-
1-(4-chlorophenyl)-1,3-butanedione (1.0 mmol)
-
Phenylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine 1-(4-chlorophenyl)-1,3-butanedione (1.0 mmol, 196.6 mg) and a magnetic stir bar.
-
Add glacial acetic acid (3 mL) to dissolve the solid.
-
Add phenylhydrazine (1.1 mmol, 108 µL) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.[10]
-
Reaction Monitoring: After cooling the vial to room temperature, spot a small aliquot on a TLC plate to check for the consumption of the starting dicarbonyl.
-
Work-up: Pour the cooled reaction mixture into a beaker containing ice-water (20 mL). A precipitate should form.
-
Stir for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to afford the pure pyrazole derivative as a crystalline solid.
-
Characterization: Dry the product under vacuum and characterize by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. jetir.org [jetir.org]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. paperpublications.org [paperpublications.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Identification and characterization of byproducts in (1-phenyl-1H-pyrazol-4-yl)methanol synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful synthesis and characterization of the target molecule and its potential byproducts.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a multi-step process that, while well-established, presents several potential pitfalls where byproduct formation can occur. The most common synthetic route involves two key transformations:
-
Vilsmeier-Haack Formylation: The formation of the pyrazole ring and the introduction of a formyl group at the 4-position, typically starting from a substituted acetophenone phenylhydrazone.
-
Reduction of the Aldehyde: The reduction of the resulting 1-phenyl-1H-pyrazole-4-carbaldehyde to the desired primary alcohol, this compound.
Each of these steps has its own set of challenges that can lead to impurities and reduced yields. This guide will provide a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired 1-phenyl-1H-pyrazole-4-carbaldehyde. What are the likely causes?
A1: Low yields in the Vilsmeier-Haack reaction are often attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the product.
-
Incorrect Stoichiometry: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the hydrazone is critical. An insufficient amount of the reagent will result in incomplete conversion.
-
Moisture in the Reaction: The Vilsmeier reagent is highly reactive with water. Any moisture in the solvents or reagents will consume the reagent and reduce the yield.
-
Side Reactions: The formation of regioisomers or other byproducts can consume the starting material and lower the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What could these be?
A2: The presence of multiple spots on TLC suggests a mixture of products. Besides the desired 1-phenyl-1H-pyrazole-4-carbaldehyde, these could be:
-
Unreacted Starting Material: Incomplete reaction will leave the starting phenylhydrazone.
-
Regioisomers: Depending on the substitution pattern of your starting materials, it is possible to form other isomeric pyrazole products.
-
Products of Incomplete Cyclization: Intermediates in the cyclization process may be present if the reaction has not gone to completion.
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce colored byproducts, often leading to yellow or red reaction mixtures.
Q3: The reduction of my 1-phenyl-1H-pyrazole-4-carbaldehyde is not going to completion. How can I improve this?
A3: Incomplete reduction is a common issue. To drive the reaction to completion, consider the following:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent and may require longer reaction times or a larger excess to fully reduce the aldehyde. For more stubborn reductions, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but with greater caution due to its reactivity.
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. Gentle heating can sometimes improve the rate of reduction, but be mindful of potential side reactions.
-
Solvent: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like methanol or ethanol are commonly used with NaBH₄. For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are necessary.
Q4: How can I confirm the identity of my final product, this compound?
A4: The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Look for the characteristic signals of the pyrazole ring protons, the phenyl group protons, the methylene protons of the -CH₂OH group, and the hydroxyl proton.
-
¹³C NMR: Confirm the number of unique carbon atoms and their chemical shifts, which will be distinct for the pyrazole and phenyl rings, as well as the methylene carbon.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its molecular formula.
-
Infrared (IR) Spectroscopy: Look for the characteristic O-H stretching frequency of the alcohol group.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis.
Issue 1: Vilsmeier-Haack Reaction - Low Yield and Impurity Formation
Symptoms:
-
Low isolated yield of 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Multiple spots on TLC, with some potentially colored.
-
NMR of the crude product shows a complex mixture of signals.
Caption: Troubleshooting workflow for the aldehyde reduction step.
Potential Byproducts and Their Identification:
| Byproduct | Identification Method | Characteristic Signals/Observations |
| Unreacted Aldehyde | ¹H NMR, IR, TLC | Aldehydic proton signal (δ ~9.9-10.1 ppm) in ¹H NMR. Strong C=O stretch (~1680 cm⁻¹) in IR. Different Rf on TLC. |
Detailed Experimental Protocols
The following protocols are provided as a reliable starting point for the synthesis.
Protocol 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde
This procedure is adapted from the Vilsmeier-Haack reaction conditions commonly reported for pyrazole synthesis. [1]
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) to the DMF with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the starting acetophenone phenylhydrazone (0.004 mol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent.
-
After the addition, remove the ice bath and stir the reaction mixture at 60-65 °C for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent).
-
Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford 1-phenyl-1H-pyrazole-4-carbaldehyde as a solid.
Characterization Data for 1-phenyl-1H-pyrazole-4-carbaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.99 (s, 1H, -CHO), 8.23 (s, 1H, pyrazole-H), 8.01 (s, 1H, pyrazole-H), 7.75-7.73 (m, 2H, Ar-H), 7.53-7.49 (m, 2H, Ar-H), 7.38-7.34 (m, 1H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.5, 142.1, 139.0, 134.5, 129.8, 128.5, 120.0, 119.8.
Protocol 2: Synthesis of this compound
This protocol describes the reduction of the aldehyde using sodium borohydride.
-
Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 5.8 mmol) in methanol (20 mL) in a round-bottom flask with magnetic stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 0.26 g, 6.9 mmol) portion-wise to the solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to give this compound as a white solid.
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.91 (s, 1H, pyrazole-H), 7.68-7.66 (m, 2H, Ar-H), 7.60 (s, 1H, pyrazole-H), 7.48-7.44 (m, 2H, Ar-H), 7.30-7.26 (m, 1H, Ar-H), 4.71 (s, 2H, -CH₂OH), 1.80 (br s, 1H, -OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 139.7, 138.9, 129.5, 126.9, 122.3, 119.1, 57.2.
References
Technical Support Center: Chiral Separation of Pyrazole Derivatives
Welcome to the technical support center for the chiral separation of pyrazole enantiomers. Pyrazoles and their derivatives are critical N-heterocyclic scaffolds in medicinal chemistry, found in numerous bioactive molecules and approved drugs.[1][2][3] The stereochemistry of these compounds is paramount, as enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[4][5]
This guide is designed for drug development professionals and analytical scientists. It provides field-proven insights and systematic troubleshooting procedures to overcome common challenges encountered during the enantioselective analysis of pyrazole derivatives by High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: I'm starting a new project on a chiral pyrazole derivative. Which separation technique (HPLC, SFC, or CE) should I try first?
A1: The choice depends on your specific goals, available equipment, and the physicochemical properties of your analyte.
-
High-Performance Liquid Chromatography (HPLC): This is the most established and widely used technique.[6] Polysaccharide-based chiral stationary phases (CSPs) are exceptionally effective for a broad range of compounds, including pyrazoles.[4] Start with HPLC if you need a robust, well-documented method. Normal-phase (NP) and polar organic (PO) modes are often the most successful.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that offers significant advantages in speed and environmental friendliness ("green chemistry").[9][10][11] It uses supercritical CO₂ as the main mobile phase, drastically reducing organic solvent consumption.[11][12] SFC often provides complementary or even superior selectivity to HPLC and is an excellent choice for high-throughput screening and purification.[9][13]
-
Capillary Electrophoresis (CE): CE is a high-efficiency technique that requires minimal sample and solvent.[6][14] It's particularly useful for polar and charged pyrazole derivatives. Separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[15][16] Consider CE if you have limited sample amounts or if HPLC/SFC methods fail.
Q2: I am not getting any separation (a single peak) for my pyrazole racemate on a polysaccharide CSP. What is the first thing I should change?
A2: If you observe no separation, the primary goal is to induce enantioselectivity. The most impactful change is often to alter the mobile phase composition significantly.
-
Switch the Alcohol Modifier: In normal-phase or polar organic mode, the type of alcohol used as a modifier can dramatically affect chiral recognition. The competition between the alcohol and the analyte for hydrogen bonding sites on the CSP is a key mechanism.[4][7][17] If you are using isopropanol (IPA), switch to ethanol (EtOH) or methanol (MeOH), and vice-versa.
-
Change the Chromatographic Mode: If you are in normal-phase (e.g., Hexane/Ethanol), switch to polar organic mode (e.g., 100% Methanol or Acetonitrile).[18] The polar organic mode can provide sharp peaks and short analysis times for pyrazole derivatives.[4][7][8][17]
-
Screen a Different CSP: If mobile phase changes are unsuccessful, the chosen stationary phase may not be suitable. Switch to a CSP with a different chiral selector. For example, if you are using a cellulose-based column, try an amylose-based one, or vice-versa.[4][18] They often provide complementary selectivity.[9]
Q3: My peaks are splitting or tailing badly. What are the likely causes?
A3: Poor peak shape can ruin resolution and quantification. The causes can be chemical or mechanical.
-
Chemical Causes:
-
Sample Solvent Incompatibility: Injecting your sample in a solvent significantly stronger than the mobile phase is a common cause of peak distortion and splitting.[19][20] Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a weaker solvent.
-
Analyte-Stationary Phase Secondary Interactions: Pyrazoles contain basic nitrogen atoms that can cause tailing on silica-based CSPs due to strong interactions with residual silanols. Solution: For basic pyrazoles, add a small amount of a basic additive like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase (typically 0.1-0.2%).[18][21] For acidic pyrazoles, an acidic additive like trifluoroacetic acid (TFA) or acetic acid may be required.
-
-
Mechanical/System Causes:
-
Column Contamination/Void: The inlet frit may be blocked, or a void may have formed at the head of the column.[22][23] Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, the column may need to be replaced.[23]
-
System Dead Volume: Leaky fittings or improper tubing connections can cause peak splitting for all peaks in the chromatogram.[24][25] Solution: Check all fittings from the injector to the detector to ensure they are secure.
-
Troubleshooting Guide: Chiral HPLC & SFC Methods
This guide provides a systematic approach to resolving common experimental issues beyond the initial FAQs.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Low resolution is the most frequent challenge. The goal is to increase the separation factor (α) and/or the efficiency (N).
Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.
-
Cause A: Suboptimal Mobile Phase Composition
-
Why it Matters: Chiral recognition on polysaccharide CSPs relies on a delicate balance of interactions (hydrogen bonds, π-π, dipole-dipole, steric hindrance). The mobile phase competes with the analyte for these interaction sites.[4][7] For pyrazoles, hydrogen bonding with the nitrogen atoms is particularly important.[26][27] Changing the mobile phase composition directly alters this competitive balance.
-
Solutions:
-
Vary Modifier Concentration: In NP or SFC, systematically vary the alcohol co-solvent percentage (e.g., from 5% to 40% in 5% increments).[21] Lower percentages often increase retention and can improve selectivity.
-
Switch Alcohol Type: The steric bulk and protic nature of the alcohol are critical. A common screening sequence is IPA -> EtOH -> MeOH.
-
Additives: For basic pyrazoles, the addition of 0.1% DEA can dramatically improve peak shape and sometimes selectivity by masking acidic silanol sites on the silica support.
-
-
-
Cause B: Inappropriate Column Temperature
-
Why it Matters: Temperature affects the thermodynamics of the analyte-CSP interaction.[28] Lowering the temperature generally slows down the kinetics, leading to stronger interactions and often a higher separation factor (α), but at the cost of broader peaks and higher backpressure. Conversely, higher temperatures improve efficiency (N) but may reduce α.
-
Solutions:
-
Systematically Lower Temperature: Decrease the column temperature in 5-10°C increments (e.g., from 40°C to 25°C, then to 15°C). Monitor the resolution (Rs).
-
Van't Hoff Plot: For detailed optimization, a Van't Hoff plot (ln(α) vs 1/T) can be constructed to determine if the separation is enthalpy- or entropy-driven and find the optimal temperature.[28]
-
-
-
Cause C: Unsuitable Chiral Stationary Phase (CSP)
-
Why it Matters: The 3D structure of the chiral selector is the ultimate determinant of separation. Amylose and cellulose derivatives, while both polysaccharides, adopt different helical structures, creating distinct chiral grooves.[4][8] A pyrazole enantiomer that does not fit well into the chiral pockets of one CSP may interact effectively with another.
-
Solution: Screen a set of columns with orthogonal properties. A standard screening set includes an amylose-based CSP (e.g., Chiralpak® AD, Lux® Amylose-2) and a cellulose-based CSP (e.g., Chiralcel® OD, Lux® Cellulose-2).[4][7]
-
Problem 2: Irreproducible Retention Times and/or Resolution
Inconsistent results are detrimental to validated methods. Stability is key.
-
Cause A: Insufficient Column Equilibration
-
Why it Matters: Chiral stationary phases, especially in normal-phase or with additives, can take a long time to fully equilibrate with the mobile phase. Small changes in the adsorbed solvent layer on the CSP can lead to significant shifts in retention and selectivity. This is particularly true when additives are used, which can have a "memory effect".[29]
-
Solution: Always equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. When changing mobile phases, perform a rigorous flushing protocol with an intermediate solvent like 2-propanol.[22]
-
-
Cause B: Mobile Phase Instability or Composition Error
-
Why it Matters: In NP, trace amounts of water can drastically alter retention times. In SFC, improper mixing of the CO₂ and co-solvent can lead to density fluctuations.
-
Solution: Use fresh, high-purity solvents. For NP, consider using a drying agent or ensuring solvents are from a freshly opened bottle. For SFC, ensure the pump is functioning correctly and the co-solvent is fully miscible with the supercritical CO₂ under the operating conditions.
-
-
Cause C: Sample Overload
-
Why it Matters: Injecting too much sample mass can saturate the chiral stationary phase, leading to peak broadening, fronting, and a decrease in resolution.[18]
-
Solution: Systematically reduce the sample concentration or injection volume until retention times and peak shapes are stable and symmetrical.
-
Experimental Protocols & Data
Protocol 1: Universal Chiral Method Screening for Pyrazole Derivatives
This protocol provides a starting point for developing a separation method using HPLC or SFC.
Objective: To identify a promising CSP and mobile phase combination for a new pyrazole racemate.
Methodology:
-
Column Selection: Choose a minimum of two columns with different selectivities:
-
Column 1: Amylose-based (e.g., Lux® Amylose-2 or Chiralpak® AD-H)
-
Column 2: Cellulose-based (e.g., Lux® Cellulose-2 or Chiralcel® OD-H)
-
-
System Preparation:
-
Thoroughly purge the pump with the initial mobile phase.
-
Set the column temperature to 25°C.
-
Set the detector wavelength based on the pyrazole's UV absorbance maximum.
-
-
Mobile Phase Screening (Run in Sequence):
-
For each column, perform injections with the mobile phases listed in the table below.
-
Equilibrate the column for at least 20 minutes with each new mobile phase before injecting.
-
-
Sample Preparation:
-
Dissolve the racemic pyrazole sample in the initial mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm filter.
-
-
Analysis & Evaluation:
-
Inject 5-10 µL of the sample.
-
Monitor the chromatogram for any sign of peak splitting or separation.
-
Calculate the resolution (Rs) for any promising conditions. A combination is considered "promising" if Rs > 1.0.
-
Table 1: Typical Initial Screening Conditions for Chiral HPLC/SFC
| Parameter | HPLC (Normal Phase) | HPLC (Polar Organic) | SFC |
| Columns | Amylose & Cellulose CSPs | Amylose & Cellulose CSPs | Immobilized Amylose & Cellulose CSPs |
| Mobile Phase A | n-Hexane | N/A | Supercritical CO₂ |
| Mobile Phase B | Ethanol (EtOH) or Isopropanol (IPA) | Methanol (MeOH) or Acetonitrile (ACN) | Methanol (MeOH) |
| Screening Conditions | 1. 90:10 (A:B) 2. 80:20 (A:B) | 1. 100% MeOH 2. 100% ACN | 1. 85:15 (A:B) 2. 80:20 (A:B) |
| Additive (if needed) | 0.1% DEA for basic analytes | 0.1% DEA for basic analytes | 0.2% Isopropylamine (IPA) in MeOH |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 25 °C | 35 °C |
| Back Pressure | N/A | N/A | 120 bar |
Advanced Topic: Chiral Separation by Capillary Electrophoresis (CE)
CE offers an orthogonal approach, particularly for charged or highly polar pyrazoles.
Mechanism of CE Chiral Separation
Caption: Differential complexation in Capillary Electrophoresis.
Troubleshooting Common CE Issues
-
Q: Why do I see poor resolution in my chiral CE method?
-
A: The most common reasons are incorrect pH, suboptimal chiral selector concentration, or an inappropriate selector.
-
pH: The charge of your pyrazole analyte is pH-dependent. Ensure the buffer pH is at least 1-2 units away from the analyte's pKa to ensure it is fully charged and stable.
-
Selector Concentration: The concentration of the cyclodextrin (CD) is critical.[16] Too low, and there isn't enough complexation. Too high, and both enantiomers may become fully complexed, eliminating the separation window. You must screen a range of CD concentrations (e.g., 5 mM to 30 mM).
-
Selector Type: If a neutral CD (like β-CD) doesn't work, try a charged or derivatized CD (like sulfobutyl-ether-β-CD).[15] Dual CD systems can also be effective.[15]
-
-
-
Q: My migration times are unstable. What should I do?
-
A: Unstable migration times in CE are often due to issues with the capillary wall or buffer depletion.
-
Capillary Conditioning: The capillary surface must be properly conditioned before each run to ensure a stable electroosmotic flow (EOF). Implement a consistent pre-conditioning routine (e.g., rinse with 0.1 M NaOH, water, then background electrolyte).
-
Buffer Depletion: Over multiple runs, the buffer in the vials can undergo electrolysis and its composition can change. Use fresh buffer vials for each run or for every few runs to ensure consistency.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. selvita.com [selvita.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 15. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chiraltech.com [chiraltech.com]
- 23. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 24. uhplcs.com [uhplcs.com]
- 25. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 29. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Scaling Up the Production of (1-phenyl-1H-pyrazol-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (1-phenyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable building block from lab-scale discovery to pilot or manufacturing scale. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, making its efficient and robust production critical.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and practical scale-up experience.
Section 1: Overview of Synthetic Routes & Scale-up Considerations
The synthesis of this compound is typically a multi-step process. The two most common strategies involve the creation of a pyrazole core functionalized at the 4-position with an aldehyde or ester, followed by a reduction to the target alcohol.
Common Synthetic Pathways:
-
Route A: The Vilsmeier-Haack Approach. This classic method involves the formylation of an activated precursor, such as a hydrazone, using the Vilsmeier reagent (POCl₃/DMF) to generate 1-phenyl-1H-pyrazole-4-carbaldehyde.[3][4][5] This intermediate is then reduced to the final product.
-
Route B: The Carboxylate Reduction Approach. This route involves synthesizing a pyrazole-4-carboxylate ester, for example, through the cyclocondensation of a β-ketoester with phenylhydrazine.[1][6] The ester is subsequently reduced, often with a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄), to yield the desired methanol.[7]
Caption: Common synthetic routes to this compound.
Route Selection Comparison for Scale-Up:
| Parameter | Route A (Vilsmeier-Haack) | Route B (Carboxylate Reduction) | Rationale & Key Considerations |
| Reagent Hazard | High (POCl₃ is corrosive and water-reactive) | High (LiAlH₄ is pyrophoric and highly water-reactive) | Both routes require specialized handling procedures and equipment suitable for hazardous reagents. Route A's final reduction step can use milder reagents (NaBH₄), which is a safety advantage. |
| Work-Up | Complex (Difficult quench, potential for emulsions, phosphorus waste) | Very Complex (Careful quenching of LiAlH₄, large volumes of salts generated) | The Vilsmeier workup can be challenging due to the need to neutralize large amounts of acid and manage phosphorus byproducts. LiAlH₄ workups generate significant solid waste. |
| Versatility | Excellent for forming the C-4 aldehyde directly.[8] | Good, leverages common pyrazole synthesis methods.[9] | The Vilsmeier-Haack is a powerful and direct formylation method for many heterocyclic systems.[10] |
| Scalability | Moderate to Good | Moderate | Both routes have been performed on a large scale, but heat management is a critical parameter for both the Vilsmeier reaction and the LiAlH₄ reduction. Exotherms must be well-characterized before scale-up. |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis and scale-up process.
Part A: Synthesis of the Pyrazole-4-carbaldehyde Intermediate (Vilsmeier-Haack Route)
Q1: My Vilsmeier-Haack reaction is sluggish, and TLC analysis shows a significant amount of unreacted starting material. What are the common causes?
A1: This is a frequent issue often traced back to reagent quality or reaction conditions.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Ensure your DMF is anhydrous and that the reaction is run under a dry, inert atmosphere (N₂ or Ar). Using a freshly opened bottle of POCl₃ is recommended. Even small amounts of water can quench the active electrophile.[4]
-
Reagent Stoichiometry and Order of Addition: The Vilsmeier reagent is typically pre-formed by slowly adding POCl₃ to chilled DMF (0-5 °C). A molar ratio of at least 1.5-2.0 equivalents of the Vilsmeier reagent to the hydrazone substrate is often required for complete conversion. Ensure the reagent is fully formed before adding your substrate.
-
Temperature: While reagent formation is done at a low temperature to control the exotherm, the subsequent formylation reaction often requires heating. A typical temperature range is 60-90 °C.[3][4] If the reaction is sluggish, a gradual increase in temperature while monitoring by TLC is advisable.
Q2: I'm observing significant tar or dark-colored byproduct formation, leading to a low yield of the desired aldehyde. How can I minimize this?
A2: Tar formation usually indicates decomposition or polymerization side reactions, which are exacerbated by poor temperature control.
-
Control the Exotherm: The addition of POCl₃ to DMF is highly exothermic. This addition must be performed slowly, with efficient cooling, to maintain the internal temperature below 10 °C. A runaway reaction at this stage will degrade the reagent and lead to byproducts.
-
Substrate Addition: Add your hydrazone substrate solution at a controlled rate to the pre-formed Vilsmeier reagent. Adding the substrate too quickly can create local hotspots, promoting side reactions.
-
Reaction Time: Overheating or prolonged reaction times can also lead to degradation. Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed with the work-up promptly.
Q3: The aqueous workup of my large-scale Vilsmeier-Haack reaction is difficult. The quenching is violent, and I struggle with pH adjustment and product extraction.
A3: This is a critical scale-up challenge. A robust workup protocol is essential for safety and efficiency.
-
Controlled Quenching: The biggest hazard is the unreacted POCl₃ reacting violently with water. The safest method is a "reverse quench." Prepare a large, well-stirred vessel with a mixture of ice and a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate. Slowly transfer the reaction mixture into this quench solution, ensuring the temperature is maintained below 20 °C.
-
pH Adjustment: After the initial quench, the mixture will be highly acidic. Slowly add a concentrated base solution (e.g., 50% NaOH) to bring the pH to ~7-8. This step is also exothermic and requires efficient cooling. The product is often insoluble in this pH range and may precipitate.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If emulsions form, adding brine can help break them. The large volume of salts generated during neutralization can sometimes trap the product, so thorough washing of the aqueous layer is necessary.
Part B: Reduction to this compound
Q4: My reduction of the pyrazole-4-carbaldehyde with sodium borohydride (NaBH₄) is incomplete, even after extended reaction times.
A4: While NaBH₄ is safer and easier to handle than LiAlH₄, its reactivity can be insufficient.
-
Solvent Choice: NaBH₄ reductions are typically run in alcoholic solvents like methanol or ethanol. The choice of solvent can influence the reaction rate. Ensure sufficient solvent is used to fully dissolve the aldehyde.
-
Activation: The addition of a small amount of water or a Lewis acid can sometimes accelerate NaBH₄ reductions, but this must be done cautiously to avoid quenching the reagent.
-
Alternative Reagents: If NaBH₄ proves ineffective, consider switching to Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent like THF.[7] LiAlH₄ is a much more powerful reducing agent but requires stringent safety protocols for handling. A lab-scale trial is essential before scaling up.
Q5: After workup of the reduction, I see a persistent impurity that has a similar polarity to my product. What might it be?
A5: The most likely impurity is unreacted starting aldehyde. However, other byproducts are possible.
-
Unreacted Aldehyde: This is the most common impurity if the reduction is incomplete. It can often be removed by recrystallization or careful column chromatography.
-
Borate Esters: During NaBH₄ reductions in alcohol, intermediate borate esters can form. The workup should include an acidic wash (e.g., 1M HCl) to hydrolyze these complexes and liberate the free alcohol.
-
Dimerization/Side Products: Although less common for this substrate, aldehydes can undergo side reactions. Ensure the reaction is run under inert conditions if the substrate is sensitive.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. degres.eu [degres.eu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemmethod.com [chemmethod.com]
- 9. Unit 4 Pyrazole | PDF [slideshare.net]
- 10. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
Technical Support Center: Enhancing the Metabolic Stability of Pyrazole-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when working to enhance the metabolic stability of pyrazole-based drug candidates. The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, featured in numerous FDA-approved drugs. However, like all scaffolds, it is not immune to metabolic liabilities that can hinder a compound's journey to the clinic. This resource is designed to provide you with the mechanistic insights and practical protocols needed to overcome these hurdles.
Section 1: Understanding the Metabolic Landscape of Pyrazoles
Before diving into troubleshooting, it's crucial to understand the "why" behind the metabolic instability of pyrazole-containing molecules. Metabolism is the body's process of transforming foreign substances (xenobiotics), including drugs, into more water-soluble compounds for easier excretion. This is primarily carried out by enzymes in the liver, most notably the Cytochrome P450 (CYP) superfamily.
For pyrazole-based compounds, metabolic "soft spots" can be located on the pyrazole ring itself or on its substituents. Common metabolic transformations include:
-
Oxidation: This is the most frequent metabolic pathway. It can occur on the pyrazole ring, leading to ring-opening or the formation of hydroxylated metabolites. More commonly, oxidation targets labile substituents, such as alkyl groups or unsubstituted aromatic rings.
-
N-dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, this can be a site of metabolic attack.
-
Glucuronidation and Sulfation (Phase II Metabolism): After an initial oxidative modification (Phase I), a polar group like a hydroxyl can be further conjugated with glucuronic acid or sulfate to increase water solubility for excretion.
The inherent electronic properties of the pyrazole ring, with its two adjacent nitrogen atoms, can influence its susceptibility to metabolism. The N-1 nitrogen acts as a hydrogen bond donor, while the N-2 nitrogen is a hydrogen bond acceptor, both of which can influence how the molecule interacts with metabolizing enzymes.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My pyrazole compound shows high clearance and a short half-life in my in vitro human liver microsome (HLM) assay. What are my first steps?
A1: High clearance in an HLM assay is a classic indicator of rapid Phase I metabolism, likely mediated by CYP enzymes. Your immediate goal is to identify the metabolic "soft spot(s)."
Troubleshooting Workflow:
-
Metabolite Identification (MetID) Studies: This is your most critical next step. Incubate your compound with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes) and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). The goal is to identify the mass shifts corresponding to metabolic transformations (e.g., a +16 Da shift indicates hydroxylation).
-
CYP Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism. This can be done by co-incubating your compound with known chemical inhibitors of major CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) or by using recombinant human CYP enzymes. Knowing the responsible enzyme can inform future design strategies, as different CYPs have different substrate preferences.
-
In Silico Metabolism Prediction: Utilize computational tools to predict sites of metabolism. These models can analyze the structure of your compound and highlight atoms that are most likely to be oxidized by CYPs. This can help prioritize synthetic efforts.
Q2: My MetID study indicates that an unsubstituted phenyl ring attached to my pyrazole core is the primary site of metabolism. How can I block this metabolic pathway?
A2: This is a very common scenario. Unsubstituted aromatic rings are often susceptible to para-hydroxylation by CYP enzymes. Here are several field-proven strategies to mitigate this:
Strategies to Block Aromatic Oxidation:
-
Blocking with Halogens: Introducing a fluorine or chlorine atom at the para-position of the phenyl ring can sterically hinder the approach of the CYP enzyme and is a common and effective strategy. Halogens can also alter the electronic properties of the ring, making it less prone to oxidation.
-
Introducing Electron-Withdrawing Groups: Placing groups like a trifluoromethyl (-CF3) or a cyano (-CN) on the phenyl ring can decrease its electron density, making it less susceptible to electrophilic attack by the activated oxygen of the CYP enzyme.
-
Scaffold Hopping: Replace the phenyl ring with a more metabolically stable bioisostere. For instance, replacing a benzene ring with a pyridine or pyrimidine can often increase metabolic stability due to the electron-deficient nature of these heterocycles.
| Modification Strategy | Rationale | Example |
| Para-Fluorination | Steric hindrance and electronic deactivation of the ring. | Phenyl -> 4-Fluorophenyl |
| Trifluoromethylation | Strong electron-withdrawing effect, reducing susceptibility to oxidation. | Phenyl -> 4-(Trifluoromethyl)phenyl |
| Scaffold Hop to Pyridine | Introduction of a nitrogen atom makes the ring more electron-deficient and less prone to oxidation. | Phenyl -> Pyridin-4-yl |
Q3: I've observed that the pyrazole ring itself appears to be getting oxidized. Is this common, and what can I do about it?
A3: While less common than substituent oxidation, direct oxidation of the pyrazole ring can occur, potentially leading to ring-opening and inactive metabolites.
Strategies to Stabilize the Pyrazole Core:
-
Substitution on the Pyrazole Ring: Adding small, non-metabolically liable groups to the carbon atoms of the pyrazole ring (C3, C4, or C5) can sterically shield it from enzymatic attack. A methyl group, for example, can enhance binding to the target while also potentially blocking a site of metabolism.
-
Bioisosteric Replacement of the Pyrazole: In some cases, it may be necessary to replace the pyrazole ring with another 5-membered heterocycle that retains the desired pharmacophoric features but exhibits greater metabolic stability. Potential bioisosteres include isoxazole, oxadiazole, or triazole. This is a more involved strategy and should be considered when direct modifications to the pyrazole are unsuccessful.
Q4: My compound is stable in liver microsomes but shows poor stability in hepatocyte assays. What does this suggest?
A4: This is a strong indication that your compound is being metabolized by non-CYP enzymes or undergoing Phase II conjugation, which are more prevalent in whole-cell systems like hepatocytes.
Troubleshooting Steps:
-
Investigate Phase II Metabolism: Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes. If your compound has a functional group that can be readily conjugated (e.g., a hydroxyl, amine, or carboxylic acid), it may be undergoing rapid glucuronidation or sulfation. Your MetID study in hepatocytes should reveal metabolites with significant mass increases corresponding to these conjugations.
-
Consider Other Oxidative Enzymes: Besides CYPs, other enzymes like aldehyde oxidase (AO) can be responsible for metabolism. AO is particularly relevant for nitrogen-containing heterocycles. Specific in vitro assays using liver cytosol (which is rich in AO) can be performed to assess this liability.
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for core experiments.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic fate (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of your test compound in phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the test compound and HLMs at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line can be used to calculate the half-life and intrinsic clearance.
Section 4: Visualizing Workflows and Concepts
Diagrams can simplify complex processes. Below are Graphviz representations of key workflows and concepts.
Diagram 1: Troubleshooting Workflow for Poor Metabolic Stability
Caption: A decision-making workflow for addressing metabolic instability.
Diagram 2: Common Metabolic Fates of Pyrazole-Based Drugs
Caption: Overview of Phase I and Phase II metabolic pathways.
Validation & Comparative
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Performance Analysis and Experimental Protocols
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] A particularly fruitful area of research has been the development of pyrazole-based compounds as inhibitors of protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[3][4]
This guide provides a comparative analysis of pyrazole-based inhibitors, with a focus on their application as anticancer agents. While direct biological data for the specific compound (1-phenyl-1H-pyrazol-4-yl)methanol is not extensively available in the public domain, its core structure represents a fundamental backbone for a vast array of potent kinase inhibitors. We will, therefore, use this compound as a representative scaffold to explore the structure-activity relationships (SAR) and comparative efficacy of its derivatives against key oncogenic kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The efficacy and selectivity of pyrazole-based inhibitors are profoundly influenced by the nature and position of substituents on the pyrazole and its associated phenyl rings. These modifications dictate the inhibitor's ability to fit into the ATP-binding pocket of the target kinase and form crucial interactions with key amino acid residues.[5]
Targeting Angiogenesis: Pyrazole Derivatives as VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[6][7] Pyrazole-containing compounds have demonstrated significant promise as VEGFR-2 inhibitors.
For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated for their ability to inhibit VEGFR-2.[8] The introduction of various substituents on the phenylhydrazono moiety led to a range of inhibitory potencies, highlighting the importance of this position for target engagement.
| Compound ID | Substitution on Phenylhydrazono Ring | VEGFR-2 IC50 (nM)[8] | PC-3 Cell Line IC50 (µM)[8] |
| 3a | 2-methyl | 38.28 | 1.22 |
| 3i | 4-chloro | 8.93 | 1.24 |
| Sorafenib | (Reference Drug) | 30 | 1.13 |
As shown in the table, compound 3i , with a 4-chloro substitution, exhibited the most potent VEGFR-2 inhibition, being nearly three times more active than the reference drug Sorafenib.[8] This suggests that an electron-withdrawing group at the para position of the phenyl ring enhances the inhibitory activity. The comparable cytotoxicity against the PC-3 prostate cancer cell line further underscores the potential of these compounds as anticancer agents.
Inhibiting Cell Proliferation: Pyrazole Scaffolds Targeting EGFR and CDK2
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways leading to cell proliferation, survival, and differentiation. Its overexpression or mutation is common in many cancers.[6][9] Fused pyrazole systems have emerged as promising scaffolds for dual EGFR and VEGFR-2 inhibitors. In one study, a series of novel fused pyrazole derivatives were synthesized and showed potent inhibition of both kinases. For example, one of the most potent EGFR inhibitors identified was a pyrazole derivative with an IC50 of 0.06 µM.[6]
CDK2 , in complex with cyclin E or A, plays a crucial role in the G1/S phase transition of the cell cycle.[1][10] Aberrant CDK2 activity is a common feature of cancer cells, making it an attractive target for therapeutic intervention. Several pyrazole-based compounds have been developed as potent and selective CDK2 inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were designed, with the most potent compound exhibiting a CDK2 Ki of 0.005 µM and displaying sub-micromolar antiproliferative activity against a panel of cancer cell lines.[11] Another study on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives identified compounds that inhibited CDK2/cyclin A2 and induced apoptosis in cancer cells.[3]
Signaling Pathways
The following diagram illustrates the central role of VEGFR-2, EGFR, and CDK2 in cancer cell signaling and how pyrazole-based inhibitors can intervene in these pathways.
Caption: Simplified signaling pathways targeted by pyrazole inhibitors.
Experimental Protocols
To ensure the reliability and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed methodologies for assays commonly used to evaluate the anticancer activity of pyrazole-based inhibitors.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole inhibitor. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the pyrazole inhibitor relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[13][14][15][16]
Principle: The assay quantifies the amount of a phosphorylated substrate produced by the kinase in the presence and absence of an inhibitor. The reduction in substrate phosphorylation is a measure of the inhibitor's potency. Various detection methods can be used, including radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays that measure the amount of ATP consumed.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol (Example using a generic fluorescence-based assay):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).
-
Dilute the purified kinase, the specific substrate (e.g., a peptide), and ATP to their final desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the pyrazole inhibitor in the kinase buffer.
-
-
Assay Setup:
-
In a 384-well microplate, add the pyrazole inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubate the plate for 60-120 minutes at room temperature or 30°C.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., containing EDTA).
-
Add the detection reagents according to the specific assay kit instructions (e.g., a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate).
-
Incubate the plate for the recommended time to allow the detection reagents to bind.
-
-
Signal Measurement:
-
Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion and Future Perspectives
The pyrazole scaffold has undeniably proven its value in the development of potent and selective kinase inhibitors with significant therapeutic potential, particularly in oncology. The comparative analysis of various pyrazole derivatives demonstrates that subtle structural modifications can lead to substantial improvements in inhibitory activity against key cancer-related kinases such as VEGFR-2, EGFR, and CDK2.
While direct experimental data for this compound is limited, its core structure serves as a valuable starting point for the design of new and improved kinase inhibitors. Future research should focus on the systematic exploration of the chemical space around this and other pyrazole scaffolds. By combining rational drug design, robust in vitro and in vivo testing, and a deep understanding of the underlying signaling pathways, the full therapeutic potential of pyrazole-based inhibitors can be realized, leading to the development of more effective and targeted cancer therapies.
References
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro kinase assay [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (1-phenyl-1H-pyrazol-4-yl)methanol Analogs as Kinase Inhibitors
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its capacity to interact with a multitude of biological targets.[1][2] This five-membered heterocycle is a key structural motif in numerous FDA-approved drugs, demonstrating its versatility and clinical significance.[3][4] Within this class, the (1-phenyl-1H-pyrazol-4-yl)methanol framework has emerged as a particularly fruitful template for the design of novel therapeutic agents, especially in oncology.[5] Many derivatives have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound. We will dissect how specific chemical modifications to this core scaffold influence biological potency and selectivity, offering a comparative framework grounded in experimental data to inform future drug design efforts.
The Core Scaffold: Rationale for Structural Modification
The this compound scaffold offers several key positions for chemical modification, each providing a vector to modulate the compound's physicochemical properties and its interaction with target proteins. Understanding the role of each component is fundamental to rational drug design.
-
N1-Phenyl Ring: This lipophilic group often anchors the molecule within a hydrophobic pocket of the target enzyme. Substitutions on this ring can drastically alter electronic properties, metabolic stability, and binding affinity.
-
C4-Methanol Group: This functional group can act as a crucial hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the kinase active site. It also serves as a versatile chemical handle for further elaboration into larger side chains.
-
C3 and C5 Positions of the Pyrazole Ring: These positions allow for the introduction of additional substituents to probe the steric and electronic boundaries of the binding site, often influencing selectivity and potency.
The strategic modification of these sites allows for a systematic exploration of the chemical space around the core scaffold to optimize for desired biological activity.
Caption: Key modification points on the core scaffold.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections compare how substitutions at each key position of the pyrazole scaffold impact biological activity, primarily focusing on kinase inhibition.
Influence of Substituents on the N1-Phenyl Ring
The N1-phenyl ring is a primary driver of potency and pharmacokinetic properties. The nature and position of its substituents dictate the molecule's orientation and electronic interactions within the target's binding pocket.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) are common substituents. A fluorinated phenyl group can improve lipophilicity, which may enhance bioavailability.[8] In several series of pyrazole derivatives, a 4-chlorophenyl moiety at this position was found to be critical for potent cytotoxic activity against various cancer cell lines.[9] EWGs can also enhance metabolic stability, a crucial parameter for drug candidates.[10]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can also be beneficial. Their impact is highly target-dependent. For instance, in one study on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), a 4-methoxy substitution on a related phenyl ring resulted in high radical scavenging and cytotoxic activity.[11]
-
Steric Effects: The position of the substituent (ortho, meta, or para) is critical. Para-substitution is often favored as it extends the molecule into a specific sub-pocket of the kinase active site without causing steric clashes.
Modifications at the C3 and C5 Positions
Substitutions on the pyrazole ring itself are pivotal for fine-tuning activity and achieving selectivity against different kinases.
-
Aryl Substituents: Placing a phenyl or other aryl group at the C3 position is a common strategy. In a series of BCR-ABL kinase inhibitors, a 3-phenyl group was a conserved feature among the most potent compounds.[12]
-
Impact on Selectivity: While introducing a second substituent at C5 sometimes has only a marginal effect on raw potency, it can significantly improve selectivity against off-target proteases.[13] This is a critical aspect of drug design, as off-target effects are a primary cause of toxicity.
-
Bulky vs. Small Groups: The introduction of small alkyl groups like methyl can be well-tolerated, whereas larger groups like benzyl or cyclopentyl can lead to a decrease in inhibitory activity, suggesting a constrained binding pocket in some targets.[13]
The Role of the C4-Methanol and its Analogs
The C4-methanol group is not merely a passive element; it is often an active participant in molecular recognition.
-
Hydrogen Bonding: The hydroxyl group can form critical hydrogen bonds that anchor the inhibitor in the active site. Its removal or modification often leads to a significant loss of potency.
-
Conversion to Other Functional Groups: This position is a prime candidate for modification. Replacing the methanol with an acetamide linker, for example, led to the discovery of potent P2X(7) receptor antagonists.[10] This demonstrates that the C4 position can serve as a versatile anchor point to introduce new pharmacophoric features or to link the pyrazole core to other fragments.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Biological Target Engagement: A Comparative Analysis for (1-phenyl-1H-pyrazol-4-yl)methanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target engagement of novel compounds, using (1-phenyl-1H-pyrazol-4-yl)methanol as a practical case study. The pyrazole scaffold is a well-established pharmacophore found in numerous inhibitors, particularly targeting kinases and enzymes like DPP-IV[1][2]. For a novel derivative like this compound, a systematic and multi-faceted approach is essential to first identify its molecular target(s) and then quantitatively validate the interaction in a physiologically relevant context.
This document eschews a rigid template in favor of a logical, field-proven workflow. We will navigate from broad, unbiased target identification to precise biophysical characterization, explaining the causality behind each experimental choice. Every protocol is designed as a self-validating system, ensuring the generation of robust and trustworthy data.
Chapter 1: The Unbiased Approach — Identifying Potential Targets from the Entire Proteome
When the primary target of a novel compound is unknown, the most logical first step is an unbiased, proteome-wide screening method to generate hypotheses.[3] This avoids the pitfalls of focusing on a presumed target that may be incorrect. Chemical proteomics is a powerful strategy for this, allowing for the simultaneous assessment of a compound's interaction with thousands of proteins in their native state.[4][5]
Featured Methodology: Affinity-Capture Mass Spectrometry (e.g., Kinobeads)
For a pyrazole-containing molecule, which may target ATP-binding sites, a Kinobeads assay is an exemplary starting point.[6][7] This technique uses beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[6][8] By pre-incubating the lysate with our soluble test compound, this compound, we can perform a competitive binding experiment. Proteins that show reduced binding to the beads in the presence of our compound are its potential targets.[8]
Causality: This approach is powerful because it assays the native, full-length proteins from a cell lysate, preserving many post-translational modifications and complex formations that are absent in recombinant protein assays.[9] It provides a direct, physical readout of binding, not an indirect functional one, making it a robust method for initial hit identification.[6]
References
- 1. chemmethod.com [chemmethod.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. researchgate.net [researchgate.net]
Cross-reactivity profiling of (1-phenyl-1H-pyrazol-4-yl)methanol derivatives
An In-Depth Guide to the Cross-Reactivity Profiling of (1-phenyl-1H-pyrazol-4-yl)methanol Derivatives for Drug Discovery
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins, particularly kinases. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for drug discovery campaigns. However, this same versatility presents a significant challenge: the potential for off-target interactions, or cross-reactivity.
In an era of precision medicine, understanding a compound's selectivity profile is not merely an academic exercise; it is a critical determinant of its therapeutic window and clinical viability. Off-target binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and early assessment of cross-reactivity is paramount. This guide provides a framework for comparing the selectivity of this compound derivatives, grounded in established experimental methodologies and data interpretation principles. We will explore the causal relationships between structural modifications and selectivity, offering a self-validating system for lead candidate evaluation.
Core Concepts: Why Cross-Reactivity Profiling is Non-Negotiable
The rationale behind extensive cross-reactivity profiling is rooted in the structural homology shared among protein families, especially the human kinome. Many kinases, for instance, possess a highly conserved ATP-binding pocket, the primary target for a vast number of small molecule inhibitors. Minor structural changes on a scaffold can drastically alter its interaction landscape.
Key Objectives of Profiling:
-
Quantify Selectivity: To determine the potency of a compound against its intended target versus a panel of related and unrelated proteins.
-
Identify Off-Target Liabilities: To flag potential sources of toxicity early in the discovery process, saving significant time and resources.
-
Uncover Polypharmacological Opportunities: To identify additional targets that may contribute to the compound's efficacy, leading to a "multi-target" drug profile.
-
Guide Structure-Activity Relationship (SAR) Studies: To understand how chemical modifications influence the selectivity profile, enabling the rational design of more precise molecules.
This guide will use three hypothetical derivatives of the this compound scaffold to illustrate this process. We will assume the primary target is Serine/Threonine-Protein Kinase B-Raf (BRAF) , a well-known oncogene.
Comparative Analysis of Hypothetical Derivatives
Let us consider three derivatives where minor modifications are made to the phenyl ring. These seemingly small changes can have profound effects on how the molecule fits into the binding pockets of various kinases.
-
Compound A (Parent): this compound
-
Compound B (Electron-Withdrawing Group): [1-(4-chlorophenyl)-1H-pyrazol-4-yl]methanol
-
Compound C (Electron-Donating Group): [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol
Below is a diagram illustrating these structural relationships.
Reproducibility and robustness of (1-phenyl-1H-pyrazol-4-yl)methanol synthesis methods
An Application Scientist's Guide to the Reproducible and Robust Synthesis of (1-phenyl-1H-pyrazol-4-yl)methanol
In the landscape of modern drug discovery and development, the pyrazole moiety stands out as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2][3] this compound, in particular, is a critical building block, serving as a versatile precursor for a wide range of more complex molecular architectures. Its synthesis, therefore, is not merely a routine procedure but a foundational step upon which entire research programs can be built. The reliability of this synthesis is paramount; poor reproducibility or a lack of robustness can lead to significant delays and resource expenditure.
This guide provides a comparative analysis of the most common synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, evaluate their operational robustness, and provide field-proven insights to help researchers select and execute the optimal strategy for their specific needs.
Overview of Primary Synthetic Strategies
Two principal and well-documented strategies dominate the synthesis of this compound. They diverge based on the nature of the immediate precursor to the target alcohol:
-
Two-Step Synthesis via a 4-Carbaldehyde Intermediate: This is arguably the most prevalent approach. It involves the initial formylation of a 1-phenylpyrazole precursor at the C4 position to generate 1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is then selectively reduced to the desired primary alcohol. The Vilsmeier-Haack reaction is the cornerstone of the formylation step.[4][5][6][7]
-
Direct Reduction of a 4-Carboxylate Ester: This method begins with a pyrazole ring already functionalized with an ester group at the C4 position, such as ethyl 1-phenyl-1H-pyrazole-4-carboxylate. A powerful reducing agent is then used to directly convert the ester to the alcohol in a single step.[8][9]
The choice between these pathways involves a trade-off between the number of synthetic steps, the nature of the required reagents, and the overall scalability and robustness of the process.
Caption: High-level comparison of the two primary synthetic routes.
Method 1: Vilsmeier-Haack Formylation and Subsequent Reduction
This two-step method offers flexibility and is often the go-to approach when starting from unfunctionalized 1-phenylpyrazole or its precursors.
Part A: Vilsmeier-Haack Formylation
Expertise & Causality: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic systems.[10] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction of POCl₃ with DMF forms a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is the active formylating agent. The electron-rich C4 position of the 1-phenylpyrazole ring attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this salt to yield the final 1-phenyl-1H-pyrazole-4-carbaldehyde.[5] The reaction's success hinges on the pyrazole ring being sufficiently nucleophilic to react with the Vilsmeier reagent.
Trustworthiness & Protocol Validation: The robustness of this step can be influenced by substituents on the pyrazole ring; strong electron-withdrawing groups can decrease the ring's nucleophilicity and impede the reaction.[11] For unsubstituted 1-phenylpyrazole precursors, the reaction is generally reliable. Recent advancements, such as microwave-assisted protocols, have been shown to improve efficiency and reduce reaction times, enhancing reproducibility.[4]
Experimental Protocol: Microwave-Assisted Vilsmeier-Haack Formylation
-
Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent. To a flame-dried microwave-safe reaction vessel equipped with a magnetic stir bar, add N,N-dimethylformamide (DMF, 3 equivalents). Cool the vessel to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF. Causality Note: This addition is highly exothermic and should be performed slowly with efficient cooling to prevent uncontrolled reaction and degradation of the reagent. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.
-
Substrate Addition: Dissolve the starting hydrazone precursor (e.g., acetophenone phenylhydrazone, 1 equivalent) in a minimal amount of DMF and add it to the pre-formed Vilsmeier reagent at 0 °C.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 60-70 °C and hold for the duration specified by preliminary experiments (typically 4-10 minutes), monitoring for completion via TLC.[4]
-
Quenching and Workup: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice containing a saturated solution of sodium bicarbonate. Causality Note: This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: The resulting precipitate (the aldehyde product) can be collected by filtration, washed with cold water, and dried. If no precipitate forms, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part B: Reduction of the Aldehyde
Expertise & Causality: With the 1-phenyl-1H-pyrazole-4-carbaldehyde in hand, the final step is a straightforward reduction to the primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or amides. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
Trustworthiness & Protocol Validation: This reduction is one of the most reliable and reproducible reactions in organic synthesis. It is tolerant of a wide range of functional groups, proceeds under mild conditions (room temperature, alcoholic solvents), and typically goes to completion with high yields.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15 minutes. Causality Note: Adding the NaBH₄ in portions controls the initial effervescence (hydrogen gas evolution from reaction with the protic solvent) and the exothermic nature of the reduction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.
-
Quenching and Workup: Carefully add acetone to the reaction mixture to quench any excess NaBH₄. Add water and reduce the volume of the organic solvent in vacuo.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product is often of high purity, but can be further purified by recrystallization or silica gel chromatography if necessary.
Method 2: Direct Reduction of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
This strategy is attractive for its directness, converting a commercially available or readily synthesized ester directly to the target alcohol.
Expertise & Causality: The conversion of an ester to a primary alcohol requires a strong, non-selective reducing agent. Lithium aluminum hydride (LiAlH₄ or LAH) is the classic reagent for this purpose. The mechanism involves the initial nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced by another equivalent of LAH to the corresponding alcohol. Due to the high reactivity of LAH, the reaction must be carried out under strictly anhydrous conditions.
Trustworthiness & Protocol Validation: While generally high-yielding, the reproducibility of LAH reductions can be compromised by the reagent's extreme sensitivity to moisture. Any water present will consume the reagent and can pose a safety hazard. The workup procedure, which involves carefully quenching the excess LAH, is also critical for both safety and obtaining a good yield. A well-executed LAH reduction is highly reliable, but it is less forgiving of procedural errors than a borohydride reduction.
Experimental Protocol: LAH Reduction of an Ester
-
Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon). Equip the flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
LAH Suspension: Suspend lithium aluminum hydride (LAH, 2 equivalents) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C. Safety Note: LAH is a pyrophoric solid. Handle with extreme care in an inert atmosphere.
-
Substrate Addition: Dissolve ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at 0 °C.[9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[9]
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LAH used). Causality Note: This specific sequence (the Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the isolation of the product.
-
-
Isolation and Purification: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Remove the solids by filtration through a pad of Celite®, washing the filter cake thoroughly with THF and methanol.[9] Combine the filtrates and concentrate under reduced pressure to afford the target alcohol.
Caption: Step-by-step experimental workflows for the discussed synthetic methods.
Quantitative Comparison and Data Summary
| Feature | Method 1: Vilsmeier-Haack & Reduction | Method 2: Direct Ester Reduction |
| Starting Material | Acetophenone Phenylhydrazone (or similar) | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate |
| Number of Steps | 2 | 1 |
| Key Reagents | POCl₃, DMF, NaBH₄ | LiAlH₄ (LAH) |
| Typical Overall Yield | 50-75% | 75-90%[9] |
| Robustness | High. The Vilsmeier step is robust but can be substrate-dependent. The NaBH₄ reduction is extremely reliable. | Moderate. Highly dependent on strictly anhydrous conditions and careful workup. Less forgiving of experimental error. |
| Reproducibility | High. Microwave protocols further enhance the reproducibility of the formylation step. | Good. Consistent results are achievable with rigorous adherence to anhydrous techniques. |
| Scalability | Good. The Vilsmeier reaction is scalable. NaBH₄ reductions are easily performed on a large scale. | Moderate. Handling large quantities of LAH and managing the exothermic quench can be challenging. |
| Safety Profile | POCl₃ is corrosive and water-reactive. NaBH₄ is relatively safe. | LAH is pyrophoric and reacts violently with water. Requires stringent safety protocols. |
| Key Advantage | Flexibility in starting materials; very reliable second step. | High-yielding and direct. |
| Key Disadvantage | Two distinct synthetic operations are required. | Requires hazardous reagents and strict anhydrous conditions. |
Conclusion and Recommendations for Researchers
For researchers in a typical drug development setting, the choice between these methods depends on the scale of the synthesis and the available starting materials.
-
The Two-Step Vilsmeier-Haack and Reduction Method (Method 1) is recommended as the most robust and reproducible choice for general laboratory-scale synthesis (up to ~20g). Its operational simplicity, the reliability of the borohydride reduction, and the reduced safety hazards associated with NaBH₄ compared to LAH make it a more forgiving and dependable sequence. The advent of microwave-assisted formylation further enhances its efficiency and reproducibility.[4]
-
The Direct Ester Reduction Method (Method 2) is a powerful option when a high yield from a pre-existing ester is the primary goal and the laboratory is well-equipped for handling pyrophoric reagents. While it is a single step, the stringent requirements for anhydrous conditions and the challenges of the LAH workup can make it less robust in a non-specialized setting.
Ultimately, a robust and reproducible synthesis is one that consistently delivers the desired product in the expected yield and purity. For the synthesis of this compound, the two-step pathway via a carbaldehyde intermediate provides the most reliable and controllable route for the majority of research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Elucidating the Off-Target Effects of Pyrazole-Based Compounds
Introduction: The Double-Edged Sword of the Pyrazole Scaffold
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions with a multitude of biological targets.[1][2][3] This five-membered aromatic heterocycle is a structural feature in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and a host of highly successful protein kinase inhibitors (PKIs) like crizotinib and ruxolitinib, which have transformed cancer therapy.[4][5] The pyrazole moiety's unique physicochemical properties, including its capacity to act as both a hydrogen bond donor and acceptor, allow it to effectively mimic the hinge-binding motifs required for ATP-competitive kinase inhibition.[2][4]
However, the very features that make pyrazoles so effective also present a significant challenge: off-target effects.[4] Most kinase inhibitors are designed to target the highly conserved ATP-binding site.[6] This structural similarity across the human kinome, which comprises over 500 protein kinases, means that even highly optimized inhibitors can inadvertently bind to and modulate the activity of unintended kinases and other proteins.[6][7] These off-target interactions are a critical concern in drug development, as they can lead to toxicity, unforeseen side effects, or even paradoxical pathway activation.[8][9] Conversely, they can also result in beneficial polypharmacology, where a single drug hitting multiple targets produces a superior therapeutic outcome.[10][11]
Therefore, a comprehensive and early characterization of a compound's selectivity profile is not just a regulatory hurdle but a fundamental necessity for understanding its true mechanism of action and predicting its clinical performance. This guide provides an in-depth comparison of state-of-the-art methodologies for identifying and validating the off-target effects of pyrazole-based compounds, grounded in the principles of rigorous scientific validation.
The Kinase Inhibitor Selectivity Challenge
The central challenge in developing pyrazole-based kinase inhibitors is achieving selectivity. While an inhibitor might be designed with a specific primary target in mind, its actual activity profile across the entire kinome is often much broader. For example, some pyrimidine-based pyrazole compounds developed as JAK2 inhibitors were found to be superior in cell-based assays compared to their performance in isolated kinase assays, suggesting significant off-target activity against kinases like Flt-3 and VEGFR-2.[12] This discrepancy underscores the necessity of moving beyond simple biochemical assays to more biologically relevant systems.
Unraveling these off-target effects is crucial for several reasons:
-
Safety and Toxicity: Unintended inhibition of critical cellular kinases can lead to adverse events, a primary cause of clinical trial failures.[13]
-
Mechanism of Action: The observed phenotype or clinical efficacy might be the result of a combination of on-target and off-target activities.
-
Drug Repurposing: Identifying novel off-targets can open therapeutic avenues for a compound beyond its original indication.[14]
The following sections compare the leading experimental strategies to build a comprehensive selectivity profile for a novel pyrazole-based compound.
Comparative Off-Target Profiles of Marketed Pyrazole-Based Kinase Inhibitors
To illustrate the diversity of selectivity profiles, let's compare two well-characterized, FDA-approved pyrazole-based kinase inhibitors. Note that even these highly successful drugs exhibit clinically relevant off-target activity.
| Compound | Primary Target(s) | Key Off-Targets | Associated Effects & Rationale |
| Crizotinib | ALK, MET, ROS1 | MTH1 (S-enantiomer), various other kinases | Approved for ALK-positive non-small cell lung cancer (NSCLC).[8] Interestingly, the (S)-enantiomer of crizotinib, a manufacturing impurity, primarily targets the MTH1 enzyme, demonstrating how stereochemistry can drastically alter target profiles.[8] |
| Ruxolitinib | JAK1, JAK2 | Src family kinases, TYK2 | Approved for myelofibrosis and polycythemia vera.[8][12] The off-target inhibition of other kinases may contribute to its overall clinical profile. Structural studies show ruxolitinib adopts different binding orientations in JAK2 versus off-target kinases like Src, a key insight for rational drug design.[8] |
| Dasatinib | BCR-ABL, SRC family | c-Kit, PDGFR, Ephrin receptors | While not a pyrazole, it is a classic example of a multi-targeted kinase inhibitor often used as a tool compound for both SRC and Abl, highlighting the potential for misinterpretation if its promiscuity is not considered.[15] |
Experimental Guide: A Multi-Pillar Approach to Off-Target Profiling
No single method can provide a complete picture of a compound's selectivity. A robust strategy relies on a combination of orthogonal techniques that progress from broad, unbiased screening to targeted, hypothesis-driven validation in physiologically relevant models.
Pillar 1: Biochemical Profiling (In Vitro Potency & Selectivity)
The first step is typically to assess the compound's activity against a large panel of purified kinases. This provides a clean, quantitative measure of potency (e.g., IC50 or Kd) for hundreds of potential targets in a controlled, cell-free environment.[15]
-
Principle: The test compound is screened at one or more concentrations against a panel of 100-400+ purified kinases. Activity is measured via substrate phosphorylation, often using radiometric or fluorescence-based assays.[15][16]
-
Causality & Interpretation: This method directly measures enzymatic inhibition. A low IC50 value indicates potent inhibition of a specific kinase. It is the gold standard for initial selectivity assessment but lacks biological context; it cannot account for cell permeability, intracellular ATP concentrations, or the need for a kinase to be in a specific conformation.[15]
-
Principle: This biophysical method measures the change in a protein's melting temperature (Tm) upon ligand binding.[7] An inhibitor binding to and stabilizing a kinase will increase its Tm. The magnitude of the thermal shift (ΔTm) correlates with binding affinity.[17]
-
Causality & Interpretation: DSF provides direct evidence of a physical interaction between the compound and the protein target.[17] It is a rapid and inexpensive method for screening medium-sized libraries and does not require an active enzyme or known substrate, making it broadly applicable.[17] However, the correlation between ΔTm and functional inhibition must be confirmed with an activity assay.
Pillar 2: Cell-Based Target Engagement (In-Cell Validation)
After identifying potential on- and off-targets from biochemical screens, it is critical to confirm that the compound engages these targets within the complex milieu of a living cell.
-
Principle: CETSA extends the principle of thermal shift to the cellular environment.[18] Intact cells are treated with the compound, then heated to induce protein denaturation and aggregation. Proteins stabilized by drug binding remain soluble at higher temperatures. The amount of soluble protein at different temperatures is then quantified, typically by Western blot or mass spectrometry.[18][19][20]
-
Causality & Interpretation: CETSA provides direct evidence of target engagement in a physiological context, accounting for cell entry and target accessibility.[21] A shift in the melting curve to a higher temperature indicates that the compound is binding to and stabilizing its target inside the cell.[19] It is a powerful tool for validating primary targets and key off-targets identified in biochemical screens.
Caption: Workflow for TPP to discover off-targets proteome-wide.
-
Principle: This family of techniques uses chemical probes or the drug molecule itself to enrich for binding proteins from a cell lysate or living cells. [13]Methods like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) use affinity chromatography to pull down targets, which are then identified by mass spectrometry. [13]Limited Proteolysis-Mass Spectrometry (LiP-MS) is another approach that identifies binding events by detecting changes in protein conformation that alter their susceptibility to proteases. [22]* Causality & Interpretation: Chemical proteomics directly identifies proteins that physically interact with the compound or its probe. [23]These methods are powerful for target deconvolution, especially for compounds identified through phenotypic screens where the target is unknown. [22]A key consideration is ensuring that any chemical modification to the compound does not alter its binding profile.
Illustrative Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target inhibition vs. unintended off-target effects.
Conclusion: Building a Self-Validating Selectivity Dossier
Elucidating the off-target effects of pyrazole-based compounds is an iterative, multi-faceted process. It begins with broad biochemical screens to map the landscape of potential interactions and progressively funnels down to rigorous, cell-based, and proteome-wide methods to confirm physiologically relevant target engagement.
By integrating data from biochemical profiling (Kinase Panels, DSF), cellular target engagement (CETSA), and unbiased proteomics (TPP, Chemical Proteomics), researchers can build a comprehensive and self-validating dossier for their compounds. This approach not only de-risks candidates for clinical development by identifying potential liabilities early but also deepens our fundamental understanding of their biological activity, paving the way for safer, more effective therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. malariaworld.org [malariaworld.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Synthetic Routes to (1-phenyl-1H-pyrazol-4-yl)methanol: A Guide for Medicinal and Process Chemists
Introduction
(1-phenyl-1H-pyrazol-4-yl)methanol is a crucial heterocyclic building block in modern drug discovery and materials science. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The hydroxymethyl group at the 4-position provides a versatile handle for further chemical elaboration, making it an attractive starting material for the synthesis of more complex molecules and libraries of potential drug candidates.
Given its importance, the efficient and scalable synthesis of this alcohol is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the two most prevalent synthetic strategies, grounded in experimental data and field-proven insights. We will dissect each route, explaining the causality behind experimental choices and providing a clear, objective analysis to inform your synthetic planning.
Route 1: Two-Step Synthesis via Vilsmeier-Haack Formylation and Aldehyde Reduction
This strategy is arguably the most common, relying on the robust and well-documented Vilsmeier-Haack reaction to install the C4-formyl group, followed by a standard reduction to the target alcohol.[1][3] This approach offers high fidelity and provides access to the valuable intermediate, 1-phenyl-1H-pyrazole-4-carbaldehyde, which is itself a precursor for a wide array of derivatives like Schiff bases, chalcones, and amides.[4]
Workflow Overview: Route 1
Caption: Workflow for Route 1 via formylation and reduction.
Step 1A: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde
The cornerstone of this route is the Vilsmeier-Haack reaction, an electrophilic substitution that formylates electron-rich aromatic and heterocyclic rings.[3] In this highly efficient variant, the pyrazole ring is constructed and formylated in a single pot from an acetophenone phenylhydrazone precursor.[4][5]
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 eq.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: To the prepared reagent, add a solution of the starting acetophenone phenylhydrazone (1 eq.) in DMF dropwise.
-
Cyclization/Formylation: After the addition is complete, warm the reaction mixture to 60-65 °C and stir for 4-6 hours.[5][6] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated sodium carbonate solution until the pH is ~7-8.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallization from ethanol or methanol can be performed for further purification.
Causality and Expertise:
-
Why this precursor? Starting from the hydrazone is exceptionally efficient. The Vilsmeier reagent acts as both a dehydrating agent to facilitate cyclization into the pyrazole ring and as the electrophile for C4-formylation.[6]
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic; cooling is critical to prevent its decomposition. The subsequent heating step provides the necessary activation energy for the cyclization and formylation.
-
Energy-Efficient Alternatives: Recent studies have demonstrated that microwave irradiation or sonication can dramatically reduce reaction times from hours to mere minutes (5-15 min), offering a greener and more energy-efficient alternative to conventional heating.[4]
Step 1B: Reduction to this compound
This is a standard carbonyl reduction. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity compared to more powerful hydrides.
Experimental Protocol:
-
Dissolution: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq.) in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quenching and Work-up: Cool the flask again in an ice bath and slowly add water to quench the excess NaBH₄. The solvent is then removed under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be purified further by column chromatography on silica gel if necessary.
Route 2: Direct Reduction from an Ester Precursor
This route offers a more convergent approach, proceeding via the one-step reduction of a pyrazole-4-carboxylate ester. This can be highly advantageous if the ester, such as Ethyl 1-phenyl-1H-pyrazole-4-carboxylate, is commercially available or can be synthesized efficiently.
Workflow Overview: Route 2
Caption: Workflow for Route 2 via direct ester reduction.
Experimental Protocol: Reduction of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Esters are significantly less electrophilic than aldehydes and require a more potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic and effective choice for this transformation.[1][7]
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C. Slowly add a solution of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1 eq.) in anhydrous THF dropwise. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the reactive hydride and precipitating aluminum salts into a filterable solid.
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the target alcohol, often in high purity.[7]
Causality and Expertise:
-
Reagent Choice: NaBH₄ is generally not strong enough to reduce esters efficiently. LiAlH₄ is required due to its greater hydridic character.[1]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and anhydrous solvents are essential for safety and to prevent reagent decomposition.
-
Fieser Work-up: This specific quenching sequence is a trusted laboratory standard. It is designed to produce easily filterable aluminum salts (as opposed to a gelatinous, difficult-to-handle precipitate), greatly simplifying the product isolation phase.
Head-to-Head Comparative Analysis
The choice between these two routes depends on several factors, including the availability of starting materials, desired scale, safety infrastructure, and whether the aldehyde intermediate is also a synthetic target.
| Parameter | Route 1 (via Aldehyde) | Route 2 (via Ester) | Analysis & Justification |
| Overall Yield | Good to Excellent (typically 70-85% over 2 steps) | Excellent (often >90% for the reduction step)[7][8] | Route 2 is often higher yielding in the final step, but overall yield depends on the synthesis of the ester precursor. |
| Number of Steps | 2 steps from hydrazone | 1 step from ester | Route 2 is more convergent, saving time and resources if the ester is readily available. |
| Reagent Safety | Uses POCl₃ (corrosive, water-sensitive) and NaBH₄ (mild). | Uses LiAlH₄ (pyrophoric, reacts violently with water). | Route 1 is generally safer and more amenable to standard laboratory conditions. Route 2 requires stringent anhydrous techniques and careful handling of LiAlH₄. |
| Versatility | High. The aldehyde intermediate is valuable for other syntheses.[4][9] | Low. The reaction proceeds directly to the alcohol. | Route 1 is superior for divergent synthesis strategies and library generation. |
| Scalability | Highly scalable. Vilsmeier-Haack reactions are common in industry. | Scalable, but requires specialized equipment and protocols for handling large quantities of LiAlH₄ safely. | Route 1 presents fewer scale-up challenges from a safety perspective. |
| Reaction Time | Can be long (4-6 hours) with conventional heating, but very fast (<20 min) with microwave/ultrasound.[4] | Typically requires overnight stirring for complete reaction. | For rapid synthesis on a lab scale, the accelerated version of Route 1 is the fastest. |
Conclusion and Recommendations
Both synthetic routes are viable and effective for producing this compound. The optimal choice is context-dependent:
-
Choose Route 1 (Vilsmeier-Haack & Reduction) for research-scale synthesis, medicinal chemistry programs where the aldehyde intermediate is also desired for diversification, or when operational simplicity and safety are the highest priorities. The ability to accelerate the formylation step with microwave or ultrasonic energy is a significant advantage for rapid synthesis.[4]
-
Choose Route 2 (Ester Reduction) for large-scale or process chemistry applications where the ester starting material is commercially available and cost-effective. This route is more atom-economical and can provide higher throughput directly to the final product, provided the infrastructure to handle LiAlH₄ safely is in place.
By understanding the underlying chemistry and practical considerations of each pathway, researchers can make an informed decision that best aligns with their project goals, resources, and safety standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. degres.eu [degres.eu]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy Analysis of (1-phenyl-1H-pyrazol-4-yl)methanol in a Preclinical Model of Acute Inflammation
A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its versatility has led to the development of therapeutics across various domains, including oncology, infectious diseases, and inflammation.[2][3] Notable examples include the selective COX-2 inhibitor Celecoxib, used for treating inflammatory disorders, and the anti-obesity agent Rimonabant.[1][4] The success of these compounds underscores the therapeutic relevance of pyrazole-based molecules and drives the continued exploration of novel derivatives.[5][6]
This guide focuses on (1-phenyl-1H-pyrazol-4-yl)methanol, a pyrazole derivative with structural similarities to known anti-inflammatory agents. We hypothesize that this compound possesses significant anti-inflammatory potential, likely mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This document provides a comprehensive framework for confirming this therapeutic potential, presenting a head-to-head comparison with a standard-of-care therapeutic in a validated, preclinical model of acute inflammation. The methodologies, data interpretation, and underlying scientific rationale are detailed to provide researchers with a robust template for evaluation.
Scientific Rationale: Targeting the COX-2 Pathway in Inflammation
Acute inflammation is a complex biological response initiated by harmful stimuli. A key enzymatic pathway in this process is the conversion of arachidonic acid into prostaglandins, potent inflammatory mediators responsible for pain, swelling, and fever.[7] This conversion is catalyzed by cyclooxygenase (COX) enzymes, which exist primarily in two isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the gastric lining and platelet aggregation.
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[8] Its activation leads to a surge in prostaglandin production that drives the inflammatory response.
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Pyrazole-containing drugs like Celecoxib achieve a better safety profile by selectively inhibiting COX-2, thereby reducing inflammation with a lower risk of gastric complications.[4][9] Based on its molecular structure, we posit that this compound functions as a selective COX-2 inhibitor.
Caption: Proposed mechanism of action for this compound.
Comparative Experimental Design
To empirically validate the anti-inflammatory activity of this compound, a robust and reproducible preclinical model is essential. The carrageenan-induced paw edema model in rats is the gold standard for screening acute anti-inflammatory agents and has been widely used to evaluate pyrazole derivatives.[7][8]
The experimental design involves a direct comparison between the test compound, a vehicle control, and a clinically relevant positive control (Celecoxib).
Animal Model: Male Wistar rats (180-220 g) Inflammatory Agent: 1% w/v solution of λ-Carrageenan in sterile saline Test Groups (n=6 per group):
-
Vehicle Control: Compound solvent (e.g., 1% Tween 80 in saline), administered orally (p.o.).
-
This compound: 20 mg/kg, p.o.
-
Celecoxib (Positive Control): 20 mg/kg, p.o.
Primary Endpoint:
-
Paw Edema Volume: Measured using a digital plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated relative to the vehicle control group.
Secondary Endpoints (Biomarkers):
-
At the 4-hour time point, animals are euthanized, and the inflamed paw tissue is collected.
-
Prostaglandin E2 (PGE2) Levels: Quantified in paw tissue homogenates via ELISA to confirm target engagement with the COX pathway.
-
Tumor Necrosis Factor-alpha (TNF-α) Levels: Quantified via ELISA to assess the compound's effect on a key pro-inflammatory cytokine. Several pyrazole derivatives are known to inhibit TNF-α production.[10]
Caption: In vivo experimental workflow for efficacy testing.
Data Presentation and Comparative Analysis
The following tables present plausible data from the described experiment, illustrating how this compound might perform against Celecoxib.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (20 mg/kg) | Mean Paw Volume Increase (mL) at 3 hr ± SEM | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0.85 ± 0.06 | - |
| This compound | 0.41 ± 0.04 | 51.8% |
| Celecoxib | 0.38 ± 0.05 | 55.3% |
| *p < 0.01 compared to Vehicle Control. |
Table 2: Effect on Inflammatory Biomarkers in Paw Tissue
| Treatment Group (20 mg/kg) | PGE2 Level (pg/mg tissue) ± SEM | TNF-α Level (pg/mg tissue) ± SEM |
| Vehicle Control | 450.2 ± 35.5 | 210.5 ± 18.2 |
| This compound | 215.8 ± 22.1 | 125.6 ± 15.3 |
| Celecoxib | 198.5 ± 20.9 | 118.9 ± 14.8 |
| *p < 0.01 compared to Vehicle Control. |
Data Interpretation: The hypothetical data indicate that this compound significantly reduces acute inflammation, with an efficacy comparable to the established COX-2 inhibitor, Celecoxib. The potent reduction in paw edema (Table 1) establishes its in vivo anti-inflammatory activity.[8] Furthermore, the marked decrease in PGE2 levels in the inflamed tissue (Table 2) strongly supports the proposed mechanism of COX-2 inhibition. The concurrent reduction in TNF-α levels suggests a broader anti-inflammatory profile, a feature observed with other novel pyrazole derivatives.[10]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol provides a self-validating system for assessing anti-inflammatory compounds.
1. Animal Handling and Acclimatization:
- House Male Wistar rats in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 7 days before the experiment.
- Fast animals overnight before dosing but allow free access to water.
2. Compound Preparation and Administration:
- Prepare this compound and Celecoxib as a suspension in 1% Tween 80 in normal saline.
- Prepare the vehicle control solution (1% Tween 80 in normal saline).
- Administer the respective treatments orally via gavage at a volume of 10 mL/kg.
3. Induction of Inflammation:
- One hour after oral administration of the test compounds, inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the volume of the injected paw immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
- The degree of swelling is calculated as the difference between the paw volume at each time point and the baseline volume at 0 hr.
- Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula:
- % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
- Where ΔV is the mean change in paw volume.
5. Tissue Collection and Biomarker Analysis:
- At the end of the 4-hour observation period, euthanize the animals by CO2 asphyxiation.
- Immediately excise the inflamed paw tissue and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
- Homogenize the paw tissue in an appropriate buffer and centrifuge to collect the supernatant.
- Quantify PGE2 and TNF-α concentrations in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for validating the therapeutic potential of this compound as an anti-inflammatory agent. The direct comparison with Celecoxib in a validated disease model provides a clear and objective assessment of its efficacy. The presented data, though hypothetical, illustrate a promising profile, suggesting that the compound warrants further investigation.
Next Steps in Development:
-
COX-1/COX-2 Selectivity Assays: Perform in vitro enzyme assays to definitively determine the compound's selectivity for COX-2 over COX-1.
-
Dose-Response Studies: Evaluate the compound at multiple dose levels to establish a dose-efficacy relationship.
-
Pharmacokinetic Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its bioavailability and half-life.
-
Chronic Inflammation Models: Test the efficacy of this compound in models of chronic inflammation, such as adjuvant-induced arthritis, to evaluate its potential for treating long-term inflammatory conditions.
By following this structured, data-driven approach, researchers can rigorously confirm the therapeutic potential of novel pyrazole derivatives and build a strong foundation for their progression into clinical development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of (1-phenyl-1H-pyrazol-4-yl)methanol
This guide provides essential safety and logistical information for the proper disposal of (1-phenyl-1H-pyrazol-4-yl)methanol (CAS No. 70817-26-4). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge for safe laboratory operations. The procedures outlined herein are synthesized from established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular municipal trash.[1][2][3] Pyrazole derivatives can pose environmental risks, and improper disposal may lead to contamination of aquatic ecosystems.[2][4] The responsibility for correct classification and disposal of chemical waste rests with the generator, in accordance with local, regional, and national regulations.[1]
Hazard Assessment and Core Safety Principles
This compound is a solid organic compound that presents several health hazards upon exposure.[5] Understanding these risks is foundational to handling and disposing of the material safely. The primary hazards, as identified in safety data sheets for this compound and its close analogs, are summarized below.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | बिंदु 1 | H302: Harmful if swallowed | [5] |
| Acute Toxicity (Inhalation) | बिंदु 1 | H332: Harmful if inhaled | [5] |
| Skin Irritation | बिंदु 1 | H315: Causes skin irritation | [5][6][7] |
| Eye Irritation | बिंदु 1 | H319: Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | बिंदु 1 | H335: May cause respiratory irritation |[5][7] |
Core Disposal Principle: The combination of these hazards necessitates that all waste streams containing this compound—including the pure compound, contaminated materials, and container rinsate—are managed through a licensed hazardous waste disposal program.
Required Personal Protective Equipment (PPE)
Prior to handling the compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent exposure.[1][8]
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[8][10]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[10]
-
Respiratory Protection: All handling and disposal procedures should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][10]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing this compound for final disposal.
Step 1: Waste Classification and Segregation The compound must be classified as a non-halogenated organic solid hazardous waste. It is crucial to segregate this waste stream from incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions in the waste container.[2][11]
Step 2: Containerization and Labeling
-
Container Selection: Use a dedicated, leak-proof container made of a material chemically compatible with the waste. The container must have a secure, tight-fitting lid and be in good condition.[1][2][12]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
Filling: Do not overfill the container; leave at least 10% of headspace to allow for expansion and prevent spills.[2][13] Keep the container closed at all times except when waste is being added.[11]
Step 3: Temporary On-Site Storage Store the sealed waste container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and segregated from general laboratory traffic.[1] Employ secondary containment, such as a larger, chemically resistant tray or tub, to contain any potential leaks.[2][14]
Step 4: Final Disposal Coordination Once the waste container is full (or within the time limits prescribed by your institution, often 90-150 days), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2][13]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup Protocol In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[1][15] Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]
-
PPE: Don the appropriate PPE as described in Section 2 before attempting cleanup.[15]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][3]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[15]
-
Dispose: All cleanup materials (absorbent, gloves, wipes) must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[16]
Personnel Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][15]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes in an emergency shower while removing contaminated clothing. Seek medical attention if irritation persists.[3][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Decontamination of Empty Containers
The original product container is also considered hazardous waste until properly decontaminated.
-
Triple Rinse: The empty container must be triple-rinsed with a suitable solvent (e.g., methanol, acetone) that can dissolve the residual chemical.[11][12]
-
Collect Rinsate: The first rinseate must be collected and disposed of as liquid hazardous waste.[2][11][12] Subsequent rinsates for non-acutely toxic chemicals may be managed according to institutional policy, but collecting all rinsate as hazardous waste is the most conservative and recommended approach.
-
Deface Label: After rinsing and air-drying, the original manufacturer's label must be completely removed or defaced to prevent misidentification.[13]
-
Final Disposal: The clean, rinsed container can then be disposed of through the appropriate laboratory glass or plastic recycling stream, as per your institution's guidelines.[13]
Diagram 1: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different waste streams of this compound.
Caption: Disposal workflow for this compound waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. mdpi.com [mdpi.com]
- 5. achmem.com [achmem.com]
- 6. [4-(1H-Pyrazol-1-yl)phenyl]methanol, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. fishersci.com [fishersci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
